molecular formula C37H68O5 B15552064 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

Katalognummer: B15552064
Molekulargewicht: 592.9 g/mol
InChI-Schlüssel: SVXWJFFKLMLOHO-IMNLCMDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C37H68O5

Molekulargewicht

592.9 g/mol

IUPAC-Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9E,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17+

InChI-Schlüssel

SVXWJFFKLMLOHO-IMNLCMDTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol: Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) molecule of significant interest in cell signaling and lipidomics. As a key second messenger, its primary role is the activation of Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular processes. The specific composition of its fatty acid chains—a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position—is believed to confer specificity to its signaling functions. This guide provides a comprehensive overview of the structure, physicochemical properties, and known and inferred biological functions of PLG. It includes detailed experimental protocols for its study and summarizes the available quantitative data to serve as a resource for researchers in lipid biology and drug development.

Structure and Physicochemical Properties

This compound is a 1,2-diacyl-sn-glycerol composed of a glycerol (B35011) backbone with a palmitoyl (B13399708) group (16:0) esterified at the sn-1 position and a linoleoyl group (18:2) at the sn-2 position. The "rac-" prefix indicates a racemic mixture of the stereoisomers.

Chemical Structure

IUPAC Name: [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate and [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula: C37H68O5

2D Structure:

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG Generates PKC_inactive Inactive PKC PLG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates GPCR GPCR Activation GPCR->PLC Activates PLAG_Signaling PLAG PLAG aPKC Atypical PKC (aPKC) PLAG->aPKC Attenuates STAT6 STAT6 aPKC->STAT6 Activates Neutrophil_Migration Neutrophil Migration STAT6->Neutrophil_Migration Promotes IL4 IL-4 IL4->aPKC Activates Lipid_Extraction Sample Aqueous Sample (1 ml) Add_Solvents Add 3.75 ml Chloroform:Methanol (1:2) Sample->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_Chloroform Add 1.25 ml Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add 1.25 ml Water Vortex2->Add_Water Vortex3 Vortex Add_Water->Vortex3 Centrifuge Centrifuge (1000 rpm, 5 min) Vortex3->Centrifuge Phase_Separation Two-Phase System (Aqueous & Organic) Centrifuge->Phase_Separation Collect_Organic Collect Bottom Organic Layer Phase_Separation->Collect_Organic Lipid_Extract Total Lipid Extract Collect_Organic->Lipid_Extract PKC_Assay Prepare_Vesicles Prepare Lipid Vesicles (with PLG) Setup_Reaction Set up Kinase Reaction: - PKC isoform - Substrate - Kinase Buffer - Lipid Vesicles Prepare_Vesicles->Setup_Reaction Initiate Initiate with [γ-³²P]ATP Setup_Reaction->Initiate Incubate Incubate Initiate->Incubate Terminate Terminate Reaction (spot on P81 paper) Incubate->Terminate Wash Wash Paper Terminate->Wash Quantify Quantify Radioactivity (Scintillation Counter) Wash->Quantify Result PKC Activity Quantify->Result

1-Palmitoyl-2-linoleoyl-rac-glycerol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diacylglycerol (DAG) molecule of significant interest in biochemical and pharmacological research. As a key lipid intermediate, it comprises a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. This molecule is supplied as a racemic mixture, containing both the biologically active sn-1,2-diacylglycerol and its sn-2,3-diacylglycerol enantiomer. The sn-1,2 isomer is a crucial second messenger in a multitude of cellular signaling pathways, most notably as an activator of Protein Kinase C (PKC).[1][2][3] Understanding its chemical properties, stability, and synthesis is fundamental for researchers utilizing it in in vitro and in vivo studies to investigate cellular processes like proliferation, differentiation, and apoptosis.[3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from computational models and experimental sources.

PropertyValueSource
Molecular Formula C₃₇H₆₈O₅[4]
Molecular Weight 592.9 g/mol [4][5]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[4]
Synonyms DG(16:0/18:2), this compound, DG 34:2[4][5]
Computed XLogP3 13.5[4]
Topological Polar Surface Area 72.8 Ų[4]

Solubility Data

The solubility of diacylglycerols is critical for their handling and use in experimental settings. While specific solubility data for this compound is not extensively published, data for structurally similar glycerolipids provides a strong indication of its solubility profile. The following table presents solubility data for related compounds.

SolventSolubilityNotes
DMF ~10 mg/mLData for similar triacylglycerols.[6][7][8]
Ethanol (B145695) ~10-12.5 mg/mLData for similar triacylglycerols.[6][7][8]
Chloroform Slightly SolubleData for similar triacylglycerols.[6][8]
Ethanol:PBS (1:1) ~0.5 mg/mLData for similar triacylglycerols.[6][7]

Stability and Degradation

The stability of this compound is a critical consideration for its storage and experimental use. The two primary degradation pathways are acyl migration and oxidation.[9]

  • Acyl Migration : This is a spontaneous isomerization process where the linoleoyl group at the sn-2 position can migrate to the sn-1 or sn-3 position. This results in the formation of the more thermodynamically stable 1,3-diacylglycerol isomer, which is not a physiological activator of PKC.[9][10] The rate of this migration is influenced by the solvent; polar solvents like ethanol tend to inhibit acyl migration, while non-polar solvents can accelerate it.[9]

  • Oxidation : The linoleoyl chain, with its two double bonds, is susceptible to oxidation. This can be initiated by light, oxygen, or trace metal ions, leading to the formation of hydroperoxides, aldehydes, and other byproducts that can introduce experimental artifacts.[9]

Storage Recommendations: To minimize degradation, solid this compound and its solutions should be stored under an inert atmosphere (e.g., argon) at -20°C or -80°C, protected from light in amber vials.[9]

Experimental Protocols

Protocol for Stability Assessment

This protocol provides a general workflow for monitoring the stability of this compound in a given solvent over time, primarily to detect acyl migration and oxidation.[9]

  • Preparation of Stock Solution : A stock solution of high-purity this compound is prepared in the desired solvent within an amber vial, which is then purged with an inert gas.

  • Sample Incubation : The stock solution is aliquoted into several sealed amber vials, again purged with inert gas. These samples are then stored under the desired test conditions (e.g., varying temperatures).

  • Time-Point Analysis : At specified time intervals, a vial is removed for analysis.

  • Analytical Method : The sample is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the separation and identification of the parent compound from its degradation products (e.g., the 1,3-isomer or oxidation products).

  • Data Analysis : The peak areas from the chromatogram are used to quantify the remaining parent compound and the formation of degradation products over time, allowing for the calculation of degradation kinetics.

G cluster_workflow Workflow for Stability Assessment prep Prepare Stock Solution (Inert Atmosphere) aliquot Aliquot into Vials (Purge with Inert Gas) prep->aliquot store Store Samples (Defined Conditions) aliquot->store analyze Analyze at Time Points (HPLC-MS) store->analyze quantify Quantify Degradation (Peak Area Analysis) analyze->quantify

Workflow for assessing the stability of this compound.

Protocol for Chemical Synthesis

The stereospecific synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol is essential for producing a high-purity standard for biological assays. A common strategy employs a chiral precursor to ensure the correct regioselective placement of the fatty acids.[3]

  • Protection : The synthesis begins with a chiral glycerol derivative, such as (R)-(-)-Solketal, where two hydroxyl groups are protected.

  • First Acylation (sn-1) : The free primary hydroxyl group is acylated with palmitic acid.

  • Deprotection : The protecting group (isopropylidene) is removed to expose the remaining two hydroxyl groups.

  • Selective Protection : A protecting group (e.g., trityl) is added, which selectively reacts with the primary hydroxyl group at the sn-3 position.

  • Second Acylation (sn-2) : The free secondary hydroxyl group at the sn-2 position is acylated with linoleic acid.

  • Final Deprotection : The protecting group at the sn-3 position is removed to yield the final product, 1-Palmitoyl-2-linoleoyl-sn-glycerol.

  • Purification : The final compound is purified using column chromatography.

G cluster_synthesis Chemical Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol start (R)-(-)-Solketal (Chiral Precursor) acyl1 Acylation with Palmitic Acid (sn-1) start->acyl1 deprot1 Deprotection of Isopropylidene Group acyl1->deprot1 protect2 Selective Protection of sn-3 Position deprot1->protect2 acyl2 Acylation with Linoleic Acid (sn-2) protect2->acyl2 deprot2 Final Deprotection of sn-3 Position acyl2->deprot2 purify Purification (Column Chromatography) deprot2->purify end_product 1-Palmitoyl-2-linoleoyl-sn-glycerol purify->end_product

Synthetic route for 1-Palmitoyl-2-linoleoyl-sn-glycerol.

Role in Cellular Signaling

The sn-1,2-diacylglycerol isomer is a canonical second messenger that activates Protein Kinase C (PKC).[10] This signaling cascade is initiated by the stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), which leads to the activation of Phospholipase C (PLC).[1][11]

The DAG/PKC Signaling Pathway:

  • PLC Activation : Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[1]

  • DAG-Mediated PKC Recruitment : DAG remains in the plasma membrane and recruits PKC isoforms from the cytosol.

  • PKC Activation : The binding of DAG to the C1 domain of PKC causes a conformational change that activates the enzyme.[2]

  • Downstream Phosphorylation : Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues. This leads to the regulation of numerous cellular processes, including gene expression, cell proliferation, and apoptosis.[1][3]

G cluster_pathway Canonical DAG/PKC Signaling Pathway receptor Cell Surface Receptor (GPCR, RTK) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ (Membrane Lipid) plc->pip2 Hydrolyzes dag 1,2-Diacylglycerol (DAG) (e.g., 1-Palmitoyl-2-linoleoyl-glycerol) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Responses (Gene Expression, Proliferation, etc.) downstream->response Leads to

The role of 1,2-diacylglycerol in activating the Protein Kinase C pathway.

References

An In-depth Technical Guide to the Biological Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that plays a critical role as a second messenger in a multitude of cellular signaling pathways.[1] Comprised of a glycerol (B35011) backbone with a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, the unique structure of PLG dictates its distinct biological functions.[1] This technical guide provides a comprehensive overview of the biological roles of PLG in cells, with a focus on its involvement in signal transduction, its effects on membrane biophysics, and its potential as a therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this important lipid mediator.

Core Biological Roles and Mechanisms

The primary biological function of this compound revolves around its ability to activate a range of intracellular effector proteins, thereby initiating downstream signaling cascades. This activity is largely attributed to the presence of the unsaturated linoleoyl chain, which influences the molecule's conformation and interaction with its binding partners.

Activation of Protein Kinase C (PKC)

A canonical role of DAGs, including PLG, is the activation of Protein Kinase C (PKC) isozymes.[2] PKC represents a family of serine/threonine kinases that are central to the regulation of numerous cellular processes, such as proliferation, differentiation, apoptosis, and inflammation.[2] The activation of conventional and novel PKC isoforms is initiated by the recruitment of the enzyme to the cell membrane by DAG.[2] The unsaturated acyl chain in PLG is thought to facilitate a more efficient interaction with the C1 domain of PKC compared to saturated DAGs.[3]

Modulation of Membrane Biophysics

The incorporation of PLG into the phospholipid bilayer can significantly alter the physical properties of cellular membranes.[4] The "kink" introduced by the double bonds in the linoleoyl chain disrupts the tight packing of adjacent phospholipid acyl chains, leading to an increase in membrane fluidity.[4] This alteration in membrane dynamics can, in turn, influence the activity of membrane-associated proteins and modulate cellular processes such as endocytosis and exocytosis.

Activation of Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)

Beyond PKC, PLG can also activate other C1 domain-containing proteins, such as Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs).[1][5] RasGRPs are guanine (B1146940) nucleotide exchange factors for Ras small GTPases.[5] By activating RasGRPs at the membrane, PLG initiates the Ras-MAPK signaling cascade, a critical pathway involved in regulating gene expression, cell proliferation, and differentiation.[1][5]

Quantitative Data

The following tables summarize the comparative quantitative data on the activation of PKC by various diacylglycerol species and the influence of fatty acyl chain characteristics on this activation. While specific dose-response data for PLG is limited in the literature, these comparisons provide valuable insights into its expected potency.

Table 1: Comparative Activation of PKC Isoforms by Diacylglycerol (DAG) Species

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[2]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.[2]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ exhibited the strongest activation with this DG species.[2]
1,2-dioctanoyl-sn-glycerol (DOG)PKCαLowDisplayed reduced potency for PKCα activation.[2]
Phorbol 12-myristate 13-acetate (PMA)Conventional and Novel PKCsHighA potent non-physiological activator that mimics DAG, often used as a positive control.[2]

Table 2: Influence of Fatty Acyl Chain Composition on PKC Activation

Fatty Acyl Chain CharacteristicGeneral Effect on PKC ActivationSupporting Observations
Unsaturation Increased PotencyUnsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[2]
Chain Length Optimal Length ExistsDiacylglycerols with fatty acyl chains of around 14 carbons have been shown to be optimal for binding.[2]
sn-2 Position Substitution Modulates PotencySubstitution with specific n-3 and n-6 polyunsaturated fatty acids at the sn-2 position increases the potency of DAG to stimulate PKC activity in vitro.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological roles of this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This assay measures the ability of PLG to directly activate a purified PKC isoform by quantifying the incorporation of radioactive phosphate (B84403) into a substrate.

Materials:

  • Purified, active PKC isoform (e.g., PKCα)

  • This compound (PLG)

  • Phosphatidylserine (PS)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation cocktail

  • Stop Solution (e.g., 75 mM H₃PO₄)

Methodology:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix PLG and PS in chloroform (B151607) at the desired molar ratio.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with Kinase Assay Buffer.

    • Create small unilamellar vesicles by sonication or extrusion.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the Kinase Assay Buffer, lipid vesicles, PKC substrate, and the purified PKC isoform.

    • Include a negative control without PLG.

  • Initiate the Reaction:

    • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the Reaction and Spotting:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers multiple times with Stop Solution to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

Protocol 2: Cellular PKC Translocation Assay

This assay assesses PKC activation within intact cells by observing its translocation from the cytosol to the plasma membrane.[2]

Materials:

  • Cultured cells of interest

  • This compound (PLG) or a cell-permeable analog

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Lysis Buffer

  • Dounce homogenizer

  • Centrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Methodology:

  • Cell Treatment:

    • Treat cultured cells with PLG or a vehicle control for a specified time.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest.

    • Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenization).[2]

  • Subcellular Fractionation:

    • Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Sample Preparation and Analysis:

    • Resuspend the membrane pellet in an appropriate buffer.

    • Determine the protein concentration of both the cytosolic and membrane fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the PKC isoform of interest.

  • Data Analysis:

    • Quantify the band intensity in the cytosolic and membrane fractions to determine the extent of PKC translocation.

Protocol 3: Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of a fluorescent probe to measure changes in membrane fluidity upon the incorporation of PLG into liposomes.[4]

Materials:

Methodology:

  • Liposome Preparation:

    • Prepare liposomes containing varying molar percentages of PLG as described in Protocol 1.

  • Probe Incorporation:

    • Add the DPH stock solution to the liposome suspension to a final probe-to-lipid ratio of 1:500.

    • Incubate the mixture in the dark at room temperature for 1 hour to allow for probe incorporation into the lipid bilayer.[4]

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy (r) using a spectrofluorometer with excitation at 358 nm and emission at 430 nm for DPH.[4]

    • The fluorescence anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively, and G is an instrument-specific correction factor.[4]

  • Data Interpretation:

    • A decrease in the fluorescence anisotropy value indicates an increase in membrane fluidity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving this compound and the workflows of the described experimental protocols.

PLG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG Generates IP3 IP3 PIP2->IP3 Generates PKC_active Active PKC (Membrane) PLG->PKC_active Recruits & Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_release->PKC_active Receptor GPCR/RTK Activation Receptor->PLC Activates

Canonical PKC activation pathway by PLG.

In_Vitro_PKC_Assay_Workflow start Start prepare_vesicles Prepare Lipid Vesicles (PS ± PLG) start->prepare_vesicles setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prepare_vesicles->setup_reaction initiate_reaction Initiate Reaction with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction by Spotting on P81 Paper incubate->stop_reaction wash Wash P81 Paper stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Workflow for the in vitro radioactive PKC assay.

RasGRP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG Generates RasGRP RasGRP PLG->RasGRP Recruits & Activates Ras_GDP Ras-GDP (Inactive) RasGRP->Ras_GDP Promotes GDP-GTP Exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras_GTP->MAPK_cascade Activates Gene_expression Changes in Gene Expression MAPK_cascade->Gene_expression Regulates Receptor Receptor Activation Receptor->PLC Activates

PLG-mediated activation of the Ras-MAPK pathway via RasGRP.

Conclusion

This compound is a key lipid second messenger with diverse and significant roles in cellular signaling and membrane biology. Its ability to selectively activate downstream effectors like specific PKC isoforms and RasGRP, coupled with its influence on the physical properties of cellular membranes, positions PLG as a critical regulator of numerous physiological processes. A thorough understanding of its mechanisms of action, supported by robust experimental methodologies, is essential for researchers in cell biology and for professionals in drug development seeking to modulate these pathways for therapeutic benefit. The information and protocols provided in this guide serve as a valuable resource for advancing the study of this important signaling molecule.

References

The Endogenous Second Messenger: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that has emerged as a crucial signaling molecule and a key intermediate in the lipid metabolism of mammalian tissues. While its synthetic acetylated analog, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been extensively studied for its therapeutic properties, the endogenous, non-acetylated form of PLG plays a fundamental role in cellular signaling cascades. The discovery and characterization of specific DAG isomers like PLG have been propelled by advancements in analytical techniques, particularly mass spectrometry, which have allowed for the detailed investigation of their distribution and function. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of PLG in mammalian tissues, with a focus on its role as a second messenger in signaling pathways.

Discovery and Endogenous Occurrence

The identification of this compound in mammalian tissues is not attributable to a single discovery but rather to the progressive evolution of lipid analytical methodologies. Early lipid research identified broad classes of diacylglycerols, and with the advent of sophisticated techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), it became possible to separate and identify individual molecular species.

PLG is now recognized as a ubiquitous, naturally occurring lipid in mammalian cells and tissues. It is an integral component of cellular membranes and serves as a critical precursor in the biosynthesis of various glycerophospholipids and triacylglycerols. The Human Metabolome Database confirms the presence of 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) in various human tissues, including blood and the placenta. Its levels are dynamically regulated and have been shown to be altered in various pathological conditions, including hypertension and type 2 diabetes, underscoring its physiological significance.

Quantitative Data Presentation

The concentration of this compound and other diacylglycerol species can vary significantly depending on the tissue type, physiological state, and the analytical methods employed for quantification. Below are tables summarizing quantitative data from various studies, providing a comparative look at DAG levels in different mammalian tissues.

Table 1: Diacylglycerol (DAG) Concentrations in ob/ob Mouse Liver

DAG Species (Carbon Atoms:Double Bonds)Wild-Type (nmol/mg protein)ob/ob (nmol/mg protein)Fold Change
Total DAGs ~5 ~25 ~5
16:0/18:11.26.05.0
16:0/18:20.84.05.0
18:0/18:20.52.55.0
18:1/18:10.77.010.0
18:1/18:20.63.66.0

Data adapted from a study on 3-month-old mice, illustrating the significant increase in hepatic DAG levels in a model of obesity and insulin (B600854) resistance.

Table 2: Diacylglycerol (DAG) Levels in Human Frontal Cortex and Plasma in Mild Cognitive Impairment (MCI)

DAG Species (Carbon Atoms:Double Bonds)Tissue/FluidConditionObservation
Total DAGs Frontal CortexMCIElevated levels compared to controls.
Total DAGs PlasmaMCIElevated levels compared to controls.
34:1 (e.g., 16:0/18:1)Frontal Cortex & PlasmaMCISignificantly increased.
36:2 (e.g., 18:0/18:2 or 18:1/18:1)Frontal Cortex & PlasmaMCISignificantly increased.
38:4 (e.g., 18:0/20:4)Frontal Cortex & PlasmaMCISignificantly increased.

This table summarizes findings indicating that altered DAG levels may be an early biomarker for neurodegenerative diseases.

Experimental Protocols

The accurate analysis of this compound requires a multi-step process to extract, separate, and quantify this specific lipid isomer from complex biological matrices.

Lipid Extraction from Tissues

A robust lipid extraction is the foundational step for accurate DAG analysis. The Bligh and Dyer method is a widely used protocol.

  • Objective: To isolate total lipids from aqueous biological samples.

  • Materials:

  • Protocol:

    • To 1 volume of aqueous tissue homogenate, add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

    • Add 1.25 volumes of chloroform and vortex.

    • Add 1.25 volumes of deionized water to induce phase separation and vortex again.

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.

    • Two distinct phases will form. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette.

    • Dry the collected lipid extract under a stream of nitrogen gas.

Derivatization of Diacylglycerols (Optional but Recommended)

To enhance the ionization efficiency of DAGs for mass spectrometry, a derivatization step can be employed. Derivatization with N,N-dimethylglycine (DMG) introduces a permanent positive charge.

  • Objective: To improve the detection and quantification of DAGs by LC-MS/MS.

  • Materials:

    • Dried lipid extract

    • N,N-dimethylglycine (DMG)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent

    • 4-Dimethylaminopyridine (DMAP) as a catalyst

    • Anhydrous chloroform

  • Protocol:

    • Reconstitute the dried lipid extract in anhydrous chloroform.

    • Add solutions of DMG, EDC, and DMAP in chloroform to the lipid extract.

    • Incubate the reaction mixture at 45°C for 90 minutes.

    • Quench the reaction and re-extract the derivatized lipids using the Bligh and Dyer method as described above.

    • Dry the final lipid extract under nitrogen.

Chromatographic Separation of Diacylglycerol Isomers

High-performance liquid chromatography (HPLC) is essential for separating the different isomers of DAGs, which is critical as their biological activities can differ.

  • Objective: To separate 1,2- and 1,3-diacylglycerol regioisomers and sn-1,2- and sn-2,3-diacylglycerol enantiomers.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • A suitable column:

      • Normal-Phase HPLC: For separation of 1,2- and 1,3-DAGs.

      • Reverse-Phase HPLC (e.g., C18 column): For separation of DAGs based on fatty acid chain length and unsaturation.

      • Chiral Stationary Phase Column: For the separation of sn-1,2- and sn-2,3-enantiomers (often requires prior derivatization).

  • Mobile Phase Example (Normal Phase): A gradient of hexane (B92381) and isopropanol.

  • Mobile Phase Example (Reverse Phase): A gradient of acetonitrile (B52724) and isopropanol.

Quantification by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid molecular species.

  • Objective: To identify and quantify this compound.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

  • Method:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, often detecting DAGs as their ammonium (B1175870) adducts [M+NH4]+ or as the derivatized molecule.

    • Quantification Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and specificity. A specific precursor ion (the molecular weight of the target DAG) is selected and fragmented, and a specific product ion (resulting from the neutral loss of one of the fatty acyl chains) is monitored.

    • Internal Standards: A known amount of a stable isotope-labeled internal standard (e.g., d5-1-palmitoyl-2-linoleoyl-rac-glycerol) is added to the sample before extraction to correct for sample loss and instrument variability.

    • Calibration Curve: A calibration curve is generated using a series of known concentrations of an analytical standard of this compound to enable absolute quantification.

Mandatory Visualizations

Signaling Pathway of 1-Palmitoyl-2-linoleoyl-sn-glycerol

The primary and most well-characterized signaling function of 1,2-diacylglycerols, including 1-palmitoyl-2-linoleoyl-sn-glycerol, is the activation of Protein Kinase C (PKC).

PLG_PKC_Signaling extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol trisphosphate) pip2->ip3 Generates plg 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) pip2->plg Generates pkc Protein Kinase C (PKC) plg->pkc Recruits and Activates downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation, Apoptosis) pkc->downstream Phosphorylates Substrates

Caption: The canonical signaling pathway involving 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) activation of Protein Kinase C (PKC).

Experimental Workflow for PLG Quantification

The following diagram outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.

PLG_Quantification_Workflow sample Biological Sample (e.g., Tissue, Plasma) extraction Lipid Extraction (Bligh & Dyer Method) sample->extraction derivatization Derivatization (Optional) (e.g., with DMG) extraction->derivatization separation HPLC Separation (Normal, Reverse, or Chiral Phase) derivatization->separation detection LC-MS/MS Analysis (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification

The Specificity of Signaling: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol and Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) as a second messenger in the activation of Protein Kinase C (PKC). As the field of lipid signaling continues to appreciate the nuances of individual molecular species, understanding how specific diacylglycerols (DAGs) like PLG modulate the activity of key enzymes such as PKC is paramount for both basic research and therapeutic development. This document details the mechanism of action, presents comparative quantitative data, and provides comprehensive experimental protocols to facilitate further investigation into this critical signaling axis.

Introduction to this compound (PLG) and Protein Kinase C (PKC)

1.1. Structure and Properties of PLG

This compound is a specific diacylglycerol molecule characterized by a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. This asymmetric composition, particularly the presence of an unsaturated fatty acid, is crucial for its biological activity. The "rac" designation indicates a racemic mixture of the sn-1 and sn-3 stereoisomers, though it is the 1,2-sn-diacylglycerol isomer that is the potent activator of PKC.[1][2]

1.2. Overview of the Protein Kinase C Family

Protein Kinase C is a family of serine/threonine kinases that play pivotal roles in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3] The PKC family is divided into three main sub-classes based on their activation requirements:[4]

  • Classical PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both DAG and calcium for activation.

  • Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are activated by DAG but are calcium-independent.

  • Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not responsive to DAG or calcium but are activated by other protein-protein interactions.[4][5]

1.3. The Role of Diacylglycerols (DAGs) as Second Messengers for PKC

Diacylglycerols are critical second messengers that are typically generated at the plasma membrane following the hydrolysis of phosphoinositides by phospholipase C (PLC) in response to extracellular signals.[5][6] The primary role of DAGs like PLG is to recruit and activate conventional and novel PKC isoforms, thereby transducing extracellular signals into intracellular responses.[3][7] The specific fatty acid composition of a DAG molecule can influence the magnitude, duration, and isoform specificity of PKC activation.[3][8]

Mechanism of PKC Activation by PLG

2.1. The Canonical DAG/PKC Signaling Pathway

The activation of PKC by PLG follows the canonical pathway for diacylglycerol signaling. This process is initiated by the activation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activate phospholipase C. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[6] While IP3 stimulates the release of calcium from intracellular stores, DAG, including PLG, remains in the membrane to activate PKC.

Canonical_PKC_Activation_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 PLG_DAG PLG (DAG) PIP2->PLG_DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_active Active PKC (Membrane) PLG_DAG->PKC_active recruits & activates Ca_Release->PKC_active required for cPKC PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Response Cellular Response Downstream->Response

Canonical signaling pathway of Protein Kinase C activation by PLG.

2.2. Binding of PLG to the C1 Domain of PKC

The regulatory region of conventional and novel PKC isoforms contains tandem cysteine-rich C1 domains (C1A and C1B), which serve as the binding sites for DAG.[9] The interaction is stereospecific, with the sn-1,2-diacylglycerol configuration being the most potent.[1][2] The binding of PLG to the C1 domain is a critical step that increases the affinity of PKC for the cell membrane, promoting its translocation from the cytosol. The acyl chains of PLG, particularly the unsaturated linoleoyl chain, are thought to facilitate a more favorable conformation for interaction with the C1 domain within the membrane environment.[8]

PKC_C1_Domain_Binding cluster_membrane Cell Membrane PLG PLG PKC_C1_Bound PKC C1 Domain (Bound) PKC_C1_Unbound PKC C1 Domain (Cytosolic) PKC_C1_Unbound->PLG Translocates to membrane and binds to PLG

Logical relationship of PKC C1 domain binding to PLG at the cell membrane.

2.3. Conformational Changes and Catalytic Activation

The binding of DAG to the C1 domain induces a significant conformational change in the PKC molecule. This change relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, which in the inactive state occupies the enzyme's active site.[7] Once the pseudosubstrate is removed, the catalytic domain of PKC is exposed and becomes competent to bind and phosphorylate its downstream substrate proteins, initiating a cascade of cellular events.

Quantitative Analysis of PLG-Mediated PKC Activation

While the qualitative role of DAGs in PKC activation is well-established, quantitative data that delineates the potency and efficacy of specific DAG species are crucial for a precise understanding of their signaling roles. It is important to note that direct quantitative binding and activation data for this compound are limited in the published literature.[10] However, studies on structurally similar DAGs provide valuable insights into how acyl chain composition affects the activation of PKC isoforms.

3.1. In Vitro Kinase Assays

In vitro kinase assays are essential for determining the kinetic parameters of PKC activation by various lipids. The following table summarizes comparative data from studies using different DAG species, highlighting the principle of differential activation. The presence of unsaturated fatty acids generally correlates with more potent PKC activation.[3][8]

Activator (DAG Species)PKC Isoform(s)Relative Activation PotencyKey FindingsReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighExhibits significantly higher stimulatory effects on PKCα and PKCδ compared to other tested DAGs.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighShows higher activation of PKCβI compared to SAG.[3]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCθ exhibits the strongest activation with this DAG species.[3]
1,2-Dipalmitoyl-sn-glycerol (DPG)Not specifiedWeakSaturated DAGs are generally less effective PKC activators.[8]

3.2. Cellular Assays for PKC Activity

CompoundCell TypeMeasured ResponseEC50 / PotencyReference
1-Oleoyl-2-acetyl-sn-glycerol (OAG)GH3 pituitary cellsProlactin secretionHalf-maximal at ~25 µM[11]
(±)-1,2-DioleinMyoblastsPKC activationEffective at 50 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation by PLG.

4.1. Protocol 1: In Vitro PKC Activity Assay (Radioactive)

This assay measures the ability of PLG to directly activate a purified PKC isoform by quantifying the transfer of ³²P from [γ-³²P]ATP to a model substrate.[3]

Materials:

  • Recombinant, purified PKC isoform

  • This compound (PLG)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM CaCl₂, pH 7.5)

  • P81 phosphocellulose paper

  • Scintillation counter

Methodology:

  • Prepare Lipid Vesicles: Co-sonicate phosphatidylserine and phosphatidylcholine with the desired concentration of PLG to form small unilamellar vesicles.

  • Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Terminate Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.[3]

  • Wash and Quantify: Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP. Transfer the dried paper to a scintillation vial and quantify the incorporated radioactivity using a scintillation counter.[3]

In_Vitro_PKC_Assay_Workflow start Start prepare_vesicles Prepare Lipid Vesicles (with PLG) start->prepare_vesicles setup_reaction Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prepare_vesicles->setup_reaction initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Spot on P81 paper) incubate->terminate_reaction wash Wash P81 Papers terminate_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Workflow for a radioactive in vitro Protein Kinase C assay.

4.2. Protocol 2: Cellular PKC Translocation Assay

This assay assesses PKC activation within intact cells by measuring its translocation from the cytosol to the membrane upon stimulation.[3][12]

Materials:

  • Cultured cells of interest

  • This compound (PLG) or a cell-permeable analog

  • Cell lysis buffer (for separating cytosolic and membrane fractions)

  • Protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the PKC isoform of interest

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Chemiluminescence or fluorescence imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with PLG (or a suitable vehicle control) for various times.

  • Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and lyse them in a hypotonic buffer. Separate the cytosolic and membrane fractions by ultracentrifugation.[12]

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for equal loading.

  • Western Blotting: Resolve the proteins from each fraction by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the PKC isoform of interest, followed by an appropriate secondary antibody.

  • Analysis: Visualize the protein bands and quantify the band intensities. An increase in the PKC signal in the membrane fraction relative to the cytosolic fraction indicates activation.

Cellular_PKC_Translocation_Assay_Workflow start Start treat_cells Treat Cultured Cells (with PLG) start->treat_cells lyse_cells Cell Lysis & Subcellular Fractionation (Cytosol vs. Membrane) treat_cells->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blotting sds_page->western_blot immunodetection Immunodetection (PKC-specific antibody) western_blot->immunodetection analyze Analyze PKC in Fractions immunodetection->analyze end End analyze->end

Workflow for a cellular PKC translocation assay.

PLG in Drug Development and Research

5.1. PLG as a Research Tool to Probe PKC Function

The use of specific, naturally occurring DAG species like PLG is invaluable for dissecting the isoform-specific functions of PKC. By comparing the effects of different DAGs, researchers can gain a better understanding of how the lipid environment of the cell membrane fine-tunes PKC signaling. This knowledge is critical for elucidating the precise roles of different PKC isoforms in health and disease.[3]

5.2. Therapeutic Potential of Modulating the PLG-PKC Axis

The DAG-PKC signaling pathway is a key regulatory node in many cellular processes, and its dysregulation is implicated in diseases such as cancer, Alzheimer's disease, and HIV/AIDS.[2] Consequently, the DAG-sensing C1 domain of PKC has become an attractive target for therapeutic intervention.[2] Furthermore, a chemically modified version of PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been investigated for its immunomodulatory effects, which may be mediated, at least in part, through its interaction with PKC signaling pathways.[13][14][15] These studies highlight the potential for developing novel therapeutics that target the PLG-PKC axis.

Conclusion

This compound is a key signaling lipid that activates conventional and novel Protein Kinase C isoforms through a well-defined mechanism involving binding to the C1 domain and inducing a conformational change. The specific structure of PLG, with its combination of saturated and unsaturated fatty acyl chains, likely confers a degree of specificity to its signaling output. While direct quantitative data for PLG are still emerging, comparative studies with other diacylglycerols strongly support the principle that the fatty acid composition of these second messengers is a critical determinant of their biological activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific role of PLG in PKC activation and to explore the therapeutic potential of modulating this important signaling pathway. Future research focusing on the direct quantification of PLG's interaction with individual PKC isoforms will be essential for a complete understanding of its role in cellular signaling.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a significant diacylglycerol (DAG) species. This document details its chemical identity, physicochemical properties, role in critical signaling pathways, and relevant experimental protocols, serving as an essential resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is a diacylglycerol composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. The term "rac" (racemic) indicates a mixture of stereoisomers. This molecule is a key intermediate in lipid metabolism and an important second messenger in cellular signaling. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

CategoryIdentifier
Systematic Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Common Abbreviations DG (16:0/18:2)
DAG (16:0/18:2)[2]
DG 34:2[1][3]
Lipid Shorthand 16:0/18:2-DAG
CAS Number 51621-26-2
PubChem CID 102427902[1]
HMDB ID HMDB0007103[2]
ChEBI ID CHEBI:82927

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its biological function and experimental handling. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C37H68O5PubChem[1][3]
Molecular Weight 592.9 g/mol PubChem[1][3]
Appearance SolidHMDB[2]
Solubility Soluble in chloroform (B151607) and methanolN/A

Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway

This compound, as a diacylglycerol, is a critical second messenger in the phosphoinositide signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. Here, it activates several downstream effectors, most notably Protein Kinase C (PKC).[4] The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

The signaling activity of DAG is tightly regulated. It is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another signaling lipid.[2] This enzymatic conversion attenuates PKC signaling and initiates PA-mediated signaling events.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) PKC_mem->Cellular_Response Phosphorylates targets leading to PA Phosphatidic Acid (PA) DGK->PA Produces Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocates to membrane Ca_release->PKC_cyto Aids translocation of

Figure 1: The Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Accurate quantification of this compound and assessment of its downstream signaling events are crucial for research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Cellular Diacylglycerol Content

This protocol describes a common enzymatic assay for the quantification of cellular DAG levels.[5][6]

Principle: Cellular lipids are extracted, and the DAG present is phosphorylated by E. coli diacylglycerol kinase (DGK) in the presence of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The resulting radiolabeled phosphatidic acid (PA) is then separated by thin-layer chromatography (TLC) and quantified.

Methodology:

  • Cell Lysis and Lipid Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells using a suitable buffer.

    • Extract total lipids using the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Diacylglycerol Kinase Reaction:

    • Resuspend the dried lipid extract in a reaction buffer containing cardiolipin, octyl-β-glucoside, and DTT.

    • Add recombinant E. coli diacylglycerol kinase.

    • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Stop the reaction by adding chloroform:methanol (2:1 v/v).

  • Separation and Quantification of Radiolabeled Phosphatidic Acid:

    • Separate the lipids by thin-layer chromatography (TLC) on silica (B1680970) gel plates. A common solvent system is chloroform:methanol:acetic acid (65:15:5 v/v/v).

    • Visualize the radiolabeled PA using autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the PA spot and quantify the radioactivity using liquid scintillation counting.

    • Calculate the amount of DAG in the original sample based on a standard curve generated with known amounts of DAG.

DAG_Quantification_Workflow start Cell Sample lipid_extraction Lipid Extraction (Bligh-Dyer) start->lipid_extraction dried_lipid Dried Lipid Extract lipid_extraction->dried_lipid kinase_reaction Diacylglycerol Kinase Reaction (+ DGK, [γ-³²P]ATP) dried_lipid->kinase_reaction radiolabeled_pa Radiolabeled Phosphatidic Acid kinase_reaction->radiolabeled_pa tlc Thin-Layer Chromatography (TLC) radiolabeled_pa->tlc quantification Autoradiography & Scintillation Counting tlc->quantification end Quantified DAG Levels quantification->end

Figure 2: Experimental workflow for the quantification of cellular DAG.
Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the kinase activity of PKC, a primary downstream effector of DAG.[7]

Principle: The activity of PKC is determined by its ability to phosphorylate a specific substrate peptide in the presence of cofactors, including DAG. The amount of phosphorylated substrate is then quantified, typically using radiolabeled ATP or specific antibodies.

Methodology:

  • Preparation of Cell Lysates or Purified PKC:

    • Prepare cell lysates from control and stimulated cells.

    • Alternatively, use purified recombinant PKC isoforms.

  • Kinase Reaction:

    • Prepare a reaction mixture containing a suitable buffer, a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), and cofactors (phosphatidylserine and Ca²⁺).

    • Add the cell lysate or purified PKC to the reaction mixture.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification of Substrate Phosphorylation:

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of protein).

Conclusion

This compound is a multifaceted molecule that plays a central role in lipid metabolism and cellular signaling. A thorough understanding of its properties, biological functions, and the experimental methods used to study it is essential for advancing research in areas such as signal transduction, metabolic diseases, and cancer biology. This technical guide provides a foundational resource for scientists and researchers, enabling further exploration into the intricate roles of this key diacylglycerol species.

References

The Subcellular Landscape of a Key Signaling Lipid: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a pivotal diacylglycerol (DAG) species implicated in a multitude of cellular signaling and metabolic processes. Understanding the spatial and temporal distribution of PLG within the cell is critical for elucidating its precise biological functions and for the development of targeted therapeutics. This document details the subcellular distribution of PLG and related DAGs, outlines the experimental protocols for their study, and visualizes the key signaling pathways and experimental workflows.

Cellular Distribution of this compound and Other Diacylglycerols

Diacylglycerols are not uniformly distributed throughout the cell; instead, they are found in distinct subcellular pools, with their localization being tightly linked to their function. De novo synthesis of DAGs occurs primarily in the endoplasmic reticulum (ER).[1] From the ER, DAGs can be transported to other organelles such as the Golgi apparatus, lipid droplets, and the plasma membrane.[1] In human skeletal muscle, approximately 80-90% of DAGs are located in the sarcolemma (plasma membrane) and the mitochondrial/ER membranes.[2]

The specific stereoisomer of DAG is also critical, with 1,2-diacyl-sn-glycerols, such as PLG, being the primary activators of Protein Kinase C (PKC).[2] The fatty acid composition of the DAG molecule, including the length and degree of saturation of the acyl chains, further dictates its biological activity and signaling specificity.[3]

Quantitative Distribution of Diacylglycerol Species in Human Skeletal Muscle

While precise absolute concentrations of PLG in various organelles are not extensively documented across numerous cell types, studies in human skeletal muscle provide valuable quantitative insights into the distribution of different DAG species, including the 16:0/18:2 species corresponding to PLG. The following table summarizes the concentration of various 1,2-diacylglycerol species in different subcellular fractions of human skeletal muscle from lean, healthy individuals.

Diacylglycerol Species (sn-1/sn-2)Sarcolemma (pmol/mg protein)Mitochondria/ER (pmol/mg protein)Nucleus (pmol/mg protein)
16:0/18:115.1 ± 2.129.8 ± 4.510.5 ± 1.8
16:0/18:2 (PLG) 10.2 ± 1.5 20.5 ± 3.1 7.2 ± 1.2
18:0/18:28.9 ± 1.317.8 ± 2.76.3 ± 1.1
18:0/20:44.5 ± 0.79.1 ± 1.43.2 ± 0.6
18:1/18:212.3 ± 1.824.7 ± 3.78.7 ± 1.5

Data adapted from JCI Insight, 2018;3(3):e96805.[2][4][5] Values are presented as mean ± SEM.

This data indicates that for the lean individuals, the mitochondrial/ER fraction contains the highest concentration of most 1,2-DAG species, including 16:0/18:2, followed by the sarcolemma and then the nucleus.[4][5]

Signaling Pathways of this compound

The primary and most well-characterized signaling function of 1,2-diacylglycerols like PLG is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[6] This activation is a cornerstone of cellular signal transduction, regulating a vast array of cellular processes.

The Canonical PKC Activation Pathway

The activation of conventional and novel PKC isoforms is initiated by the generation of DAG at the plasma membrane. This typically occurs through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which also produces inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, and the concerted action of DAG and increased intracellular calcium recruits PKC to the plasma membrane, leading to its activation. The specific fatty acid composition of DAG, such as the palmitoyl (B13399708) and linoleoyl chains in PLG, influences the affinity for different PKC isoforms, thereby conferring signaling specificity.[3]

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PLG->PKC_inactive 5. Recruitment PKC_active Active PKC PKC_inactive->PKC_active 6. Activation Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 7. Phosphorylation ER_Ca_Store Ca²⁺ Store IP3->ER_Ca_Store 4. Ca²⁺ Release Ca2+ Ca²⁺ Ca2+->PKC_inactive & Co-activation ER_Ca_Store->Ca2+

Figure 1: The canonical signaling pathway of this compound (PLG) leading to the activation of Protein Kinase C (PKC).

A modified form of PLG, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory properties, including the attenuation of atypical PKC activation in hepatocytes.[7]

Experimental Protocols

The determination of the subcellular localization of PLG requires a multi-step process involving cell culture, subcellular fractionation, lipid extraction, and quantitative analysis by mass spectrometry.

Subcellular Fractionation of Human Skeletal Muscle

This protocol is adapted from a method used to fractionate human skeletal muscle biopsies into sarcolemmal, cytosolic, mitochondrial/ER, and nuclear compartments for lipid analysis.[4]

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors

  • OptiPrep™ density gradient medium

  • Dounce homogenizer

  • Ultracentrifuge with swinging bucket rotor

Procedure:

  • Mince fresh muscle tissue on ice and homogenize in ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • The resulting supernatant contains the cytosol and microsomes (including ER and plasma membrane).

  • Further purify the crude fractions using density gradients. For example, the microsomal fraction can be layered on a discontinuous sucrose or OptiPrep™ gradient and centrifuged at high speed (e.g., 100,000 x g) to separate the plasma membrane from the ER.

  • Collect the distinct bands corresponding to the different organelle fractions. The purity of each fraction should be validated by Western blotting for organelle-specific marker proteins (e.g., Na+/K+-ATPase for plasma membrane, Calnexin for ER, and COXIV for mitochondria).

Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the general steps for extracting lipids from the isolated subcellular fractions and quantifying PLG using liquid chromatography-tandem mass spectrometry.

Materials:

  • Chloroform, Methanol (B129727), and Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Internal standard (e.g., a stable isotope-labeled diacylglycerol)

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

Procedure:

  • To the collected organelle fraction, add a known amount of the internal standard.

  • Perform lipid extraction using a modified Bligh-Dyer or Folch method. For example, add methanol and MTBE to the sample, vortex, and then add water to induce phase separation.[4]

  • Centrifuge to separate the phases and collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Separate the different lipid species using a suitable HPLC column (e.g., a C18 or HILIC column).

  • Detect and quantify the specific DAG species, including PLG, using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will correspond to the [M+NH4]+ adduct of PLG, and the product ions will correspond to the neutral loss of the palmitoyl and linoleoyl chains.

  • Calculate the concentration of PLG in each subcellular fraction by comparing its peak area to that of the internal standard and normalizing to the protein content of the fraction.

Experimental_Workflow Cell_Culture 1. Cell or Tissue Sample Homogenization 2. Homogenization Cell_Culture->Homogenization Differential_Centrifugation 3. Differential Centrifugation Homogenization->Differential_Centrifugation Density_Gradient 4. Density Gradient Ultracentrifugation Differential_Centrifugation->Density_Gradient Fraction_Collection 5. Subcellular Fraction Collection (e.g., PM, ER, Mito) Density_Gradient->Fraction_Collection Lipid_Extraction 6. Lipid Extraction (with Internal Standard) Fraction_Collection->Lipid_Extraction LC_MSMS 7. LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Analysis 8. Quantification of PLG LC_MSMS->Data_Analysis

Figure 2: A generalized experimental workflow for the determination of the subcellular localization and quantification of this compound (PLG).

Conclusion

This compound is a key signaling lipid with a heterogeneous distribution within the cell. Quantitative lipidomics studies have begun to unravel the specific concentrations of PLG and other DAG species in various subcellular compartments, with the mitochondrial/ER fraction and the plasma membrane being major sites of their localization. The precise location of PLG is critical for its function, particularly in the activation of specific Protein Kinase C isoforms. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the subcellular distribution of PLG and other lipid second messengers, which is essential for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol: A Specific Lipid Messenger Orchestrating Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Specificity of Lipid Signaling

The landscape of cellular signaling has evolved from a general understanding of lipid classes as second messengers to a more refined appreciation of how individual molecular species, such as 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), can enact specific cellular instructions.[1] Historically, diacylglycerol (DAG) has been acknowledged as a crucial activator of Protein Kinase C (PKC) and other signaling proteins.[1] However, emerging evidence underscores that the precise fatty acid composition of DAG molecules is a key determinant of their distinct signaling functions. This specificity arises from their influence on protein-lipid interactions, membrane dynamics, and the selective activation of downstream effector pathways.[1]

This technical guide delves into the role of this compound (PLG), a specific DAG species, as a signaling molecule. PLG is characterized by a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position.[1] This unique structure dictates its biological activity and distinguishes it from other DAG species. We will explore the signaling pathways involving PLG, provide detailed experimental protocols for its investigation, and summarize quantitative data that highlights the principle of lipid species-specific signaling.

Core Signaling Pathway: Activation of Protein Kinase C (PKC)

The canonical signaling pathway for PLG involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] The activation of conventional and novel PKC isoforms is initiated by second messengers, most notably diacylglycerols like PLG.[3]

The process begins with the generation of DAG at the cell membrane through the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2).[2] This enzymatic cleavage also yields inositol (B14025) 1,4,5-trisphosphate (IP3), which diffuses into the cytosol and triggers the release of calcium from intracellular stores.[2] The membrane-bound DAG, in concert with calcium and phosphatidylserine (B164497), recruits and activates members of the PKC family.[2] This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular functions.[2]

The structural characteristics of PLG, particularly the presence of an unsaturated linoleoyl chain, are predicted to facilitate a more potent activation of PKC compared to fully saturated DAGs like 1,2-Dipalmitoyl-sn-glycerol (DPG).[2]

PLG_PKC_Signaling cluster_cytosol Cytosol PIP2 PIP2 PLG This compound (PLG) PIP2->PLG PLC IP3 IP3 PIP2->IP3 PLC PKC_inactive Inactive PKC PLG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Ca²⁺, PS Downstream Downstream Targets PKC_active->Downstream Phosphorylation Receptor Receptor PLC PLC Receptor->PLC Signal PLC->PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Release

Canonical signaling pathway of Protein Kinase C activation by PLG.

Quantitative Data on Differential PKC Activation

While direct quantitative binding data for this compound (PLG) is limited in the literature, studies on structurally similar DAG species provide valuable insights into how acyl chain composition affects the activation of PKC isoforms. The following table summarizes data from a study that measured the activation of various PKC isoforms by different DAG species, highlighting the principle of differential activation.[1] Note that 16:0/18:1-DAG is structurally very similar to PLG (16:0/18:2-DAG).[1]

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[3]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.[3]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ exhibited the strongest activation with this DG species.[3]
16:0/18:1-DAGPKCα, PKCβII, PKCγ, PKCδ, PKCε, PKCη, PKCθVariedShowed potent activation of most conventional and novel PKC isoforms.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation by PLG.

In Vitro PKC Activity Assay

This assay measures the ability of PLG to activate a specific PKC isoform by monitoring the phosphorylation of a substrate.[1]

Materials:

  • Recombinant, purified PKC isoform (e.g., PKCθ)

  • PLG and other DAG species, or a water-soluble DAG analog

  • Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide)

  • [γ-³²P]ATP or ATP for kinase reaction

  • Kinase buffer

Protocol:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (a cofactor for PKC) and the desired concentration of PLG by sonication or extrusion.[1]

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, purified PKC isoform, lipid vesicles containing PLG, and the PKC substrate.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution or by spotting the mixture onto P81 phosphocellulose paper.[3]

  • Quantification: If using radioactivity, wash the P81 paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[3] If using a fluorescent peptide substrate, measure the fluorescence signal.

In_Vitro_PKC_Assay Start Start PrepareVesicles Prepare Lipid Vesicles (PS + PLG) Start->PrepareVesicles KinaseReaction Set up Kinase Reaction (Buffer, PKC, Vesicles, Substrate) PrepareVesicles->KinaseReaction Initiate Initiate with [γ-³²P]ATP KinaseReaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Phosphorylation Terminate->Quantify End End Quantify->End

Workflow for an in vitro Protein Kinase C assay.
Cellular PKC Translocation Assay

This assay is used to assess PKC activation within intact cells. Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane. This translocation can be visualized and quantified.[3]

Materials:

  • Cultured cells expressing the PKC isoform of interest (can be endogenous or overexpressed with a fluorescent tag like GFP)

  • PLG or a cell-permeable DAG analog

  • Cell culture medium and supplements

  • Microscopy imaging system (confocal or fluorescence)

  • Alternatively, subcellular fractionation reagents and Western blotting equipment

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with PLG or a control compound for a specified time.

  • Fluorescence Microscopy:

    • If using a fluorescently tagged PKC, image the live or fixed cells using a confocal or fluorescence microscope.

    • Quantify the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells. An increase in the membrane-to-cytosol fluorescence ratio indicates PKC translocation.

  • Subcellular Fractionation and Western Blotting:

    • Lyse the cells and separate the cytosolic and membrane fractions by centrifugation.

    • Perform SDS-PAGE and Western blotting on the fractions using an antibody specific to the PKC isoform.

    • Quantify the band intensity in each fraction to determine the extent of translocation.

PKC_Translocation_Assay Start Start CultureCells Culture Cells (Expressing PKC-GFP) Start->CultureCells Treat Treat with PLG or Control CultureCells->Treat Imaging Fluorescence Microscopy Treat->Imaging Fractionation Subcellular Fractionation Treat->Fractionation QuantifyImage Quantify Membrane vs. Cytosol Fluorescence Imaging->QuantifyImage WesternBlot Western Blot for PKC Fractionation->WesternBlot End End QuantifyImage->End QuantifyBlot Quantify Band Intensity WesternBlot->QuantifyBlot QuantifyBlot->End

Workflow for a cellular PKC translocation assay.

Emerging Roles of this compound

Beyond its established role in PKC activation, PLG is implicated in other biological contexts, highlighting its versatility as a signaling molecule.

Plant-Microbe Interactions

In the realm of plant biology, diacylglycerols are emerging as pivotal players in the intricate defense networks that plants deploy in response to microbial interactions.[6] While direct research on PLG in this context is in its early stages, the broader understanding of DAG signaling in plant immunity provides a framework for its potential role.[6] The production of DAG is an early event following the recognition of microbial pathogens, and its specific fatty acid composition, as seen in PLG, is hypothesized to influence the recruitment and activation of specific downstream effectors, thereby fine-tuning the defense response.[6]

Inflammation

The role of specific diacylglycerols in inflammation is an area of active investigation. Structurally related lipids have been shown to modulate inflammatory responses. For instance, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a related monoacetyldiglyceride, has been demonstrated to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-4.[7][8] These findings suggest that specific acyl-glycerol structures may have therapeutic potential in inflammatory diseases.

Conclusion

This compound exemplifies the principle of lipid species-specific signaling, moving beyond the generalized view of diacylglycerol as a simple second messenger. Its unique structure, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, dictates its preferential activation of downstream effectors like specific PKC isoforms. This specificity allows for the orchestration of precise cellular responses. The ongoing exploration of PLG's role in diverse biological processes, from canonical PKC signaling to plant immunity and inflammation, opens new avenues for research and the development of targeted therapeutics. A deeper understanding of the synthesis, regulation, and downstream effects of specific diacylglycerol species like PLG will be critical for advancing our knowledge of cellular signaling and for designing novel therapeutic strategies for a range of diseases.

References

The Dichotomy of a Lipid Messenger: An In-depth Technical Guide to the Role of Diacylglycerol Isomers in Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG) is a critical lipid second messenger involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and neurotransmission.[1][2] Generated transiently at cellular membranes, DAG exerts its influence by recruiting and activating a host of downstream effector proteins. However, the term "diacylglycerol" encompasses a group of stereoisomers, each with distinct origins and biological functions. The stereochemical configuration of DAG, specifically the positions of the fatty acyl chains on the glycerol (B35011) backbone, is a crucial determinant of its signaling capabilities. This technical guide provides a comprehensive overview of the distinct roles of diacylglycerol isomers, focusing on the signaling-active sn-1,2-diacylglycerol and its metabolically significant counterpart, sn-1,3-diacylglycerol. We will delve into their generation, downstream signaling pathways, and the experimental methodologies used to investigate their functions, providing a robust resource for researchers and drug development professionals.

Generation and Metabolism of Diacylglycerol Isomers

The cellular pool of DAG is a heterogeneous mixture of isomers, with their formation and fate dictated by specific enzymatic pathways. The two major isomers are sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, which differ in the esterification positions of their fatty acid chains on the glycerol backbone.

sn-1,2-Diacylglycerol: The Signaling Isomer

The primary source of signaling-competent sn-1,2-DAG is the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC).[3][4] Upon stimulation of cell surface receptors, various PLC isoforms are activated and cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-DAG.[4] This rapid and localized production of sn-1,2-DAG at the plasma membrane allows for the precise spatial and temporal control of downstream signaling events. The signaling activity of sn-1,2-DAG is terminated by its phosphorylation by diacylglycerol kinases (DGKs) to yield phosphatidic acid (PA), another important lipid signaling molecule.

sn-1,3-Diacylglycerol: The Metabolic Intermediate

In contrast to its signaling-active counterpart, sn-1,3-DAG is primarily an intermediate in lipid metabolism.[3] It is mainly generated from the hydrolysis of triacylglycerols (TAGs) by lipases.[3] Due to its distinct stereochemistry, sn-1,3-DAG is not a physiological activator of the key downstream effectors of sn-1,2-DAG, such as Protein Kinase C (PKC).[3] Its primary roles are in the synthesis and breakdown of TAGs for energy storage and utilization.

DAG_Generation cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Lipid Droplets cluster_signaling_vs_metabolism Cellular Fate PIP2 PIP2 sn12DAG sn-1,2-DAG PIP2->sn12DAG Signaling Signal Transduction sn12DAG->Signaling PLC PLC PLC->PIP2 Hydrolysis Receptor GPCR/RTK Receptor->PLC Activation TAG Triacylglycerol (TAG) sn13DAG sn-1,3-DAG TAG->sn13DAG Metabolism Metabolism sn13DAG->Metabolism Lipase Lipase Lipase->TAG Hydrolysis sn12DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes sn12DAG sn-1,2-DAG PKC PKC sn12DAG->PKC activates RasGRP RasGRP sn12DAG->RasGRP activates Munc13 Munc13 sn12DAG->Munc13 activates PIP2->sn12DAG Substrate_Phos Substrate Phosphorylation PKC->Substrate_Phos Ras Ras RasGRP->Ras activates Vesicle_Priming Synaptic Vesicle Priming Munc13->Vesicle_Priming MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Cellular_Responses Cellular Responses MAPK_Cascade->Cellular_Responses Vesicle_Priming->Cellular_Responses Substrate_Phos->Cellular_Responses Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays start Hypothesis: sn-1,2-DAG and sn-1,3-DAG have differential effects pkc_assay PKC Kinase Assay start->pkc_assay binding_assay Liposome Binding Assay start->binding_assay cell_treatment Treat cells with DAG analogs start->cell_treatment dag_quant Quantify endogenous DAG isomers (LC-MS/MS) start->dag_quant pkc_result1 Measure PKC activation by sn-1,2-DAG vs sn-1,3-DAG pkc_assay->pkc_result1 pkc_assay->pkc_result1 binding_result1 Determine binding affinity of effector proteins to DAG isomers binding_assay->binding_result1 binding_assay->binding_result1 downstream_analysis Analyze downstream signaling (e.g., Western Blot) cell_treatment->downstream_analysis dag_quant->downstream_analysis cell_result1 Correlate DAG isomer levels with signaling pathway activation downstream_analysis->cell_result1 downstream_analysis->cell_result1 conclusion Conclusion: Validate isomer-specific roles in signaling pkc_result1->conclusion binding_result1->conclusion cell_result1->conclusion

References

The Biosynthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) that serves as a critical intermediate in lipid metabolism and a key signaling molecule. Its unique structure, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, dictates its metabolic fate and biological activity. This technical guide provides an in-depth exploration of the biosynthetic pathways of PLG, focusing on the enzymatic reactions, and relevant quantitative data. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are included to support research and drug development efforts in areas such as metabolic diseases and signal transduction.

Introduction

Diacylglycerols (DAGs) are central to cellular lipid metabolism, acting as precursors for the synthesis of triacylglycerols (TAGs) and phospholipids (B1166683).[1] Beyond their structural roles, specific DAG species, such as this compound, have emerged as important second messengers in various signaling cascades, most notably in the activation of Protein Kinase C (PKC).[2][3] The precise fatty acid composition of a DAG molecule influences its interaction with downstream effector proteins, highlighting the concept of lipid species-specific signaling.[4] Understanding the biosynthesis of PLG is therefore crucial for elucidating its physiological and pathological roles in conditions like obesity, type 2 diabetes, and cancer.[5][6]

Biosynthetic Pathways of this compound

The synthesis of this compound can occur through two primary metabolic routes: the de novo Kennedy pathway (also known as the glycerol-3-phosphate pathway) and the monoacylglycerol (MAG) pathway.

The Kennedy Pathway (Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the primary route for the de novo synthesis of glycerolipids in most cell types, including the liver and adipose tissue.[7][8] This pathway involves the sequential acylation of glycerol-3-phosphate.

The key enzymatic steps are:

  • Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the esterification of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). For the synthesis of PLG, palmitoyl-CoA would be the acyl donor in this step.

  • Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position of LPA. To produce the precursor for PLG, linoleoyl-CoA serves as the acyl donor. This reaction forms phosphatidic acid (PA).

  • Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP), also known as lipin, removes the phosphate (B84403) group from PA to yield 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216).[8]

The resulting 1-palmitoyl-2-linoleoyl-sn-glycerol can then be utilized for the synthesis of triacylglycerols or phospholipids, or it can act as a signaling molecule.[2]

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA 1-Palmitoyl-lysophosphatidic acid G3P->LPA GPAT PA 1-Palmitoyl-2-linoleoyl-phosphatidic acid LPA->PA AGPAT CoA1 CoA LPA->CoA1 PLG 1-Palmitoyl-2-linoleoyl-sn-glycerol PA->PLG PAP (Lipin) CoA2 CoA PA->CoA2 Pi Pi PLG->Pi Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->LPA Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->PA

Figure 1: The Kennedy Pathway for the biosynthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol.
The Monoacylglycerol (MAG) Pathway

The monoacylglycerol (MAG) pathway is particularly important in the small intestine for the re-synthesis of triacylglycerols from dietary fats.[5][9] In this pathway, monoacylglycerols are directly acylated.

The key enzymatic step is:

  • Acylation of Monoacylglycerol: Monoacylglycerol acyltransferase (MGAT) catalyzes the esterification of a fatty acyl-CoA to a monoacylglycerol. To form this compound, this pathway would likely involve the acylation of 2-linoleoyl-glycerol with palmitoyl-CoA or 1-palmitoyl-glycerol with linoleoyl-CoA. The resulting diacylglycerol can then be further acylated to form a triacylglycerol by diacylglycerol acyltransferase (DGAT).[5]

MAG_Pathway cluster_0 Alternative Starting Points MAG_P 1-Palmitoyl-glycerol PLG This compound MAG_P->PLG MGAT MAG_L 2-Linoleoyl-glycerol MAG_L->PLG MGAT TAG Triacylglycerol PLG->TAG DGAT CoA1 CoA PLG->CoA1 CoA2 CoA PLG->CoA2 CoA3 CoA TAG->CoA3 Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->PLG Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PLG Acyl_CoA Acyl-CoA Acyl_CoA->TAG

Figure 2: The Monoacylglycerol Pathway leading to this compound.

Quantitative Data

While specific kinetic data for the synthesis of this compound is limited, the following tables summarize representative kinetic parameters for the key enzymes involved in diacylglycerol biosynthesis. These values can vary depending on the specific enzyme isoform, tissue source, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in the Kennedy Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
GPAT Glycerol-3-phosphate100 - 8001 - 10[7]
Palmitoyl-CoA5 - 20
AGPAT 1-Acyl-lysophosphatidic acid15 - 605 - 50[8]
Oleoyl-CoA10 - 30
PAP (Lipin) Phosphatidic acid50 - 20010 - 100[10]

Table 2: Kinetic Parameters of Key Enzymes in the Monoacylglycerol Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
MGAT2 2-Monoacylglycerol50 - 15020 - 100[5]
Oleoyl-CoA10 - 40
DGAT1 sn-1,2-Diacylglycerol20 - 1002 - 15[2]
Oleoyl-CoA5 - 25

Signaling Role of this compound

As a diacylglycerol, PLG is a critical second messenger that activates Protein Kinase C (PKC) isoforms.[3] Upon generation at the cell membrane, PLG recruits and activates PKC, which in turn phosphorylates a wide range of downstream target proteins, regulating cellular processes such as cell growth, differentiation, and apoptosis.[6] The specific fatty acid composition of PLG can influence which PKC isoforms are preferentially activated.[4]

PKC_Activation_Pathway PLG This compound (at membrane) PKC_active Active PKC PLG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Recruitment & Activation Substrate_P Phosphorylated Substrate Protein PKC_active->Substrate_P Phosphorylation Substrate Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Figure 3: Activation of Protein Kinase C (PKC) by this compound.

Experimental Protocols

Assay for Monoacylglycerol Acyltransferase (MGAT) Activity

This protocol is adapted from methodologies used to quantify MGAT activity.[5]

Objective: To measure the enzymatic activity of MGAT by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol.

Materials:

  • Microsomal protein fraction (source of MGAT)

  • 2-monooleoylglycerol (substrate)

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA), fatty acid-free

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Reaction termination solution (e.g., chloroform:methanol, 2:1, v/v)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, and 2-monooleoylglycerol.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein and [1-14C]Oleoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the chloroform:methanol solution.

  • Vortex and centrifuge to separate the phases.

  • Spot the lipid-containing lower phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the diacylglycerol spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity of MGAT (e.g., in nmol/min/mg protein) based on the incorporated radioactivity.

Experimental Workflow for Lipid Extraction and Analysis

This workflow provides a general overview for the extraction and analysis of diacylglycerols like PLG from biological samples.[11]

Lipid_Analysis_Workflow Sample Biological Sample (e.g., cells, tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Homogenization->Extraction Separation Phase Separation Extraction->Separation Lipid_Extract Total Lipid Extract Separation->Lipid_Extract Purification Purification of Diacylglycerols (e.g., Solid Phase Extraction or TLC) Lipid_Extract->Purification DAG_Fraction Diacylglycerol Fraction Purification->DAG_Fraction Analysis Analysis (e.g., LC-MS/MS, GC-MS) DAG_Fraction->Analysis Quantification Quantification and Structural Elucidation Analysis->Quantification

Figure 4: General experimental workflow for the extraction and analysis of diacylglycerols.

Conclusion

The biosynthesis of this compound is a fundamental process in lipid metabolism, with implications for both energy storage and cellular signaling. The Kennedy and monoacylglycerol pathways provide distinct routes for its synthesis, with the specific enzymes involved offering potential targets for therapeutic intervention in metabolic diseases. A detailed understanding of the enzymatic reactions, coupled with robust experimental protocols, is essential for advancing research in this field. The continued exploration of the signaling roles of specific diacylglycerol species like PLG will undoubtedly uncover new insights into the complex interplay between lipid metabolism and cellular regulation.

References

The Dance of Lipids: An In-depth Technical Guide to the Interaction of 1-Palmitoyl-2-linoleoyl-rac-glycerol with Membrane Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a pivotal role in cellular function, acting not only as a transient intermediate in lipid metabolism but also as a critical second messenger in signal transduction.[1] The unique arrangement of a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position imparts specific biophysical properties that dictate its interaction with membrane lipids and the subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the interaction of PLG with membrane lipids, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways.

The Biophysical Interaction of this compound with the Lipid Bilayer

The incorporation of PLG into a phospholipid bilayer induces significant alterations in the membrane's physical properties. Due to its conical shape, resulting from the small polar head group and larger cross-sectional area of the acyl chains, PLG influences membrane curvature, which is crucial for processes like vesicle formation and membrane fusion.[1] The presence of the unsaturated linoleoyl chain introduces a kink in the acyl chain, disrupting the tight packing of neighboring saturated phospholipids (B1166683) and thereby increasing membrane fluidity.[1]

Quantitative Data on Diacylglycerol-Membrane Interactions

Direct quantitative data for the interaction of this compound with membrane lipids is not extensively available in peer-reviewed literature. However, studies on structurally similar diacylglycerols provide valuable insights into the biophysical consequences of their presence in lipid bilayers. The following tables summarize representative data from related molecules to illustrate the expected effects of PLG.

Table 1: Effect of Diacylglycerol on Membrane Fluidity (Hypothetical Data)

This table presents hypothetical fluorescence anisotropy data, illustrating the expected trend of increased membrane fluidity with increasing concentrations of PLG in a model membrane composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[2]

PLG (mol%)Fluorescence Anisotropy (r)
00.280
20.265
50.240
100.215
200.190

Table 2: Activation of Protein Kinase C Isoforms by Different Diacylglycerol Species

This table summarizes experimental data on the activation of various Protein Kinase C (PKC) isoforms by different diacylglycerol species. While this compound was not directly tested, the data for 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), which also contains a polyunsaturated fatty acid at the sn-2 position, can serve as a proxy to demonstrate the differential activation of PKC isoforms by specific DAGs. The data highlights that the potency of PKC activation is dependent on the specific molecular species of DAG.[3]

PKC IsoformActivating DiacylglycerolEC50 (mol%)
PKCα1,2-dioleoyl-sn-glycerol (DOG)1.5
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)0.8
PKCβI1,2-dioleoyl-sn-glycerol (DOG)2.0
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)1.1
PKCγ1,2-dioleoyl-sn-glycerol (DOG)1.2
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)0.7
PKCδ1,2-dioleoyl-sn-glycerol (DOG)3.5
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)1.8

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of PLG into liposomes.[2]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (PLG)

  • Chloroform

  • DPH stock solution (e.g., 1 mM in methanol)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation:

    • In a round-bottom flask, co-dissolve POPC and the desired molar percentage of PLG in chloroform.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid phase transition temperature.

    • To obtain unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • DPH Labeling:

    • Add the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid ratio of approximately 1:500.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 358 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to measure the activation of PKC by PLG in a cell-free system.[4][5]

Materials:

  • Purified PKC isoform

  • Phosphatidylserine (PS)

  • This compound (PLG)

  • PKC substrate peptide (e.g., myelin basic protein or a specific fluorescently labeled peptide)

  • [γ-³²P]ATP or non-radioactive ATP for kinase assays

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Lipid vesicle preparation reagents (as in Protocol 1)

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare lipid vesicles containing PS and varying concentrations of PLG as described in Protocol 1. A typical composition is 20 mol% PS and 0-10 mol% PLG in a background of a neutral phospholipid like POPC.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, purified PKC, and the substrate peptide.

    • Initiate the reaction by adding the prepared lipid vesicles.

    • Start the phosphorylation reaction by adding ATP (either [γ-³²P]ATP or cold ATP, depending on the detection method).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated peptide using a scintillation counter.

    • Non-Radiometric Assay (e.g., Fluorescence-based): Use a fluorescently labeled substrate peptide where phosphorylation leads to a change in fluorescence intensity or polarization. Measure the signal using a suitable plate reader.

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Protein Kinase C Activation Pathway

The canonical signaling pathway initiated by the generation of diacylglycerol at the plasma membrane leads to the recruitment and activation of conventional and novel isoforms of Protein Kinase C. This activation triggers a cascade of phosphorylation events that regulate a multitude of cellular processes.

DAG_PKC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal GPCR_RTK GPCR / RTK Signal->GPCR_RTK Binds PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases from ER Ca2->PKC_inactive Binds (for cPKC) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to

DAG-PKC Signaling Pathway
Experimental Workflow for Studying PLG-Membrane Interactions

The following diagram illustrates a typical workflow for investigating the biophysical and signaling effects of this compound.

Experimental_Workflow Start Hypothesis: PLG alters membrane properties and activates PKC Liposome_Prep Liposome Preparation (with and without PLG) Start->Liposome_Prep Biophysical_Assays Biophysical Characterization Liposome_Prep->Biophysical_Assays Signaling_Assays In Vitro Signaling Assays Liposome_Prep->Signaling_Assays Fluidity Membrane Fluidity Assay (Fluorescence Anisotropy) Biophysical_Assays->Fluidity Calorimetry Binding/Partitioning Studies (Isothermal Titration Calorimetry) Biophysical_Assays->Calorimetry Data_Analysis Data Analysis and Interpretation Fluidity->Data_Analysis Calorimetry->Data_Analysis PKC_Assay PKC Activity Assay Signaling_Assays->PKC_Assay PKC_Assay->Data_Analysis Conclusion Conclusion on PLG's role in membrane interaction and signaling Data_Analysis->Conclusion

Workflow for PLG-Membrane Studies

Conclusion

This compound is a key lipid second messenger whose interaction with cellular membranes is fundamental to its signaling function. The presence of both saturated and polyunsaturated fatty acids in its structure dictates its unique biophysical properties, leading to alterations in membrane fluidity and curvature. These changes, in turn, facilitate the recruitment and activation of effector proteins like Protein Kinase C, initiating downstream signaling cascades that control a myriad of cellular processes. While direct quantitative data for this specific diacylglycerol species remains an area for further research, the methodologies and representative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the intricate role of this compound in cellular health and disease.

References

Methodological & Application

Application Note: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with palmitic acid (16:0) and linoleic acid (18:2) esterified at positions 1 and 2, respectively. As a critical lipid second messenger, this molecule is integral to numerous cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[1][2][3][4] The accurate quantification of specific DAG isomers is crucial for understanding lipid metabolism and its role in various physiological and pathological states, including metabolic disorders and cancer.[1] This document provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes hypothetical yet representative quantitative data for the analysis of this compound, illustrating typical performance characteristics of an LC-MS/MS method.

ParameterResult
Linearity (R²)0.995 - 1.000
Limit of Detection (LOD)0.003 - 0.05 ng/mL
Limit of Quantification (LOQ)0.01 - 0.15 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectAnalyte and matrix dependent, requires evaluation
Stability (Freeze-Thaw)Stable for at least 3 cycles
Stability (Short-Term, 4°C)Stable for at least 24 hours

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a modified Bligh-Dyer method suitable for plasma, serum, or cell homogenates.[1][5]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Internal Standard (e.g., d5-labeled DAG analog)

  • Microcentrifuge tubes (1.5 mL)

  • Glass syringes

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, cell homogenate).

  • Add a known amount of a suitable internal standard (e.g., d5-DAG 16:0/18:1) to each sample, calibrator, and quality control sample.[5]

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously for 15 minutes at 4°C.[1]

  • Add 125 µL of chloroform and vortex for 1 minute.[1]

  • Add 125 µL of deionized water and vortex for 1 minute to induce phase separation.[1]

  • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.[1][6]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.[1]

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[5][6]

  • Tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[5][7]

Chromatographic Conditions:

  • Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.8 µm).[1]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL[6]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    5.0 100
    15.0 100
    15.1 30

    | 20.0 | 30 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 616.5 [M+NH4]+ 339.3 [Palmitic acid fragment] ~20-25
    This compound 616.5 [M+NH4]+ 263.2 [Linoleic acid fragment] ~20-25

    | Internal Standard (e.g., d5-DAG 16:0/18:1) | (Analyte specific) | (Analyte specific) | (Optimized) |

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (Bligh-Dyer) IS_Addition->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Evaporation under N2 Organic_Phase->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography ESI Electrospray Ionization (ESI+) Chromatography->ESI MS1 Precursor Ion Selection (Quadrupole 1) ESI->MS1 CID Collision-Induced Dissociation (Quadrupole 2) MS1->CID MS2 Product Ion Detection (Quadrupole 3) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification G cluster_pathway Diacylglycerol (DAG) Signaling Pathway Agonist Agonist (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses (Proliferation, Differentiation) PKC->Cellular_Response phosphorylates targets

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that plays a crucial role as a second messenger in cellular signaling pathways.[1] Comprising a glycerol (B35011) backbone with palmitic acid (16:0) at the sn-1 position and linoleic acid (18:2) at the sn-2 position, PLG is a key activator of protein kinase C (PKC) isoforms.[1][2] The activation of PKC initiates a cascade of phosphorylation events that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Given the importance of DAGs in cellular signaling, the accurate and sensitive quantification of specific isomers like PLG is essential for understanding its role in health and disease.

This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique in lipidomics.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound.

ParameterValueReference
Molecular Formula C37H68O5[3]
Monoisotopic Mass 592.5066 g/mol [3][4]
Precursor Ion (Ammonium Adduct [M+NH4]+) 610.6 m/z[3]
Product Ion (from [M+NH4]+) 353.3 m/z[3]
Neutral Loss [NH3 + Palmitic Acid][3]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[1][3]

Signaling Pathway

Diacylglycerols like PLG are integral components of cellular signal transduction. The diagram below illustrates the canonical signaling pathway involving the generation of DAG and the subsequent activation of Protein Kinase C.

DAG_PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) PKC->Cellular_Response Phosphorylates substrates leading to

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps in a typical workflow for the quantitative analysis of this compound from biological samples.

LC_MS_Workflow Sample_Prep 1. Sample Preparation (e.g., Plasma, Cell Homogenate) Lipid_Extraction 2. Lipid Extraction (Bligh-Dyer Method) Sample_Prep->Lipid_Extraction Dry_Reconstitute 3. Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation 4. LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental Workflow for PLG Analysis.

Experimental Protocols

Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of lipids from plasma or cell homogenates.[1]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or water (HPLC grade)

  • Internal standard solution (e.g., a deuterated or odd-chain DAG)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 3000 x g and 4°C

  • Glass Pasteur pipettes

  • Nitrogen evaporator

Procedure:

  • In a glass centrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Add 125 µL of chloroform and vortex for another 30 seconds.[2]

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.[2]

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to induce phase separation.[2]

  • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of DAG isomers.[2]

  • Mobile Phase A: 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    1.0 90 10
    8.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Capillary Voltage: 3500 V.[1]

  • Gas Temperature: 300 °C.[1]

  • Nebulizer Gas: Nitrogen.

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 610.6 → Product Ion (m/z) 353.3.[3]

    • Internal Standard: Monitor the appropriate precursor-to-product ion transition for the chosen internal standard.

  • Collision Energy: Optimization is required, but a starting point of ~20 eV can be used.[3]

Data Analysis and Quantification

Quantification of this compound is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve should be constructed using a series of known concentrations of a PLG analytical standard with a fixed concentration of the internal standard. The concentration of PLG in the biological samples can then be determined from this calibration curve.

Conclusion

The protocols and data presented provide a robust framework for the sensitive and specific quantification of this compound in biological matrices. The use of LC-MS/MS with MRM allows for the differentiation of PLG from its isomers and other lipid species, which is critical for accurately elucidating its role in complex biological systems. Careful adherence to the described sample preparation and analytical procedures will enable researchers to obtain high-quality, reproducible data for advancing our understanding of diacylglycerol signaling in health and disease.

References

Application Note and Protocol: HPLC Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers integral to a multitude of cellular signaling pathways.[1] The isomeric form of DAG, defined by the positioning of two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols), determines its biological activity and metabolic fate.[1] Consequently, the precise separation and quantification of DAG isomers are of paramount importance for professionals in cell biology, pharmacology, and drug development.[1] This document provides detailed protocols for the separation of diacylglycerol isomers using High-Performance Liquid Chromatography (HPLC), a robust and widely accessible technique. Methodologies for sample preparation, various chromatographic conditions, and detection are outlined, alongside representative quantitative data and visual diagrams of the relevant signaling pathway and experimental workflow.

Reversed-phase HPLC (RP-HPLC) is a powerful analytical tool for separating lipid isomers based on their hydrophobicity.[1] This allows for the resolution of DAG isomers that share the same fatty acid composition but differ in their positional arrangement.[1] Normal-phase HPLC (NP-HPLC) and silver ion HPLC offer alternative selectivity for specific applications.

Diacylglycerol Signaling Pathway

Diacylglycerol is a crucial secondary messenger in various cellular processes.[2] Its formation, primarily from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), triggers the activation of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. This activation regulates a vast array of cellular functions, including cell proliferation, differentiation, and apoptosis.[1] The specific signaling cascade is tightly regulated, with enzymes like diacylglycerol kinase (DGK) converting DAG to phosphatidic acid (PA) to terminate the signal.[3][4]

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) / Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate er Endoplasmic Reticulum ip3->er Binds to receptor cellular_responses Cellular Responses (Proliferation, Differentiation, Apoptosis, etc.) pkc->cellular_responses Phosphorylates target proteins ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates pa Phosphatidic Acid (PA) dgk->pa Phosphorylates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for HPLC Analysis of DAG Isomers

The general workflow for the analysis of diacylglycerol isomers from biological samples involves several key steps, from initial sample collection to final data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.

HPLC_Workflow sample_collection 1. Sample Collection (Cells, Tissues, Plasma) lipid_extraction 2. Lipid Extraction (e.g., Bligh & Dyer method) sample_collection->lipid_extraction drying_reconstitution 3. Drying and Reconstitution (Under Nitrogen Stream, Reconstitute in Mobile Phase) lipid_extraction->drying_reconstitution hplc_separation 4. HPLC Separation (RP-HPLC, NP-HPLC, or Silver Ion HPLC) drying_reconstitution->hplc_separation detection 5. Detection (UV, MS, CAD) hplc_separation->detection data_analysis 6. Data Analysis (Quantification and Isomer Identification) detection->data_analysis

Caption: HPLC workflow for DAG isomer analysis.[1]

Experimental Protocols

Sample Preparation: Lipid Extraction

Accurate quantification of DAGs begins with efficient and reproducible extraction from the biological matrix. The following protocol is a modification of the widely used Bligh and Dyer method.[1][5]

For Cellular or Tissue Samples:

  • Homogenize the sample in a suitable buffer.

  • Perform lipid extraction using a chloroform (B151607):methanol:water solvent system.[1]

  • Vortex the mixture thoroughly to ensure complete extraction.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.[5]

  • Dry the lipid extract under a gentle stream of nitrogen.[1]

  • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.[1]

For Plasma Samples: [5]

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, combine 100 µL of plasma with an internal standard solution.

  • Add a 1:2 (v/v) chloroform:methanol mixture and vortex.

  • Add chloroform and a 0.9% NaCl solution, vortexing after each addition.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Collect the lower organic phase.

  • Dry the extracted lipids under a nitrogen stream.

  • Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

HPLC Separation Methodologies

The choice of HPLC method depends on the specific DAG isomers of interest and the sample matrix.

a) Reversed-Phase HPLC (RP-HPLC)

This is a robust and widely used method for separating common DAG isomers.[1][6] Separation is based on hydrophobicity, where less polar isomers generally elute earlier.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

  • Mobile Phase (Isocratic): 100% Acetonitrile (B52724).[1][6] This is a simple and effective method for many common DAG isomers.

  • Mobile Phase (Gradient): A step-wise gradient of acetone (B3395972) and acetonitrile can also be employed for more complex mixtures.[6]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[7][8]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.[1]

  • Detection:

    • UV at 205 nm, suitable for unsaturated DAGs.[1][6]

    • Mass Spectrometry (MS) for sensitive and specific detection.[5][9]

    • Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[6]

b) Normal-Phase HPLC (NP-HPLC)

NP-HPLC separates lipids based on the polarity of their head groups.[7][10]

  • Column: PVA-Sil or silica (B1680970) column.[7][11]

  • Mobile Phase: A gradient of hexane, isopropanol, methanol, and water.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[7]

  • Detection: UV detection or in-line liquid scintillation counting for radiolabeled lipids.[7]

c) Silver Ion HPLC

Silver ion chromatography is a powerful technique for separating isomers based on the number, configuration, and position of double bonds in the fatty acyl chains.[12][13]

  • Column: Silica column impregnated with silver nitrate.[12]

  • Mobile Phase: A multilinear combination of solvent mixtures such as toluene-hexane and toluene-ethyl acetate.[12]

  • Flow Rate: 1.5 mL/min.[12]

  • Detection: Transport-flame ionization detection or mass spectrometry.[12]

Data Presentation: Quantitative Analysis

The elution order of diacylglycerol isomers in RP-HPLC is influenced by their polarity. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding sn-1,2-DAG counterparts with the same acyl chains.[1] The retention time increases with increasing chain length and decreases with the number of double bonds in the fatty acyl chains.[1]

Table 1: Representative Retention Times of Diacylglycerol Isomers using RP-HPLC.

Peak No.Diacylglycerol IsomerRetention Time (min)
11,3-dilinolein[Data not available in provided snippets]
21,2-dilinolein[Data not available in provided snippets]
31,3-diolein[Data not available in provided snippets]
41,2-dioleoyl-sn-glycerol[Data not available in provided snippets]
51,3-dipalmitin[Data not available in provided snippets]
61,2-dipalmitoyl-rac-glycerol[Data not available in provided snippets]
71,3-distearin[Data not available in provided snippets]
81,2-distearoyl-rac-glycerol[Data not available in provided snippets]
Data compiled from reference[1]. Note: Specific retention times are dependent on the exact chromatographic conditions and system.

Table 2: Limits of Detection and Quantitation for DAG Isomers by RP-HPLC with UV Detection.

Diacylglycerol IsomerLimit of Detection (µg/mL)Limit of Quantitation (µg/mL)
1,3-dilinolein0.2[Data not available in provided snippets]
1,2-dioleoyl-sn-glycerol0.61.9
Data from reference[8].

Conclusion

The HPLC methods detailed in this application note provide reliable and reproducible approaches for the separation and quantification of diacylglycerol isomers.[1] The choice of stationary phase, mobile phase, and detector can be tailored to the specific DAG species of interest and the complexity of the sample matrix.[1] By enabling the precise measurement of individual DAG isomers, these methodologies serve as invaluable tools for researchers, scientists, and drug development professionals investigating the intricate roles of diacylglycerols in health and disease.

References

Application Notes and Protocols for the Extraction of 1-Palmitoyl-2-linoleoyl-rac-glycerol from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a key diacylglycerol (DAG) species that functions as a critical second messenger in a multitude of cellular signaling pathways.[1] Generated at the cell membrane, PLG plays a pivotal role in the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate essential cellular processes including proliferation, differentiation, and apoptosis.[1] Given its significance in cellular signaling, the accurate and efficient extraction and quantification of PLG from biological samples are paramount for researchers in cell biology, pharmacology, and drug development. Dysregulation of DAG-mediated signaling has been implicated in various pathological conditions, making PLG a molecule of interest in the study of diseases such as cancer and metabolic disorders.[2]

This document provides detailed protocols for the extraction of PLG from cultured cells using established methods, a guide for its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an overview of its role in the Protein Kinase C signaling pathway.

Comparison of Lipid Extraction Methods

The selection of an appropriate lipid extraction method is critical for the reliable quantification of diacylglycerols. The two most widely utilized methods for lipid extraction from biological samples are the Folch and the Bligh & Dyer techniques. Both methods employ a chloroform (B151607) and methanol (B129727) solvent system to effectively extract lipids.[3]

While specific quantitative recovery data for this compound is limited, the general consensus is that the Folch method may provide a higher recovery of total lipids in samples with a high lipid content (>2%).[4][5] For samples with a lower lipid content (<2%), the two methods are generally comparable.[4][6] For cultured cells, where lipid content can vary, the choice of method may depend on the specific cell line and experimental conditions. The Bligh & Dyer method is often favored for its reduced solvent-to-sample ratio.[4]

FeatureFolch MethodBligh & Dyer Method
Solvent System Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v initial)
Solvent to Sample Ratio High (e.g., 20:1)[4]Low (e.g., 3.75:1)[7]
General Lipid Recovery Higher for high-lipid content samples (>2%)[4][6]Comparable for low-lipid content samples (<2%)[4][6]
Primary Application Tissues and samples with higher lipid content.[7]Tissues and samples with high water content, such as cultured cells.[4]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)

This protocol is adapted for the extraction of lipids from a pellet of cultured cells.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Centrifuge

  • Nitrogen stream evaporator

Procedure:

  • Cell Harvesting and Washing: Harvest cultured cells by centrifugation. Wash the cell pellet once with ice-cold PBS to remove any residual medium.

  • Homogenization: Resuspend the cell pellet in 100 µL of deionized water. Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.[1]

  • Vortexing: Vortex the mixture vigorously for 15 minutes at 4°C to ensure thorough mixing and cell lysis.[1]

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of deionized water and vortex for another minute.[1]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation. Two distinct phases will be observed: an upper aqueous phase and a lower organic phase containing the lipids, separated by a protein disc.

  • Lipid Collection: Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.[8]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of PLG.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[8]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[8]

  • Analytical standard of this compound

  • Internal standard (e.g., a deuterated analog of PLG)

Procedure:

  • Chromatographic Separation: Inject 5-10 µL of the reconstituted lipid extract onto the C18 column.[8] A typical gradient elution is as follows:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 30% B[8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)[1]

    • Precursor Ion: Monitor the [M+NH4]+ adduct for PLG.

    • Product Ions: Monitor specific fragment ions of PLG.

  • Quantification:

    • Generate a calibration curve using the analytical standard of PLG over a range of concentrations.

    • Calculate the concentration of PLG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3][8]

Data Presentation

The following table provides a template for presenting quantitative data on the recovery of this compound from a cell line using the described protocols. This table is for illustrative purposes.

Sample IDExtraction MethodReplicatePeak Area (Analyte)Peak Area (Internal Standard)Calculated Concentration (ng/10^6 cells)
Control 1Bligh & Dyer1150,00050,00010.5
Control 1Bligh & Dyer2155,00051,00010.8
Control 1Bligh & Dyer3148,00049,50010.3
Treatment ABligh & Dyer1250,00050,50017.5
Treatment ABligh & Dyer2260,00051,50018.0
Treatment ABligh & Dyer3255,00050,00017.8

Signaling Pathway and Experimental Workflow

Protein Kinase C (PKC) Activation by Diacylglycerol

The activation of Protein Kinase C by diacylglycerols such as this compound is a key event in cellular signal transduction. The process is initiated by an extracellular signal that activates a phospholipase C (PLC) at the plasma membrane. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+). The increased intracellular Ca2+ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and activates the kinase. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

PKC_Activation_Pathway extracellular_signal Extracellular Signal receptor G-protein Coupled Receptor (GPCR) extracellular_signal->receptor 1. Binding plc Phospholipase C (PLC) receptor->plc 2. Activation pip2 PIP2 plc->pip2 3. Hydrolysis ip3 IP3 pip2->ip3 dag 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er 4. Binds to Receptor pkc_inactive Inactive PKC (Cytosol) dag->pkc_inactive 6. Binding & Activation ca2_release Ca2+ Release er->ca2_release ca2_release->pkc_inactive 5. Translocation to Membrane pkc_active Active PKC (Membrane) pkc_inactive->pkc_active downstream Phosphorylation of Downstream Targets pkc_active->downstream 7. Kinase Activity response Cellular Responses (e.g., Proliferation, Differentiation) downstream->response

Caption: Protein Kinase C (PKC) activation pathway initiated by diacylglycerol.

Experimental Workflow for Lipid Extraction and Analysis

The following diagram illustrates the overall workflow from cell culture to the final quantification of this compound.

Lipid_Extraction_Workflow cell_culture 1. Cell Culture (e.g., with treatment) harvesting 2. Cell Harvesting & Washing cell_culture->harvesting extraction 3. Lipid Extraction (Bligh & Dyer) harvesting->extraction phase_separation 4. Phase Separation (Centrifugation) extraction->phase_separation collection 5. Collection of Organic Phase phase_separation->collection evaporation 6. Solvent Evaporation (Nitrogen Stream) collection->evaporation reconstitution 7. Reconstitution in Solvent evaporation->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms quantification 9. Data Analysis & Quantification lcms->quantification

Caption: Experimental workflow for PLG extraction and analysis.

References

Synthesis and Application of 1-Palmitoyl-2-linoleoyl-rac-glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, characterization, and research use of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) involved in cellular signaling.

Introduction

This compound is a specific diacylglycerol where palmitic acid is esterified at the sn-1 position and the essential fatty acid, linoleic acid, is at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger, PLG plays a crucial role in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms.[1][2] The activation of PKC by DAGs like PLG initiates a cascade of phosphorylation events that regulate diverse cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression.[3] Dysregulation of the DAG-PKC signaling axis has been implicated in various pathological conditions, including cancer and metabolic disorders, making PLG a valuable tool for research and drug development.[1]

This guide offers a comprehensive overview of both chemical and enzymatic synthesis strategies for PLG, detailed experimental protocols for its application in in-vitro and cell-based assays, and methods for its purification and characterization.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of PLG is essential for its handling and use in experimental settings.

PropertyValueReference
Molecular Formula C37H68O5[4]
Molecular Weight 592.9 g/mol [4]
Appearance Colorless to off-white oil or solid[]
Melting Point 31-32°C (for 1-Palmitoyl-2-oleoyl-rac-glycerol)[]
Solubility
DMF: >20 mg/mL[3]
DMSO: >7 mg/mL[3]
Ethanol: >30 mg/mL[3]
ChloroformSlightly Soluble
PBS:Ethanol (1:1)500 µg/mL (for a related triglyceride)

Note: The solubility data is for similar diacylglycerol compounds and should be considered as a guideline.[3] It is recommended to empirically determine the solubility in your specific experimental buffer.

Synthesis of this compound

The synthesis of PLG with defined regiochemistry can be achieved through chemical or enzymatic methods.

Chemical Synthesis Protocol

A common strategy for the regioselective synthesis of 1,2-diacyl-sn-glycerols involves a multi-step process starting from a chiral precursor like (R)-(-)-Solketal.[1] This ensures the correct stereochemistry and positioning of the fatty acyl chains.

G A (R)-(-)-Solketal B 1-Palmitoyl-2,3-isopropylidene-sn-glycerol A->B Palmitoyl (B13399708) Chloride, Pyridine (B92270), DCM C 1-Palmitoyl-sn-glycerol B->C Boric Acid in Trimethyl borate D 1-Palmitoyl-2-linoleoyl-3-trityl-sn-glycerol C->D 1. Trityl Chloride, Pyridine 2. Linoleoyl Chloride, Pyridine, DCM E This compound (PLG) D->E Boric Acid in Trimethyl borate

Figure 1: Chemical synthesis workflow for this compound.

Experimental Protocol:

Step 1: Acylation of (R)-(-)-Solketal

  • Dissolve (R)-(-)-Solketal in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add pyridine as a base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of palmitoyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 1-Palmitoyl-2,3-isopropylidene-sn-glycerol.

Step 2: Deprotection of the Isopropylidene Group

  • Dissolve the product from Step 1 in trimethyl borate.

  • Add boric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting 1-Palmitoyl-sn-glycerol by column chromatography on silica (B1680970) gel.

Step 3: Protection of the Primary Hydroxyl Group and Acylation at sn-2

  • Dissolve 1-Palmitoyl-sn-glycerol in anhydrous pyridine.

  • Add trityl chloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and add linoleoyl chloride in DCM.

  • Allow the reaction to proceed at room temperature overnight.

  • Work up the reaction as described in Step 1 to obtain 1-Palmitoyl-2-linoleoyl-3-trityl-sn-glycerol.

Step 4: Deprotection of the Trityl Group

  • Dissolve the tritylated intermediate in trimethyl borate.

  • Add boric acid and reflux as described in Step 2.

  • After completion, cool the reaction and purify the final product, this compound, by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.[6]

Quantitative Data (Hypothetical): The following table provides hypothetical yields for each step. Actual yields should be determined experimentally.

StepProductStarting MaterialTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
11-Palmitoyl-2,3-isopropylidene-sn-glycerol(R)-(-)-Solketal10.08.585
21-Palmitoyl-sn-glycerolProduct from Step 18.06.885
31-Palmitoyl-2-linoleoyl-3-trityl-sn-glycerolProduct from Step 26.55.280
4This compoundProduct from Step 35.04.080
Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis.[7] Lipases, particularly those with sn-1,3 specificity, can be used to produce structured lipids like PLG through reactions such as acidolysis or transesterification.[7]

Protocol Outline:

  • Substrate Preparation: A suitable triglyceride substrate is mixed with linoleic acid.

  • Enzymatic Reaction: An immobilized sn-1,3 specific lipase (B570770) is added to the mixture. The reaction is carried out under optimized conditions of temperature, stirring, and water activity.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing the composition of the mixture using techniques like TLC or GC.

  • Purification: The desired this compound is purified from the reaction mixture using methods such as molecular distillation to remove free fatty acids, followed by column chromatography to separate different glyceride species.[7]

Application Notes: In Vitro Protein Kinase C (PKC) Activation Assay

PLG can be used to directly activate conventional and novel PKC isoforms in in-vitro assays. This is a valuable tool for studying PKC function and for screening potential inhibitors or activators.

G cluster_0 Plasma Membrane cluster_1 Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (PLG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits and Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (Gene expression, Proliferation, etc.) PKC_active->Downstream Phosphorylates Substrates

Figure 2: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Protocol for Radioactive In Vitro PKC Assay:

This protocol is based on the phosphorylation of a specific substrate peptide by a purified PKC enzyme, with activation achieved using PLG.

Materials:

  • Purified PKC isoform

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • This compound (PLG)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2 for conventional PKCs)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter

Experimental Workflow:

G A Prepare Lipid Vesicles (PLG + PS) B Prepare Reaction Mixture (Buffer, Substrate, Enzyme) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (Spot on P81 paper) D->E F Wash P81 Papers E->F G Quantify Radioactivity (Scintillation Counting) F->G

Figure 3: Experimental workflow for an in vitro PKC activity assay.

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass vial, co-dissolve PLG and phosphatidylserine (PS) in chloroform. A typical molar ratio is 1:4 (PLG:PS).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 1 hour.

    • Resuspend the lipid film in assay buffer by vortexing.

    • Sonicate the suspension on ice to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, PKC substrate peptide, and the prepared lipid vesicles.

    • Add the purified PKC enzyme.

  • Initiate the Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes (ensure the reaction is in the linear range).

  • Stop the Reaction and Measure Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

    • Immediately wash the papers three times with 75 mM phosphoric acid.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: The activity of PKC is proportional to the amount of ³²P incorporated into the substrate. To determine the potency of PLG, a dose-response curve should be generated by testing a range of PLG concentrations. The EC50 value, the concentration of PLG that produces 50% of the maximal PKC activation, can then be calculated.

Quantitative Data (Hypothetical):

PLG Concentration (µM)PKC Activity (cpm)% Maximal Activation
05000
1250025
5650075
108500100
20845099.4
508550100.6

Note: The above data is illustrative. The actual EC50 value for PLG on different PKC isoforms needs to be determined experimentally.

Application in Cell-Based Assays

PLG can be used to activate PKC signaling pathways in cultured cells to study downstream cellular responses.

Protocol for Treating Cells with PLG:

  • Stock Solution Preparation: Prepare a concentrated stock solution of PLG in a suitable solvent such as DMSO or ethanol.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • For short-term treatments, the PLG stock solution can be diluted directly into the cell culture medium to the desired final concentration.

    • For longer-term treatments or for cells sensitive to solvents, it is advisable to complex the PLG with a carrier protein like bovine serum albumin (BSA).

  • Assessing Cellular Response: After the desired incubation time, cells can be harvested and analyzed for various downstream effects of PKC activation, such as:

    • Protein Phosphorylation: Analyze the phosphorylation status of known PKC substrates by Western blotting.

    • Gene Expression: Measure changes in the expression of target genes by RT-qPCR or RNA-seq.

    • Cell Proliferation/Viability: Assess changes in cell number or metabolic activity using assays like MTT or CellTiter-Glo.

    • Cellular Translocation of PKC: Monitor the movement of PKC from the cytosol to the plasma membrane using immunofluorescence microscopy or subcellular fractionation followed by Western blotting.[8]

Recommended Working Concentrations: The optimal concentration of PLG for cell-based assays will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment, typically in the range of 1-100 µM, to determine the optimal concentration for your experimental system.[3]

Conclusion

This compound is a critical research tool for investigating the intricacies of diacylglycerol-mediated signal transduction. A reliable supply of high-purity PLG, achievable through either chemical or enzymatic synthesis, is essential for obtaining reproducible and meaningful experimental results. The protocols and application notes provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively synthesize, purify, and utilize PLG in their studies of PKC signaling and other cellular processes. The detailed methodologies for in-vitro and cell-based assays, along with guidance on data interpretation, will facilitate a deeper understanding of the biological roles of this important lipid second messenger.

References

Application Notes and Protocols for the Use of 1-Palmitoyl-2-linoleoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers for drug development. 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a diacylglycerol (DAG), is a key intermediate in lipid metabolism and a second messenger in cellular signaling.[1] Its use as an internal standard in mass spectrometry-based lipidomics provides a reliable method to correct for variations in sample preparation and instrument response, ensuring high-quality, reproducible data. These application notes provide detailed protocols for the use of PLG as an internal standard for the quantification of diacylglycerols and other lipid classes in biological samples.

Principle of the Method

The quantitative analysis of lipids using an internal standard like PLG involves several key steps. A known amount of the internal standard is added to the biological sample prior to lipid extraction. The lipids, including the analyte of interest and the internal standard, are then extracted, separated by liquid chromatography (LC), and detected by tandem mass spectrometry (MS/MS). By comparing the peak area of the analyte to the peak area of the internal standard, accurate quantification can be achieved.

Data Presentation

The use of a stable and reliable internal standard is crucial for generating accurate quantitative data in lipidomics. While specific quantitative data for lipids measured using this compound as an internal standard is not widely available in the public domain, the following table presents hypothetical data to illustrate the expected results and the importance of inter-laboratory consistency. This table is modeled after comparative studies in the field.[2]

Table 1: Hypothetical Inter-laboratory Comparison of Diacylglycerol Quantification using PLG as an Internal Standard [2]

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with Derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion)12.12.520.7
Lab CLC-MS/MS without Derivatization10.51.211.4

Note: This data is for illustrative purposes to highlight potential variations in quantitative results due to different methodologies.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples using the Bligh and Dyer Method

This protocol describes a standard method for the extraction of total lipids, including diacylglycerols, from biological matrices such as plasma, cells, or tissues.[1]

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or 20 mg tissue)

  • This compound (Internal Standard Solution of known concentration)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For plasma/serum, use 50-100 µL.

    • For cells, wash approximately 1 x 10^7 cells with cold PBS and pellet.

    • For tissues, homogenize approximately 20 mg of tissue.

  • Addition of Internal Standard: To the prepared sample, add a known amount of the this compound internal standard solution. The amount should be determined based on the expected concentration of the analytes of interest.

  • Lipid Extraction:

    • Add a mixture of chloroform:methanol (1:2, v/v) to the sample to achieve a final single-phase mixture of approximately chloroform:methanol:water of 1:2:0.8 (v/v/v). For a 1 mL aqueous sample, this would be 3.75 mL of the chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for 30 seconds to induce phase separation.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).[1]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of diacylglycerols using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[1][3]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Analyte and this compound analytical standards for calibration curve generation

Procedure:

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted lipid extract onto the C18 column.

    • Use a binary gradient elution to separate the lipid species. A representative gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B for column re-equilibration

    • Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Optimize ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for maximum signal intensity.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analytes and the internal standard.

      • This compound (Internal Standard): The precursor ion will be the [M+NH₄]⁺ adduct. The primary product ions will correspond to the neutral loss of the palmitic acid and linoleic acid chains.

      • Analytes: Monitor the corresponding MRM transitions for the target lipid species.

  • Quantification:

    • Generate a calibration curve using the analytical standards of the target lipids at a range of concentrations, with a fixed concentration of the this compound internal standard.

    • Process the data using the instrument's software.

    • Calculate the concentration of the analytes in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

Diacylglycerols like this compound are crucial second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).

PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolysis DAG Diacylglycerol (e.g., PLG) PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling (e.g., Cell Proliferation, Gene Expression) PKC->Downstream

Diacylglycerol signaling pathway.
Experimental Workflow

The following diagram illustrates the general workflow for the quantification of lipids using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, or Tissue) Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio to IS) MS_Detection->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Lipidomics workflow with an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerols and other lipid species in complex biological samples. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their lipidomics workflows. Adherence to standardized protocols is essential for generating high-quality, reproducible data that can provide valuable insights into the roles of lipids in health and disease.

References

Application Notes and Protocols for In Vitro Kinase Assays with 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro kinase assay using 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) involved in cellular signaling. As a second messenger, PLG plays a crucial role in the activation of Protein Kinase C (PKC), a family of enzymes pivotal in regulating cell growth, differentiation, and apoptosis[1][2]. The dysregulation of the DAG-PKC signaling pathway has been implicated in various diseases, making it a key target in drug development[2].

These application notes offer a comprehensive guide for researchers to investigate the effects of PLG on kinase activity in a controlled in vitro environment. The provided protocols and data will aid in the study of PKC activation and the screening of potential therapeutic modulators targeting this pathway.

Data Presentation

Table 1: Components for In Vitro PKC Activation Assay
ComponentConcentration RangeRoleNotes
Purified PKC Isozyme (e.g., PKCα)10-100 ng/reactionThe kinase to be activated.[3]The optimal amount should be determined empirically.
This compound (PLG)1-50 µMA diacylglycerol that acts as a direct activator of PKC.[3]The optimal concentration may vary between PKC isoforms and should be determined by titration.
Phosphatidylserine (PS)50-200 µg/mLAn essential phospholipid cofactor that anchors PKC to the lipid vesicle and allosterically activates the enzyme.[3]Often prepared as mixed micelles or vesicles with a carrier lipid like phosphatidylcholine.
PKC SubstrateVariesA peptide or protein that is specifically phosphorylated by PKC (e.g., histone H1 or a specific peptide substrate).[4]The choice of substrate will depend on the detection method.
ATP (with [γ-³²P]ATP for radioactive assays)VariesPhosphate (B84403) donor for the kinase reaction.[4]
Kinase Reaction BufferVariesMaintains optimal pH and provides necessary ions for the kinase reaction (e.g., Tris-HCl, MgCl₂, CaCl₂).[1][4]The presence of CaCl₂ is critical for conventional PKC isoforms.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PLG and the general workflow of the in vitro kinase assay.

PLG_PKC_Signaling_Pathway PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC Activates Substrate Substrate PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Growth, Differentiation) Phospho_Substrate->Cellular_Response Leads to

Caption: PLG-mediated activation of PKC signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Lipid_Vesicles Prepare Lipid Vesicles (PS ± PLG) Incubate Incubate PKC with Lipid Vesicles Lipid_Vesicles->Incubate Reaction_Mix Prepare Kinase Reaction Mix (Buffer, PKC, Substrate) Reaction_Mix->Incubate Initiate Initiate Reaction with ATP (e.g., [γ-³²P]ATP) Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Separate Separate Substrate from ATP Stop_Reaction->Separate Quantify Quantify Phosphorylation Separate->Quantify

Caption: General workflow for an in vitro PKC kinase assay.

Experimental Protocols

This section details a radioactive in vitro kinase assay protocol to measure the activation of PKC by PLG. This method quantifies the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate[5].

Materials and Reagents
  • Purified PKC isozyme (e.g., PKCα)

  • This compound (PLG)

  • Phosphatidylserine (PS)

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (optional, as carrier lipid)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (5X): 100 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂, 5 mM DTT

  • Lipid Preparation Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl

  • Chloroform (B151607)

  • Stop Solution: 75 mM H₃PO₄

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure

1. Preparation of Lipid Vesicles

a. In a glass vial, prepare the desired lipid mixtures by dissolving the appropriate amounts of PS, POPC (if used), and PLG in chloroform. A typical molar ratio could be 30 mol% PS, 68-70 mol% POPC, and 0-2 mol% PLG[6][7]. Prepare a control lipid mixture without PLG.

b. Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

c. Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

d. Hydrate the lipid film with the Lipid Preparation Buffer to a final lipid concentration of 1 mg/mL.

e. Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension in a bath sonicator until the solution is clear.

2. Kinase Reaction

a. In a microcentrifuge tube on ice, prepare the kinase reaction mixture. For a 25 µL final reaction volume, combine:

  • 5 µL of 5X Kinase Reaction Buffer
  • 5 µL of prepared lipid vesicles (with or without PLG)
  • 5 µL of PKC substrate (e.g., 100 µM final concentration)
  • Purified PKC enzyme (10-100 ng)
  • Nuclease-free water to bring the volume to 20 µL

b. Pre-incubate the reaction mixture at 30°C for 5 minutes.

c. Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP solution (to a final concentration of ~100 µM, with a specific activity of ~3000 Ci/mmol).

d. Incubate the reaction at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

3. Stopping the Reaction and Quantifying Phosphorylation

a. Stop the reaction by spotting 20 µL of the reaction mixture onto a piece of phosphocellulose paper.

b. Immediately immerse the phosphocellulose paper in a beaker containing 1% phosphoric acid.

c. Wash the paper three times for 5-10 minutes each with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

d. Perform a final wash with acetone (B3395972) and let the paper air dry.

e. Place the dried phosphocellulose paper in a scintillation vial, add an appropriate amount of scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

f. Calculate the specific activity of the PKC enzyme for each condition and compare the activity in the presence and absence of PLG to determine the extent of activation.

Conclusion

This compound is a key signaling lipid that activates Protein Kinase C. The provided in vitro kinase assay protocol offers a robust method for studying the activation of PKC by PLG and for screening potential modulators of this pathway. Careful optimization of enzyme, lipid, and substrate concentrations is recommended to achieve the most reliable and reproducible results. The use of appropriate controls, including reactions without the kinase or without the activating lipid, is essential for accurate data interpretation.

References

Application Notes and Protocols: 1-Palmitoyl-2-linoleoyl-rac-glycerol in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that serves as a crucial second messenger in a variety of cellular signaling pathways.[1][2] Its primary role is the activation of Protein Kinase C (PKC), a family of enzymes that regulate cellular processes such as growth, differentiation, and apoptosis.[1][2] In the field of membrane biophysics, PLG is an invaluable tool for creating artificial membrane systems, such as liposomes and supported lipid bilayers. These model membranes allow for the controlled investigation of the biophysical effects of PLG on membrane properties and its interactions with membrane-associated proteins.[1]

The unique structure of PLG, with a saturated palmitic acid at the sn-1 position and an unsaturated linoleic acid at the sn-2 position, influences lipid packing and membrane fluidity.[1][2] The kink introduced by the unsaturated linoleoyl chain is expected to disrupt the ordered packing of saturated acyl chains, leading to an increase in membrane fluidity.[1] This modulation of membrane properties can have significant implications for the function of embedded proteins and for applications in drug delivery, where PLG can be incorporated into liposomal formulations to potentially enhance drug release and cellular uptake.[1]

Application Notes

Model Membrane Systems

PLG is frequently incorporated into model phospholipid bilayers to mimic the transient generation of DAG in cellular membranes. These systems are instrumental for:

  • Studying Lipid-Protein Interactions: The presence of PLG in a model membrane can be used to investigate its direct influence on the structure, function, and localization of membrane proteins. This is particularly relevant for proteins with DAG-binding domains, such as PKC.

  • Investigating Membrane Fluidity and Dynamics: As a diacylglycerol, PLG lacks a polar head group, which affects lipid packing.[1] The unsaturated linoleoyl chain in PLG is expected to increase membrane fluidity, a parameter that can be quantified using techniques like fluorescence anisotropy.[1]

  • Drug Delivery Vehicle Development: The incorporation of PLG into liposomes can alter their physical characteristics, potentially enhancing the encapsulation and release of therapeutic agents.[1] The fusogenic properties of DAGs may also be leveraged to promote the fusion of liposomes with cell membranes, facilitating intracellular drug delivery.[1]

Protein Kinase C Activation Assays

Artificial membranes containing PLG are essential for in vitro assays to screen for and characterize activators and inhibitors of PKC. This is highly relevant in cancer research, where PKC is a significant therapeutic target.[1]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and the expected effects of its incorporation on membrane properties based on typical observations in membrane biophysics.

PropertyValue/Expected EffectReference
Molecular Formula C₃₇H₆₈O₅[3]
Molecular Weight 592.9 g/mol [3]
Physical Description Solid[2]
Effect on Membrane Fluidity Increase (disrupts ordered packing of acyl chains)[1]
Effect on Bilayer Thickness Decrease (due to conformational changes of lipids)[4]
Effect on Area per Lipid Increase (due to conformational changes of lipids)[4]

Experimental Protocols

Protocol 1: Preparation of PLG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating PLG.

Materials:

  • This compound (PLG)

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Liposome (B1194612) extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of PLG and the primary phospholipid in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[5]

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of the solvent.[5]

  • Hydration:

    • Add the pre-heated hydration buffer to the flask containing the dry lipid film.[5]

    • Gently agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs). This may take 30-60 minutes.[5]

  • Extrusion:

    • Assemble the liposome extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a defined size.

Protocol 2: Membrane Fluidity Assay using Fluorescence Anisotropy

This protocol measures the effect of PLG on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[1]

Materials:

  • PLG-containing liposomes (prepared as in Protocol 1)

  • Control liposomes (without PLG)

  • DPH stock solution (in a suitable solvent like tetrahydrofuran)

  • Fluorometer capable of measuring fluorescence anisotropy

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure proper incorporation of the probe into the lipid bilayer. The final lipid-to-probe ratio should be around 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths on the fluorometer appropriate for DPH (typically ~360 nm for excitation and ~430 nm for emission).

    • Measure the fluorescence anisotropy (r) of the DPH-labeled liposome samples.

    • Compare the anisotropy values of the PLG-containing liposomes to the control liposomes. A lower 'r' value for the PLG-containing samples indicates higher membrane fluidity.[1]

Protocol 3: Protein-Liposome Association Assay

This assay determines the interaction of a protein of interest with PLG-containing membranes.

Materials:

  • PLG-containing liposomes

  • Control liposomes

  • Purified protein of interest

  • Appropriate buffer for the protein-liposome interaction

  • Centrifuge capable of pelleting liposomes

  • SDS-PAGE analysis equipment

Procedure:

  • Incubation:

    • Mix the purified protein with the PLG-containing liposomes and the control liposomes in separate tubes.

    • Incubate the mixtures under conditions that favor protein-lipid interaction (e.g., specific temperature and time).

  • Separation of Liposomes:

    • Centrifuge the tubes at a speed and duration sufficient to pellet the liposomes.

  • Analysis:

    • Carefully remove the supernatant, which contains the unbound protein.

    • Wash the liposome pellet with buffer to remove any non-specifically bound protein and centrifuge again.

    • Resuspend the final liposome pellet.

    • Analyze the amount of protein in the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

    • An increased amount of protein in the pellet fraction of the PLG-containing liposomes compared to the control indicates a specific interaction with PLG.

Visualizations

PLG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 plg PLG (this compound) pip2->plg er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) plg->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates target proteins ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates

Caption: PLG in the Protein Kinase C signaling pathway.

Liposome_Preparation_Workflow start Start: Lipids in Organic Solvent dissolve 1. Dissolve PLG and primary phospholipid start->dissolve evaporation 2. Rotary Evaporation (forms thin film) dissolve->evaporation hydration 3. Hydration with Buffer (forms MLVs) evaporation->hydration extrusion 4. Extrusion through polycarbonate membrane hydration->extrusion end End: Unilamellar Liposomes (SUVs) extrusion->end

Caption: Workflow for preparing PLG-containing liposomes.

Protein_Liposome_Association_Workflow start Start: Purified Protein and Liposomes incubation 1. Incubate Protein with Liposomes start->incubation centrifugation 2. Centrifugation to pellet liposomes incubation->centrifugation separation 3. Separate Supernatant (unbound protein) from Pellet centrifugation->separation analysis 4. Analyze Protein Content in Supernatant and Pellet (SDS-PAGE) separation->analysis end End: Quantify Protein-Liposome Binding analysis->end

Caption: Workflow for protein-liposome association assay.

References

Application Notes and Protocols for the Enzymatic Synthesis of Specific Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of specific diacylglycerol (DAG) species. DAGs are critical second messengers in a variety of cellular signaling pathways and are of significant interest in drug development and nutritional science. Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods, allowing for the production of defined DAG isomers.

Introduction to Enzymatic Diacylglycerol Synthesis

Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules.[1] The two primary isomeric forms are sn-1,2-diacylglycerols and sn-1,3-diacylglycerols, with the sn-1,2 isomer being the primary activator of protein kinase C (PKC) and other signaling proteins.[2][3] Enzymatic methods provide a powerful tool for synthesizing specific DAG species under mild reaction conditions, offering advantages in selectivity and product purity over traditional chemical synthesis.[4][5]

Common enzymatic strategies for DAG synthesis include:

  • Glycerolysis: The reaction of triacylglycerols (TAGs) or fatty acids with glycerol (B35011), catalyzed by lipases. This is an economical and promising industrial method.[6][7]

  • Esterification: The direct esterification of glycerol with free fatty acids, also catalyzed by lipases.[6][7]

  • Phospholipase C (PLC) mediated hydrolysis: PLC specifically cleaves phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) to generate sn-1,2-DAG and a phosphorylated headgroup.[2][8]

The choice of enzyme, particularly its regiospecificity (e.g., 1,3-specific lipases), is crucial for controlling the isomeric composition of the final product.[4]

Key Enzymes in Diacylglycerol Synthesis

Several classes of enzymes are utilized for the synthesis of specific DAG species. The selection of the appropriate enzyme is critical for achieving the desired product yield and isomeric purity.

Enzyme ClassEnzyme ExampleSubstrate(s)Product(s)Key Characteristics
Lipases Immobilized MAS1-H108W Lipase (B570770)Triacylglycerols (e.g., olive oil), GlycerolDiacylglycerols, Monoacylglycerols, Free Fatty Acids1,3-regiospecific, thermostable.[4]
Novozym 435 (Candida antarctica lipase B)Triacylglycerols, Glycerol, Free Fatty AcidsDiacylglycerols, MonoacylglycerolsWidely used, high efficiency in glycerolysis and esterification.[4][5]
Lipozyme RM IM (Rhizomucor miehei lipase)Triacylglycerols, Glycerol, Free Fatty AcidsDiacylglycerols, Monoacylglycerols1,3-specific, suitable for continuous fixed-bed reactors.[9][10]
Phospholipases Phospholipase C (PLC)Phosphatidylinositol 4,5-bisphosphate (PIP2), Phosphatidylcholine (PC)sn-1,2-Diacylglycerol, Inositol 1,4,5-trisphosphate (IP3)Generates the signaling-active sn-1,2-DAG isomer.[2][8][11]
Diacylglycerol Kinases (DGK) DGKα, DGKγDiacylglycerol, ATPPhosphatidic AcidRegulates DAG levels by converting it to phosphatidic acid.[12][13][14]
Diacylglycerol Acyltransferases (DGAT) DGAT1, DGAT2Diacylglycerol, Acyl-CoATriacylglycerolCatalyzes the final step of TAG synthesis from DAG.[15][16][17]

Signaling Pathways Involving Diacylglycerol

Specific DAG species, primarily sn-1,2-DAG, act as second messengers in numerous signaling pathways, most notably the protein kinase C (PKC) pathway. Upon generation at the plasma membrane, DAG recruits and activates PKC isoforms, which in turn phosphorylate a multitude of downstream targets, regulating processes such as cell growth, proliferation, and apoptosis.[3][18][19]

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Downstream Downstream Effectors PKC->Downstream Phosphorylates CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) Downstream->CellularResponse Leads to PA Phosphatidic Acid (PA) DGK->PA Phosphorylates to

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Protocol for Lipase-Catalyzed Synthesis of Diacylglycerol via Glycerolysis

This protocol describes a general method for the synthesis of DAG-enriched oil from a triacylglycerol source using an immobilized lipase.

Materials:

  • Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)

  • Triacylglycerol source (e.g., olive oil, lard)[4][20]

  • Glycerol

  • Solvent-free reaction system or organic solvent (e.g., hexane)

  • Magnetic stirrer with heating

  • Reaction vessel

Procedure:

  • Substrate Preparation: Prepare a reaction mixture with a specific molar ratio of triacylglycerol to glycerol (e.g., 1:1 or 1:2).[4][20]

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.[4][21]

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring (e.g., 200-500 rpm).[4][20]

    • The reaction time can vary from a few hours to over 24 hours, depending on the enzyme and reaction conditions.[4][5]

  • Reaction Monitoring: At selected time intervals, withdraw aliquots of the reaction mixture for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the content of DAG, TAG, monoacylglycerols (MAG), and free fatty acids (FFA).

  • Enzyme Deactivation and Separation: After the desired DAG content is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.[4]

  • Product Purification: The resulting DAG-enriched oil can be purified using techniques like molecular distillation to remove unreacted substrates and byproducts.[20][22][23]

Protocol for Quantification of Diacylglycerol Species by HPLC

This protocol provides a method for the separation and quantification of DAG isomers using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][24]

Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (100%) for isocratic elution is a common starting point.[1][24]

  • DAG standards (e.g., 1,2-dioleoyl-sn-glycerol, 1,3-dioleoyl-glycerol)

  • Lipid extraction solvents (chloroform, methanol, water)

Procedure:

  • Lipid Extraction:

    • For biological samples, perform a lipid extraction using a modified Bligh and Dyer method.[1]

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent like hexane/2-propanol or the initial mobile phase.[1]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run the isocratic elution with 100% acetonitrile.[24] The elution order is generally 1,3-DAG isomers followed by 1,2-DAG isomers due to polarity differences.[1]

    • Detect the eluting compounds using a UV detector at 205 nm or an ELSD.[24]

  • Quantification:

    • Prepare a standard curve using known concentrations of DAG standards.

    • Quantify the DAG species in the sample by comparing their peak areas to the standard curve.

Experimental Workflow for DAG Synthesis and Analysis

The following diagram illustrates a typical workflow for the enzymatic synthesis of DAGs, followed by their purification and analysis.

Experimental_Workflow Substrates Substrates (e.g., TAGs, Glycerol) Reaction Enzymatic Reaction (Glycerolysis/Esterification) Substrates->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Monitoring Reaction Monitoring (HPLC/GC) Reaction->Monitoring Separation Enzyme Separation (Filtration) Reaction->Separation Monitoring->Reaction Feedback for optimization Purification Product Purification (Molecular Distillation) Separation->Purification Analysis Final Product Analysis (HPLC, Mass Spectrometry) Purification->Analysis DAG_Product Specific DAG Species Analysis->DAG_Product

Caption: Experimental workflow for DAG synthesis.

Data Presentation: Comparative Performance of Lipases in Glycerolysis

The efficiency of DAG synthesis is highly dependent on the choice of lipase and the reaction conditions. The following table summarizes the performance of different immobilized lipases under optimized conditions.

Immobilized LipaseSubstrateTemp (°C)Substrate Molar Ratio (Oil:Glycerol)Enzyme Load (wt%)Reaction Time (h)Max DAG Content (%)Reference
MAS1-H108W@XAD1180Olive Oil601:21.0449.3[4]
Novozym 435Olive Oil601:21.08~42[4]
Lipozyme RM IMOlive Oil601:21.08~41[4]
Lipase PS@LXTE-1000Rapeseed Oil501:14.0346.7[21]
Lipozyme RM IMLard451:114.0861.76[20]

Note: The reported DAG content can vary based on the analytical method used and the specific composition of the starting materials.

Conclusion

The enzymatic synthesis of specific diacylglycerol species provides a versatile and efficient platform for producing these important molecules for research and industrial applications. By carefully selecting the appropriate enzyme and optimizing reaction conditions, it is possible to achieve high yields of specific DAG isomers. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working in this field. Further research into novel enzymes and process optimization will continue to advance the field of enzymatic DAG synthesis.

References

Application Note and Protocol: Derivatization of 1-Palmitoyl-2-linoleoyl-rac-glycerol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a significant diacylglycerol (DAG) involved in various metabolic and cell signaling pathways.[1] Accurate quantification is crucial for understanding its physiological and pathological roles. Gas Chromatography (GC) is a powerful technique for analyzing lipids, but the direct analysis of diacylglycerols like PLG is challenging due to their low volatility and thermal instability.[2][3][4] Therefore, a derivatization step is essential to convert PLG into a more volatile and thermally stable compound suitable for GC analysis.[2][4][5] This document provides a detailed protocol for the silylation of PLG, a robust and widely used derivatization method.

Derivatization Strategy: Silylation

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in PLG.[2][6] The process involves replacing the active hydrogen on the free hydroxyl group at the sn-3 position with a non-polar trimethylsilyl (B98337) (TMS) group.[2][4] This chemical modification masks the polar hydroxyl group, which significantly increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[2][4] The reagent of choice for this protocol is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, which is highly effective for this transformation.[2]

Experimental Protocols

This section details the complete workflow for the derivatization of PLG, from sample preparation to the final derivatized product ready for GC injection.

1. Materials and Reagents

  • This compound (PLG) standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270)

  • Hexane (B92381) or Chloroform (B151607) (HPLC grade)

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials with caps

  • Micropipettes

2. Standard and Sample Preparation

Proper sample handling is critical for accurate and reproducible results.

  • Standard Preparation: Prepare a stock solution of PLG in a suitable organic solvent such as hexane or chloroform at a concentration of 1 mg/mL.[2]

  • Sample Preparation (from Biological Matrices):

    • Perform a lipid extraction from the biological sample using a standard method like the Folch or Bligh-Dyer procedure.[2]

    • Transfer the final lipid extract (typically the lower organic phase) to a clean GC vial.

    • Dry the extract completely under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as any residual moisture will deactivate the silylating reagent.[2]

    • Reconstitute the dried lipid extract in a known volume of hexane or other suitable solvent.

3. Silylation Protocol with BSTFA + 1% TMCS

  • Aliquot Sample: Transfer an appropriate volume of the PLG standard solution or the reconstituted sample extract into a clean, dry GC vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen to ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample.[2] Pyridine serves as a catalyst and aids in solubilizing the sample.[2]

  • Reaction Incubation: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or oven.[2] This ensures the derivatization reaction goes to completion.

  • Cooling: After the incubation is complete, remove the vial from the heat source and allow it to cool to room temperature.[2]

  • GC Analysis: The derivatized sample, containing the trimethylsilyl (TMS) ether of PLG, is now ready for injection into the GC or GC-MS system.

Data Presentation

The following table summarizes the key quantitative parameters and conditions for the silylation of PLG.

ParameterValue / ConditionPurpose
Sample/Standard Volume Variable (typically 1-100 µg of lipid)Amount of analyte to be derivatized.
Silylating Reagent 100 µL of BSTFA + 1% TMCSProvides the TMS group to derivatize the hydroxyl moiety.[2]
Catalyst/Solvent 50 µL of Anhydrous PyridineCatalyzes the reaction and solubilizes the sample.[2]
Reaction Temperature 60°CEnsures efficient and complete reaction kinetics.[2]
Reaction Time 30 minutesSufficient duration for the derivatization to complete.[2]
Expected Product This compound-3-TMS etherA volatile and thermally stable derivative suitable for GC analysis.[2]

Visualizations

Workflow for PLG Derivatization and GC Analysis

PLG Derivatization Workflow Workflow for PLG Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard PLG Standard (1 mg/mL in Hexane) AddReagents Add BSTFA + TMCS & Pyridine Standard->AddReagents BioSample Biological Sample LipidExtract Lipid Extraction (e.g., Folch Method) BioSample->LipidExtract DryExtract Dry Lipid Extract (under Nitrogen) LipidExtract->DryExtract DryExtract->AddReagents Incubate Incubate at 60°C for 30 min AddReagents->Incubate Reaction Cool Cool to Room Temp Incubate->Cool GCMS GC-MS Injection & Analysis Cool->GCMS

Caption: Workflow for PLG derivatization and GC-MS analysis.

Silylation Reaction of PLG

Silylation Reaction Silylation Reaction of this compound PLG This compound R1-O-CH2 CH-O-R2 CH2-OH TMS_PLG Derivatized PLG (TMS Ether) R1-O-CH2 CH-O-R2 CH2-O-Si(CH3)3 PLG->TMS_PLG  60°C, 30 min BSTFA {BSTFA + 1% TMCS | (CF3CON(Si(CH3)3)2)} caption R1 = Palmitoyl, R2 = Linoleoyl

Caption: Silylation enhances PLG suitability for GC-MS.

The silylation of this compound using BSTFA with 1% TMCS is a robust and reliable method for its derivatization prior to GC-MS analysis.[2] This procedure effectively increases the volatility and thermal stability of the molecule, enabling accurate separation and quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately characterize PLG in various samples. Adherence to these detailed experimental procedures will ensure the generation of high-quality data for applications in lipidomics, drug development, and biomedical research.

References

Application Note: High-Throughput Diacylglycerol (DAG) Profiling by Shotgun Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways and also serve as key intermediates in lipid metabolism.[1][2][3][4] Altered DAG levels are associated with various diseases, including cancer, diabetes, and metabolic syndrome, making them a significant area of interest for both basic research and pharmaceutical development.[5][6] Shotgun lipidomics, a direct-infusion mass spectrometry approach that omits chromatographic separation, offers a powerful platform for high-throughput, quantitative analysis of the DAG lipidome.[6][7][8] This technique provides a rapid and comprehensive snapshot of all detectable DAG molecular species directly from a total lipid extract, facilitating biomarker discovery and the elucidation of drug mechanisms.[6][9][10]

This application note provides detailed protocols for the quantitative profiling of DAGs using a shotgun lipidomics workflow, from sample preparation to data analysis.

Experimental Workflow

The shotgun lipidomics workflow for DAG profiling is a streamlined process designed for high efficiency and reproducibility. The major steps include lipid extraction from the biological sample, the addition of internal standards, direct infusion into a high-resolution mass spectrometer, and subsequent data analysis for identification and quantification.

Shotgun_Lipidomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Biological Sample (Tissue, Plasma, Cells) Extract Lipid Extraction (e.g., Bligh-Dyer) Sample->Extract Spike Spike Internal Standards Extract->Spike Infuse Direct Infusion (Shotgun Analysis) Spike->Infuse MS High-Resolution MS (e.g., Q-TOF, Orbitrap) Infuse->MS MSMS Tandem MS (MS/MS) (Precursor/Neutral Loss Scan) MS->MSMS Process Raw Data Processing MSMS->Process Identify DAG Identification (m/z & Fragmentation) Process->Identify Quantify Quantification (vs. Internal Standards) Identify->Quantify

Caption: Overall workflow for shotgun lipidomics-based diacylglycerol profiling.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

Materials:

  • Biological sample (e.g., ~10-20 mg tissue, 10^6 cells, or 50 µL plasma)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Deionized water

  • Internal Standard (IS) solution: A mixture of commercially available, structurally distinct DAG species not expected to be in the sample (e.g., 1,3-di15:0 DAG).[11]

  • Glass test tubes

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the biological sample in a glass tube with 1 mL of a CHCl3:MeOH (1:2, v/v) mixture.

  • Internal Standard Spiking: Add a known amount of the DAG internal standard solution to the homogenate. The amount should be chosen to be within the linear range of detection of the mass spectrometer.

  • Phase Separation:

    • Add 0.8 mL of deionized water to the mixture.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis, such as CHCl3:MeOH (1:1, v/v) or another mixture suitable for direct infusion.[11] The final volume should be adjusted to ensure the lipid concentration is optimal for ESI-MS.

Protocol 2: Mass Spectrometry Analysis

This protocol describes the direct infusion (shotgun) analysis of the lipid extract.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[2][6][12]

  • An automated infusion system (e.g., nano-electrospray) for high throughput.[13]

Procedure:

  • Infusion: Directly infuse the reconstituted lipid extract into the ESI source at a constant flow rate (e.g., 1-5 µL/min).[5]

  • Ionization: Analyze samples in positive ion mode. DAGs are typically detected as ammonium (B1175870) ([M+NH4]+) or lithium ([M+Li]+) adducts, which provide stable signals for quantification and fragmentation.[14][15]

  • MS1 Full Scan: Acquire full scan mass spectra to obtain a profile of all ionized lipid species in the extract. Set the mass range to cover the expected m/z of DAG species (e.g., m/z 500-1200).

  • MS/MS for Identification: Perform tandem mass spectrometry (MS/MS) to structurally identify DAGs. Collision-induced dissociation (CID) of DAG adducts yields characteristic fragment ions corresponding to the loss of the fatty acyl chains.[14]

    • Data-Dependent Acquisition (DDA): Automatically trigger MS/MS scans on the most intense precursor ions from the MS1 scan.

    • Neutral Loss Scanning (NLS): Specifically detect molecules that lose a neutral fragment corresponding to a specific fatty acid upon fragmentation. This is a powerful method for identifying all DAGs sharing a common fatty acyl chain.[11]

    • Precursor Ion Scanning (PIS): Scan for all precursor ions that produce a specific fragment ion, which can be useful if derivatization is used.[11]

Note on Derivatization: While not always necessary, derivatization of the DAG hydroxyl group can enhance ionization efficiency and sensitivity.[5][11][16]

Protocol 3: Data Analysis and Quantification

Software:

  • Lipid identification software (e.g., SimLipid, LipidView) or custom scripts.[17]

Procedure:

  • Lipid Identification:

    • Process the raw MS and MS/MS data.

    • Identify DAG species by matching the accurate mass of precursor ions (from MS1) and their specific fragmentation patterns (from MS/MS) to lipid databases.[15][17]

  • Quantification:

    • Extract the ion intensity for each identified DAG species and the internal standard(s) from the MS1 scans.

    • Calculate the concentration of each DAG species by comparing its peak intensity to the intensity of the known amount of the spiked internal standard.[2][5][18] Corrections for isotopic overlap should be applied.

Data Presentation

Quantitative data from shotgun lipidomics experiments should be summarized in tables to allow for clear comparison between different samples or conditions. The table below provides an example of how to present DAG profiling data.

Table 1: Example Quantitative Profile of Diacylglycerol (DAG) Species in Control vs. Treated Cells

DAG Species (sn-1/sn-2)Control (pmol/mg protein)Treated (pmol/mg protein)Fold Changep-value
DAG 32:0 (16:0/16:0)15.2 ± 1.816.5 ± 2.11.090.45
DAG 34:1 (16:0/18:1)45.7 ± 5.398.2 ± 10.12.15<0.01
DAG 36:1 (18:0/18:1)22.1 ± 2.540.5 ± 4.91.83<0.05
DAG 36:2 (18:1/18:1)60.3 ± 7.1135.6 ± 15.22.25<0.01
DAG 38:4 (18:0/20:4)18.9 ± 2.255.8 ± 6.32.95<0.001
DAG 38:5 (18:1/20:4)12.4 ± 1.531.1 ± 3.82.51<0.01
(Data are presented as mean ± SD from n=6 replicates and are hypothetical for illustrative purposes)

Diacylglycerol Signaling Pathways

DAG is a central hub in lipid signaling. It is primarily generated at the plasma membrane by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2).[4][19] Once produced, DAG activates a key family of downstream effectors, the protein kinase C (PKC) isoforms, which go on to phosphorylate numerous cellular targets, regulating processes like cell growth, proliferation, and apoptosis.[1][3][4] The DAG signal is tightly regulated and can be terminated by two main routes: phosphorylation by a diacylglycerol kinase (DGK) to form phosphatidic acid (PA), or acylation by a DAG acyltransferase (DGAT) to synthesize triacylglycerols (TAGs) for energy storage.[4][20]

DAG_Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC PLC (Phospholipase C) PIP2->PLC DAG DAG (Diacylglycerol) PLC->DAG  Generates PKC PKC Activation (Protein Kinase C) DAG->PKC Activates DGK DGK (Diacylglycerol Kinase) DAG->DGK Phosphorylates DGAT DGAT (DAG Acyltransferase) DAG->DGAT Acylates CellularResponse Cellular Responses (Growth, Proliferation) PKC->CellularResponse Leads to PA PA (Phosphatidic Acid) DGK->PA TAG TAG (Triacylglycerol) Storage DGAT->TAG

Caption: Key signaling pathways involving diacylglycerol (DAG).

Applications in Drug Development and Research

  • Biomarker Discovery: The high-throughput nature of shotgun lipidomics enables the rapid screening of DAG profiles across large patient cohorts or preclinical models, identifying specific DAG signatures associated with disease states.[6][8]

  • Mechanism of Action Studies: Researchers can monitor changes in the DAG lipidome in response to a drug candidate to understand its on-target and off-target effects on lipid signaling and metabolism.[9]

  • Preclinical Safety: Profiling DAGs in metabolic tissues can be part of preclinical safety assessments to detect drug-induced lipid dysregulation.[6]

  • Nutritional Science: The method is used to investigate how dietary interventions modulate lipid metabolism and signaling pathways.[6]

References

Application Notes and Protocols: 1-Palmitoyl-2-linoleoyl-rac-glycerol as a Substrate for Diacylglycerol Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic conversion is crucial as both DAG and PA are key second messengers, each activating distinct downstream signaling cascades.[2][3] DGK effectively acts as a molecular switch, attenuating DAG-mediated pathways while initiating PA-dependent signaling events.[1] There are ten known isoforms of DGK in mammals, grouped into five classes based on their structural domains, indicating a wide range of regulatory mechanisms and cellular functions.[1][4]

The specific fatty acid composition of DAG molecules can influence their biological activity and substrate specificity for different DGK isoforms. 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a physiologically relevant DAG species containing a saturated palmitic acid at the sn-1 position and an unsaturated linoleic acid at the sn-2 position.[5][6] The use of specific DAG species like PLG in in vitro and in-cell assays is critical for elucidating the isoform-specific functions and kinetics of DGKs, which is essential for understanding their role in health and disease, including cancer, immune regulation, and metabolic disorders.[2] Dysregulation of DGK activity has been implicated in various pathological conditions, making DGK isoforms attractive targets for therapeutic development.[2][3]

Data Presentation

While specific kinetic data for this compound (PLG) as a substrate for various diacylglycerol kinase isoforms are not extensively available in the public domain, the following table summarizes typical quantitative data obtained from DGK activity assays using other DAG substrates like 1,2-dilauroyl-sn-glycerol (B159022) (DLG). This data is illustrative of the parameters determined in such experiments.

DGK IsoformSubstrateApparent ATP K_m (µM)Apparent V_max (nmol/min/mg)Assay ConditionsReference
DGKαDLG~50-100Not specifiedOptimized buffer with detergent[3]
DGKζDLG~100-200Not specifiedOptimized buffer with detergent[3]
DGKκDLGActivity observed in the presence of phosphatidylserine (B164497) (PS)Not specifiedOptimized buffer with detergent and PS[3]

Note: The kinetic values for DGK enzymes can vary significantly depending on the specific isoform, the nature of the diacylglycerol substrate, and the assay conditions, such as the type of detergent or lipid vesicle composition used.[7][8]

Signaling Pathway

Diacylglycerol kinase is a critical regulator in lipid signaling pathways. It controls the balance between the second messengers diacylglycerol (DAG) and phosphatidic acid (PA).

DGK_Signaling_Pathway cluster_downstream_dag DAG Signaling cluster_downstream_pa PA Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA produces mTOR mTOR PA->mTOR activates Raf1 Raf-1 Kinase PA->Raf1 activates GPCR_RTK GPCR / RTK GPCR_RTK->PLC

Caption: DGK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Radiometric Diacylglycerol Kinase Assay

This protocol is a standard method for measuring DGK activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into a diacylglycerol substrate like PLG, resulting in the formation of radiolabeled phosphatidic acid.[7]

Materials:

  • Purified or recombinant DGK enzyme

  • This compound (PLG)

  • Phosphatidylserine (PS) (optional, can enhance activity of some isoforms)

  • [γ-³²P]ATP

  • ATP solution

  • MgCl₂

  • Detergent (e.g., octyl glucoside) or components for liposome (B1194612) preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation (Mixed Micelles):

    • Prepare a stock solution of PLG and detergent (e.g., octyl glucoside) in an organic solvent like chloroform.

    • If including PS, add it to the mixture.

    • Aliquot the desired amount of the lipid mixture into a microcentrifuge tube.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in the assay buffer by vortexing and sonicating until the solution is clear, forming mixed micelles.[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, MgCl₂, and the prepared PLG substrate.

    • Add the DGK enzyme preparation. For inhibitor screening, pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be chosen based on the K_m of the DGK isoform, if known.[3]

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[9][10]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution (e.g., chloroform:methanol:HCl).

    • Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate phosphatidic acid from other lipids.

    • Dry the plate and visualize the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spot and quantifying with a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into phosphatidic acid based on the specific activity of the [γ-³²P]ATP.

    • Express DGK activity as nmol of phosphatidic acid formed per minute per milligram of enzyme.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro radiometric DGK assay.

DGK_Assay_Workflow start Start prepare_substrate 1. Prepare Substrate (PLG in micelles or liposomes) start->prepare_substrate setup_reaction 2. Set up Reaction (Buffer, Enzyme, Substrate) prepare_substrate->setup_reaction initiate_reaction 3. Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate 4. Incubate (e.g., 30 min at 25°C) initiate_reaction->incubate terminate_reaction 5. Terminate Reaction & Extract Lipids incubate->terminate_reaction tlc 6. Separate Lipids by TLC terminate_reaction->tlc quantify 7. Quantify ³²P-PA (Phosphorimager/Scintillation) tlc->quantify end End quantify->end

Caption: Workflow for a radiometric DGK assay.

Disclaimer: These protocols are intended for research purposes only. Researchers should optimize assay conditions for their specific experimental setup, including the DGK isoform of interest and the substrate concentration.

References

Application Notes and Protocols for Studying 1-Palmitoyl-2-linoleoyl-rac-glycerol in Reconstituted Lipid Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that serves as a crucial second messenger in a variety of cellular signaling pathways.[1] Its primary role involves the activation of Protein Kinase C (PKC), a family of enzymes that regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] Reconstituted lipid vesicles provide an invaluable in vitro model system to investigate the biophysical effects of PLG on membrane properties and to dissect its role in signaling cascades in a controlled environment.

These application notes provide detailed protocols for the preparation and characterization of lipid vesicles containing PLG, as well as methodologies for studying its impact on membrane biophysics and its function in activating downstream signaling pathways.

Biophysical Effects of this compound on Lipid Vesicles

The incorporation of PLG into a phospholipid bilayer can significantly alter its physical properties. As a molecule with a small polar headgroup and a large hydrophobic region, PLG influences the packing of phospholipids (B1166683), which in turn affects membrane fluidity, thickness, and overall structure.[2]

Data Presentation

The following tables summarize the expected biophysical effects of incorporating a diacylglycerol, such as PLG, into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) lipid bilayer. While specific experimental data for PLG is limited, the presented data is based on studies of structurally similar diacylglycerols and molecular dynamics simulations, providing a strong predictive framework.[2]

Table 1: Effect of Diacylglycerol (DAG) on POPC Bilayer Structural Parameters

ParameterPOPC BilayerPOPC with 18.75% DAG
Area per Lipid (Ų)68.3 ± 0.271.5 ± 0.3
Bilayer Thickness (Å)36.6 ± 0.135.1 ± 0.1

*Data adapted from molecular dynamics simulations of a generic diacylglycerol in a POPC bilayer. The presence of DAG increases the area per lipid and decreases the overall bilayer thickness.[2]

Table 2: Fluorescence Anisotropy of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in POPC Vesicles with Diacylglycerol

Diacylglycerol (mol%)Fluorescence Anisotropy (r)Interpretation
00.280Ordered Membrane
50.265Increased Fluidity
100.248Increased Fluidity
200.225Significantly Increased Fluidity

*This table presents expected trends in fluorescence anisotropy. The unsaturated linoleoyl chain in PLG introduces a kink in the acyl chain, disrupting the ordered packing of phospholipids and leading to an increase in membrane fluidity, which is observed as a decrease in fluorescence anisotropy.[1]

Table 3: Effect of Diacylglycerols on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles

Diacylglycerol SpeciesEffect on DPPC TmPreferential Partitioning
1,2-Dipalmitoylglycerol (DPG)Increases TmRigid (gel) domains
1,2-Dioctanoylglycerol (DCG)Decreases TmFluid domains
1,2-Dioleoylglycerol (DOG)Decreases TmFluid domains

*Data from differential scanning calorimetry (DSC) studies show that unsaturated diacylglycerols like DOG, which is structurally similar to PLG, tend to decrease the main transition temperature of DPPC, indicating a preference for more fluid membrane domains.[3]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing PLG by Extrusion

This protocol describes the preparation of LUVs with a defined size, incorporating PLG into a primary phospholipid matrix (e.g., POPC).

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (PLG)

  • Chloroform (B151607)

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath or heat block

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, co-dissolve the desired amounts of POPC and PLG in chloroform to achieve the target molar ratio.

    • Evaporate the solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, uniform lipid film on the inner surface.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture. The final lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the suspension vigorously for 1-2 minutes to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the vial in liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the lipid mixture's phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times. This will produce a homogenous population of LUVs with a diameter of approximately 100 nm.

  • Storage:

    • Store the prepared LUVs at 4°C. For long-term storage, it is advisable to use them within a few days to prevent aggregation or fusion.

G cluster_0 Vesicle Preparation Workflow A Lipid Dissolution (POPC + PLG in Chloroform) B Lipid Film Formation (Solvent Evaporation) A->B C Hydration (Buffer Addition) B->C D MLV Formation (Vortexing) C->D E Freeze-Thaw Cycles D->E F Extrusion (100 nm filter) E->F G LUVs (100 nm) F->G

Workflow for LUV preparation.
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of PLG using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

  • LUVs containing varying concentrations of PLG (prepared as in Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Spectrofluorometer with polarization filters

  • Cuvettes

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete incorporation of DPH into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 428 nm on the spectrofluorometer.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH).

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of vesicles with different PLG concentrations. A decrease in the 'r' value indicates an increase in membrane fluidity.

G cluster_1 Membrane Fluidity Assay Workflow A Prepare LUVs (with varying PLG) B Incorporate DPH probe A->B C Measure Fluorescence (I_VV, I_VH, I_HV, I_HH) B->C D Calculate G-factor C->D E Calculate Anisotropy (r) C->E D->E F Analyze Data E->F

Workflow for fluorescence anisotropy measurement.
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol provides a method to assess the ability of PLG-containing vesicles to activate PKC.

Materials:

  • LUVs with and without PLG (prepared as in Protocol 1)

  • Recombinant PKC isoform (e.g., PKCα)

  • PKC substrate peptide (e.g., fluorescently labeled or biotinylated)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a microplate, prepare the reaction mixture containing the assay buffer, PKC enzyme, and the substrate peptide.

    • Add the LUV suspensions (with and without PLG) to the respective wells. Include a positive control (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) and a negative control (no activator).

  • Initiate Reaction:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific PKC isoform.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate according to the instructions of the chosen detection kit. For the Kinase-Glo® assay, the luminescent signal is inversely proportional to the amount of ATP remaining, and thus proportional to kinase activity.

  • Data Analysis:

    • Compare the PKC activity in the presence of PLG-containing vesicles to the control vesicles. An increase in signal indicates that PLG activates PKC.

Signaling Pathway

PLG is a key component of the canonical phospholipase C (PLC) signaling pathway, leading to the activation of conventional and novel PKC isoforms.

G cluster_2 PKC Activation Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (PLG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Recruit to membrane Ca->PKC_inactive Recruit to membrane PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Canonical PKC activation pathway involving PLG.

Conclusion

The study of this compound in reconstituted lipid vesicles offers a powerful approach to understanding its fundamental roles in membrane biology and cell signaling. The protocols and data presented here provide a framework for researchers to investigate the biophysical consequences of PLG incorporation into lipid bilayers and to quantify its activity as a second messenger. These model systems are not only crucial for basic research but also hold significant potential for applications in drug development and the design of novel lipid-based delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Diacylglycerol (DAG) Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacylglycerol (DAG) quantification using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of DAGs by mass spectrometry.

1. Poor Signal Intensity or Low Ionization Efficiency

Question: I am observing very low signal intensity for my DAG species. What could be the cause and how can I improve it?

Answer: Low signal intensity for diacylglycerols is a common issue due to their low abundance in biological samples and their inherently poor ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][2][3] This is because DAGs lack a permanent charge and have a low proton affinity.[2]

Troubleshooting Steps:

  • Chemical Derivatization: To enhance ionization, consider derivatizing the hydroxyl group of the DAGs. This introduces a charged group, significantly improving signal intensity.[2][4][5]

    • N,N-dimethylglycine (DMG): This reagent can be used to esterify the hydroxyl group, leading to a more sensitive characterization.[6]

    • N-chlorobetainyl chloride: This introduces a quaternary ammonium (B1175870) cation to the DAG molecule, which can increase signal intensities by up to two orders of magnitude compared to underivatized sodium adducts.[2][5]

    • Lithium Adducts: The use of lithiated adducts can also enhance the ionization of DAG molecular ions.[1][3]

  • Optimize ESI Source Parameters: Ensure that the ESI source parameters, such as spray voltage and capillary temperature, are optimized for lipid analysis.

  • Sample Purity: Purify your sample to remove interfering compounds. Solid-phase extraction (SPE) on silica (B1680970) columns can be used to purify DAGs from crude lipid extracts.[7][8]

2. Inaccurate Quantification and Poor Reproducibility

Question: My quantitative results for DAGs are inconsistent and not reproducible. What are the likely causes?

Answer: Inaccurate quantification and poor reproducibility in DAG analysis can stem from several factors, including the choice of internal standards, matrix effects, and acyl chain-dependent differences in ionization response.

Troubleshooting Steps:

  • Use of Appropriate Internal Standards: It is crucial to use appropriate internal standards to compensate for variations in MS and MS/MS signals that depend on the acyl chain length and the number of double bonds.[7][8][9]

    • For accurate quantification, it is recommended to use a panel of internal standards that cover the range of DAG species in your sample.[4] Stable isotope-labeled internal standards for each DAG species provide the highest accuracy but can be expensive and are not always commercially available.[4]

    • Structural analogs can also be introduced as one-to-one internal standards.[4]

  • Calibration Curves: Construct calibration curves by spiking lipid extracts with known concentrations of DAG standards covering a range of acyl chain lengths and degrees of unsaturation.[10]

  • Matrix Effects: Biological samples are complex, and co-eluting species can suppress or enhance the ionization of your target DAGs. To mitigate this, consider:

    • Sample Dilution: Diluting the sample can reduce matrix effects.

    • Chromatographic Separation: Utilize liquid chromatography (LC) to separate DAGs from interfering matrix components before they enter the mass spectrometer.[11]

  • Linear Regression Algorithm: Employ a multiple linear regression model to account for interactions between experimental preparations and the slope of the standard curve. This can help to correct for variability from sample origin and instrument performance.[10]

3. Acyl Migration and Isomer Identification

Question: I am seeing an extra peak in my chromatogram for a pure 1,2-diacylglycerol standard. What is causing this?

Answer: The appearance of an additional peak is likely due to acyl migration, a common issue where an acyl chain moves from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position, converting the 1,2-DAG into a 1,3-DAG. This isomerization can be accelerated by improper storage and handling. The biologically active 1,2-DAG isomerizing to the less active 1,3-DAG can lead to inconsistent results in signaling assays.

Troubleshooting and Prevention:

  • Proper Storage and Handling:

    • Temperature: Store diacylglycerol standards at -80°C for long-term storage.

    • Solvent: If in solution, use a polar aprotic solvent. Avoid chlorinated solvents and alcohols which may contain acidic impurities.

    • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated DAGs.

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Isomer Separation: Use normal-phase liquid chromatography to separate 1,2- and 1,3-DAG isomers.[4][6]

  • Derivatization to Prevent Migration: Derivatizing the free hydroxyl group can prevent acyl migration.[12]

4. Isobaric Interference

Question: I am having trouble distinguishing between different lipid classes that have the same nominal mass as my DAGs of interest. How can I resolve this?

Answer: Isobaric interference, where different lipid species have the same mass, is a significant challenge in lipidomics.[1][3] For example, cholesteryl esters (CE) can have molecular ions that are isobaric with DAGs.[1]

Troubleshooting with Mass Spectrometry Scan Modes:

  • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS techniques to specifically detect your DAG species.

    • Neutral Loss (NL) Scanning: This technique can be used to identify specific lipid classes based on the loss of a characteristic neutral fragment upon collision-induced dissociation (CID). For example, lithiated adducts of CEs specifically lose cholestane (B1235564) (NL 368.5), allowing them to be distinguished from DAGs.[1][3] For DAGs, neutral loss scanning can be used to identify species containing a specific fatty acyl group.[12][13]

    • Selected Reaction Monitoring (SRM): SRM is a highly specific and sensitive method for quantifying known target molecules. By monitoring specific precursor-to-product ion transitions for your DAGs of interest, you can minimize interference from other isobaric species.[1][3]

Experimental Protocols

Protocol 1: Sample Preparation for DAG Quantification

  • Lipid Extraction:

    • Use a modified Bligh & Dyer method for lipid extraction from plasma or liver samples.[14]

    • For cellular samples, a simplified extraction system can be employed to reduce the complexity of the extracted lipids.[12]

  • Purification (Optional but Recommended):

    • Perform solid-phase extraction (SPE) on a silica column to purify DAGs from the crude lipid extract.[7][8]

  • Derivatization (Recommended for Improved Sensitivity):

    • To the dried lipid extract, add the derivatization reagent (e.g., N,N-dimethylglycine).

    • Incubate at a specific temperature and time to ensure complete reaction. For example, with DMG, optimal derivatization can be achieved at 80°C for 60 minutes.[4]

  • Reconstitution:

    • Dry the derivatized sample under a nitrogen stream and reconstitute it in a solvent compatible with your LC-MS system (e.g., methanol/chloroform).

Protocol 2: LC-MS/MS Analysis of DAGs

  • Chromatographic Separation:

    • Use a reversed-phase or normal-phase LC column to separate different DAG species and isomers. A gradient elution program is typically used.[4][11]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI) as the ionization source.

    • For quantification, use either full scan mode or, for higher specificity and sensitivity, tandem mass spectrometry modes like Neutral Loss (NL) or Selected Reaction Monitoring (SRM).[1][3][12][13]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Derivatization Conditions (DMG) 60 minutes at 80°C[4]
Lower Limit of Detection (LLOD) As low as 16 aM (with derivatization)[4]
Lower Limit of Quantification (LLOQ) As low as 62.5 aM (with derivatization)[4]
Reproducibility (with regression) Variations of ≤10%[10]
Recovery from TLC purification 95 ± 3%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_ms_modes MS/MS Modes start Biological Sample (e.g., Plasma, Tissue) lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction purification Purification (SPE) lipid_extraction->purification derivatization Derivatization (e.g., DMG) purification->derivatization reconstitution Reconstitution derivatization->reconstitution lc_separation LC Separation (Reversed/Normal Phase) reconstitution->lc_separation Inject ms_detection MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis nl_scan Neutral Loss (NL) ms_detection->nl_scan srm Selected Reaction Monitoring (SRM) ms_detection->srm end Quantitative Results data_analysis->end

Caption: Experimental workflow for DAG quantification.

troubleshooting_logic cluster_poor_signal Poor Signal Intensity cluster_inaccurate_quant Inaccurate Quantification cluster_extra_peak Extra Chromatographic Peak start Problem Encountered low_ionization Low Ionization Efficiency? start->low_ionization bad_reproducibility Poor Reproducibility? start->bad_reproducibility isomerization Acyl Migration (1,2- to 1,3-DAG)? start->isomerization derivatize Action: Derivatize Sample (e.g., DMG, Li+ adducts) low_ionization->derivatize Yes optimize_source Action: Optimize ESI Source low_ionization->optimize_source Also consider end Improved Results derivatize->end optimize_source->end use_is Action: Use Appropriate Internal Standards bad_reproducibility->use_is Yes cal_curve Action: Construct Calibration Curve bad_reproducibility->cal_curve Yes matrix_effects Consider: Matrix Effects use_is->matrix_effects use_is->end cal_curve->end storage Action: Check Storage (-80°C, inert gas) isomerization->storage Yes separation Action: Use NP-LC for Isomer Separation isomerization->separation Yes storage->end separation->end

Caption: Troubleshooting decision tree for DAG analysis.

References

preventing isomerization of 1,2-diacylglycerols during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 1,2-diacylglycerols (1,2-DAGs) to 1,3-diacylglycerols (1,3-DAGs) during sample preparation. Accurate analysis of 1,2-DAGs is critical as they are key second messengers in cellular signaling pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 1,2-diacylglycerol isomerization and why is it a problem?

Acyl migration is a spontaneous intramolecular reaction where an acyl group on the glycerol (B35011) backbone moves from one hydroxyl group to another.[3] In the case of 1,2-diacylglycerols, the acyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, which results in the formation of the more thermodynamically stable 1,3-diacylglycerol.[3] This isomerization is a significant issue because it alters the specific isomeric structure of the diacylglycerol, which is crucial for its biological activity, particularly in activating protein kinase C (PKC) and other signaling proteins.[3][4] The presence of the 1,3-isomer can lead to inaccurate experimental results and misinterpretation of cellular signaling data.[3]

Q2: What are the primary factors that promote the isomerization of 1,2-DAGs?

Several factors can accelerate the rate of acyl migration in diacylglycerols:

  • Temperature: Higher temperatures significantly increase the rate of acyl migration.[3]

  • pH: Both acidic and basic conditions can catalyze the isomerization process.[3]

  • Solvents: Polar solvents can facilitate acyl migration, whereas non-polar aprotic solvents are generally preferred for storage and handling.[3][5]

  • Catalytic Surfaces: Surfaces such as standard silica (B1680970) gel, commonly used in chromatography, can catalyze acyl migration.[3]

  • Water Content: The presence of water can contribute to the migration process.[3]

Q3: How should I store 1,2-diacylglycerol standards to minimize isomerization?

To ensure the long-term stability of 1,2-diacylglycerol standards, proper storage is crucial. For long-term storage, it is recommended to store them at -80°C. For shorter periods, -20°C is acceptable. If the standard is in solid form, it should be stored as a crystalline solid. If it is in a solution, a non-polar aprotic solvent such as hexane (B92381) or toluene (B28343) should be used.[3] To prevent oxidation, especially for unsaturated DAGs, the container should be purged with an inert gas like nitrogen or argon.[3] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of 1,2-diacylglycerols.

Problem Possible Cause Recommended Solution
High levels of 1,3-DAG detected in a fresh sample of 1,2-DAG. Improper storage conditions (e.g., high temperature, exposure to moisture).Store the compound at -20°C or below in a desiccated, inert atmosphere. If in solution, use a non-polar aprotic solvent.[3]
Increased formation of the 1,3-isomer after purification by column chromatography. Use of standard silica gel, which catalyzes acyl migration.Use a boric acid-impregnated silica gel column. Elute the compound as quickly as possible and at a low temperature.[3]
Inconsistent results in cell-based assays with 1,2-DAG. Degradation of 1,2-DAG in aqueous media or interaction with components in the cell culture media.Prepare aqueous solutions of 1,2-DAG fresh for each experiment. Minimize the time the compound spends in polar solvents. Consider derivatization to protect the hydroxyl group.[3][6]
Precipitate forms when diluting a DMSO stock of 1,2-DAG into an aqueous buffer. Poor solubility of the lipid in the aqueous buffer.Warm the aqueous buffer slightly before adding the DMSO stock. Add the DMSO stock dropwise while vortexing or stirring the buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.5%).[7]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel Plates for Thin-Layer Chromatography (TLC)

This protocol describes how to prepare TLC plates that minimize the on-plate isomerization of 1,2-diacylglycerols.

Materials:

  • Silica gel G plates

  • Boric acid

  • Ethanol

  • Oven

Procedure:

  • Prepare a 2.3% (w/v) solution of boric acid in ethanol.

  • Slowly flush the silica gel G plates with the boric acid solution.

  • Allow the excess liquid to drain off the plates.

  • Dry the plates in an oven at 100°C for 10 minutes.[3]

  • Let the plates cool to room temperature before use.

Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG) to Prevent Isomerization

This method protects the free hydroxyl group on the diacylglycerol, thus preventing acyl migration during analysis.

Materials:

  • Dry lipid extract

  • N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry Chloroform)

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry Chloroform)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in ultra-dry Chloroform)

  • Chloroform/Methanol (1:1, v/v)

  • Ammonium (B1175870) hydroxide (B78521) (25 mM)

  • Dry Nitrogen gas

Procedure:

  • To the dry lipid extract in a tube, add 2 µl of DMG solution, 2 µl of DMAP solution, and 2 µl of EDC solution.

  • Vortex the mixture for 20 seconds and then centrifuge at 2700 rpm for 1 minute.

  • Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.

  • Terminate the reaction by adding 3 ml of Chloroform/Methanol (1:1, v/v) and 1.5 ml of ammonium hydroxide (25 mM).

  • Vortex for 1 minute to extract the derivatized products.[1]

Quantitative Data Summary

The rate of isomerization is highly dependent on the specific conditions. The following table summarizes the key factors and their impact on 1,2-DAG stability.

Factor Condition Impact on 1,2-DAG Stability Reference
Temperature Elevated temperaturesSignificantly increases the rate of isomerization.[3]
Storage at -20°C or belowMinimizes isomerization.[3]
pH Acidic or basic conditionsCatalyzes isomerization.[3]
Solvent Polar solventsFacilitates acyl migration.[3]
Non-polar aprotic solvents (e.g., hexane, toluene)Preferred for storage and handling to minimize isomerization.[3]
Chromatography Standard silica gelCatalyzes acyl migration.[3]
Boric acid-impregnated silica gelReduces on-plate isomerization.[3]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the prevention of 1,2-diacylglycerol isomerization.

G Isomerization of 1,2-Diacylglycerol cluster_factors Factors Promoting Isomerization 1,2-Diacylglycerol 1,2-Diacylglycerol 1,3-Diacylglycerol 1,3-Diacylglycerol 1,2-Diacylglycerol->1,3-Diacylglycerol Acyl Migration High Temperature High Temperature Acidic/Basic pH Acidic/Basic pH Polar Solvents Polar Solvents Catalytic Surfaces Catalytic Surfaces G Troubleshooting Workflow for 1,2-DAG Analysis start Start: High 1,3-DAG detected check_storage Check Storage Conditions (-20°C or below, inert gas) start->check_storage check_solvent Check Solvent (Use non-polar aprotic) check_storage->check_solvent check_chromatography Review Chromatography (Use boric acid-treated silica) check_solvent->check_chromatography derivatize Consider Derivatization check_chromatography->derivatize end End: Minimized Isomerization derivatize->end G Experimental Workflow for Stable 1,2-DAG Analysis cluster_prep Sample Preparation cluster_analysis Analysis Lipid Extraction Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Derivatization (Optional) Derivatization (Optional) Reconstitution->Derivatization (Optional) Chromatography Chromatography Reconstitution->Chromatography Derivatization (Optional)->Chromatography Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry

References

Navigating the Separation of Diacylglycerol Species: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) gradient for resolving diacylglycerol (DAG) species. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during these sensitive analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating diacylglycerol (DAG) species by HPLC?

The main difficulty lies in resolving DAG regioisomers, specifically the sn-1,2- and sn-1,3-diacylglycerols.[1] These isomers possess the same fatty acid composition, resulting in very similar physicochemical properties like polarity and hydrophobicity, which often leads to co-elution in standard chromatographic systems.[1]

Q2: Which HPLC mode is most suitable for DAG analysis, Reversed-Phase or Normal-Phase?

Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most commonly employed method for separating DAG species.[1][2] This technique separates molecules based on their hydrophobicity.[3] Normal-phase (NP-HPLC) can also be utilized for the separation of neutral lipid classes, including DAGs, often before further separation by RP-HPLC.[2][4]

Q3: What are the recommended starting conditions for an HPLC gradient for DAG separation?

For RP-HPLC, a common starting point is an isocratic elution with 100% acetonitrile (B52724).[1][3][5] For more complex mixtures, a gradient elution can be employed. A representative gradient might involve a stepwise increase of a stronger solvent like acetone (B3395972) or isopropanol (B130326) within an acetonitrile-based mobile phase.[3][6] For instance, a gradient could start with 90% acetonitrile and 10% acetone, transitioning to 70% acetonitrile and 30% acetone over a set period.[3]

Q4: How does column chemistry affect the resolution of DAG isomers?

The choice of the HPLC column is critical. While C18 columns are standard, non-endcapped octadecylsilyl (ODS) phases can offer enhanced selectivity for certain regioisomers.[3][7] The residual silanol (B1196071) groups on non-endcapped columns can introduce secondary separation mechanisms that improve resolution between the highly similar DAG isomers.[1]

Q5: What is the expected elution order of DAG species in RP-HPLC?

In reversed-phase chromatography, the elution order is influenced by polarity. Generally, the less polar 1,3-DAG isomers elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[3] Retention time increases with the length of the fatty acyl chains and decreases with the number of double bonds.[3]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of DAG species, offering potential causes and solutions.

Problem 1: Poor or No Resolution Between DAG Isomers
Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition If using isocratic elution (e.g., 100% acetonitrile), introduce a gradient with a modifier like acetone or isopropanol to enhance selectivity.[1] Experiment with different solvent ratios and gradient slopes.
Suboptimal Column Temperature Methodically vary the column temperature in small increments (e.g., 5°C). Temperature can significantly impact selectivity, and the optimal temperature is often specific to the isomers and system.[1]
Incorrect Column Chemistry Consider trying a non-endcapped C18 column, as the residual silanols can improve selectivity for DAG regioisomers.[1]
Sample Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and a loss of resolution.[1][8]
Flow Rate Too High Optimize the flow rate. Slower flow rates can sometimes improve resolution, but be mindful of increasing run times.[8][9]
Problem 2: Peak Tailing
Potential CauseRecommended Solution
Secondary Interactions with Silanols If not intentionally using a non-endcapped column, residual silanols can cause tailing. Switch to a modern, fully endcapped, high-purity silica (B1680970) column or add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]
Column Contamination Flush the column with a strong solvent like isopropanol to remove strongly retained contaminants. If the issue persists, replace the guard column or the analytical column.[1]
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]
Problem 3: Inconsistent Retention Times
Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, which is especially critical when running a gradient.[1]
Fluctuating Column Temperature Use a column oven to maintain a stable and consistent temperature throughout the analysis for improved reproducibility.[1]
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent the formation of bubbles in the pump.[1]

Experimental Protocols

Protocol 1: General RP-HPLC Method for DAG Isomer Separation

This protocol provides a starting point and may require optimization for specific applications and DAG species.

  • Sample Preparation:

    • For biological samples, perform a lipid extraction using a modified Bligh and Dyer or Folch method.[3]

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.[3]

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.[1]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A non-endcapped column may provide better resolution.[1][3]

    • Mobile Phase (Isocratic): 100% Acetonitrile.[1][3][5]

    • Mobile Phase (Gradient): A stepwise gradient of acetone in acetonitrile (e.g., starting with 10% acetone and increasing to 30%).[3][6]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Column Temperature: 30°C (requires optimization).[1]

    • Injection Volume: 10-20 µL.[3]

    • Detector: UV at 205 nm (for unsaturated DAGs), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[3][5]

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of authentic standards.

    • Quantify the isomers by integrating the peak areas.

Protocol 2: Normal-Phase HPLC for Neutral Lipid Fractionation

This method can be used to separate DAGs from other neutral lipid classes.

  • Sample Preparation:

    • Extract lipids as described in Protocol 1.

    • Reconstitute the sample in a non-polar solvent compatible with the initial mobile phase (e.g., hexane).

  • HPLC System and Conditions:

    • Column: Silica or PVA-Sil column.[10][11]

    • Mobile Phase: A gradient of a polar solvent (e.g., a mixture of isopropanol, methanol, and water) in a non-polar solvent (e.g., hexane).[10] For MS compatibility, a mobile phase like isooctane (B107328) with a gradient of methyl tert-butyl ether (MTBE) can be used.[11]

    • Flow Rate: 1.0 - 1.5 mL/min.[10]

    • Detection: ELSD, CAD, or MS.

Data Presentation

Table 1: Elution Order of Diacylglycerol Species on a C18 Column

The following table summarizes the typical elution order for various DAG molecular species in RP-HPLC with 100% acetonitrile as the mobile phase.[3]

Elution OrderDiacylglycerol Species
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[3].

Visualizations

DAG_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Activation G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (Phosphorylation of target proteins) PKC->Cellular_Response

Caption: A simplified diagram of a common diacylglycerol signaling pathway.

HPLC_Workflow HPLC Workflow for DAG Analysis Start Start: Biological Sample or Standard Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Start->Lipid_Extraction Reconstitute Reconstitute in Solvent Lipid_Extraction->Reconstitute Filter Filter (0.22 µm PTFE) Reconstitute->Filter Inject Inject into HPLC System Filter->Inject Separation Separation on C18 Column Inject->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_ID Peak Identification (vs. Standards) Chromatogram->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification End End: Quantified DAG Isomers Quantification->End

Caption: Experimental workflow for the RP-HPLC analysis of DAG isomers.

Caption: A logical workflow for troubleshooting poor resolution of DAG isomers.

References

Technical Support Center: Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG), using Electrospray Ionization Mass Spectrometry (ESI-MS). The focus is on minimizing adduct formation to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PLG) and why is its accurate analysis important?

This compound (PLG) is a diacylglycerol composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. As a key lipid second messenger, PLG is involved in various cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms.[1] Accurate quantification of specific DAG isomers like PLG is crucial for understanding lipid metabolism and its role in diseases such as cancer and metabolic disorders.

Q2: What are adducts in ESI-MS and how do they affect the analysis of PLG?

In ESI-MS, adducts are ions formed when the analyte molecule (PLG) associates with other ions present in the solution. For neutral lipids like PLG in positive ion mode, common adducts include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺).[2][3] The formation of multiple adducts for a single analyte can split the ion signal, reducing the intensity of the desired ion and complicating data interpretation and quantification.[4]

Q3: I am observing a dominant sodium adduct ([M+Na]⁺) for PLG, which is suppressing my desired ammonium adduct ([M+NH₄]⁺). What are the common causes and how can I minimize it?

High sodium adduct intensity is a common issue in ESI-MS. The primary sources of sodium contamination are laboratory glassware (leaching from borosilicate glass) and impurities in solvents and reagents.[4] To minimize sodium adducts, consider the following troubleshooting steps:

  • Switch to Polypropylene (B1209903) Vials: Use polypropylene autosampler vials instead of glass to reduce sodium leaching.[4]

  • Use High-Purity Solvents and Reagents: Employ high-purity, LC-MS grade solvents and additives to minimize contaminants.[4]

  • Utilize Mobile Phase Additives: The addition of a competing cation, such as ammonium formate (B1220265) or acetate, to the mobile phase can effectively suppress sodium adduct formation by promoting the formation of the [M+NH₄]⁺ adduct.[2][4] A concentration of 10 mM ammonium formate is commonly used and has been shown to be effective.[2][5][6]

Troubleshooting Guide: Minimizing Adduct Formation

This guide provides a systematic approach to troubleshooting and minimizing adduct formation during the ESI-MS analysis of PLG.

Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

Root Causes:

  • Contamination from glassware.

  • Impurities in solvents and reagents.

  • High salt content in the sample itself.

Solutions:

SolutionDescriptionExpected Outcome
Use Polypropylene Vials Replace glass autosampler vials and any other glass containers that come into contact with the sample or mobile phase with polypropylene alternatives.Significant reduction in [M+Na]⁺ and [M+K]⁺ adducts originating from glassware leaching.
High-Purity Solvents Ensure all solvents (e.g., water, acetonitrile, methanol, isopropanol) and additives are of the highest purity available (LC-MS grade).Minimizes the introduction of alkali metal contaminants from the mobile phase.
Add Ammonium Formate Introduce ammonium formate into the mobile phase. A typical starting concentration is 10 mM.[2][5][6]Promotes the formation of the [M+NH₄]⁺ adduct, which outcompetes the formation of sodium and potassium adducts.
Sample Cleanup For samples with high salt concentrations, consider a solid-phase extraction (SPE) step to remove inorganic salts prior to LC-MS analysis.[4]Reduces the overall salt content in the sample, thereby lowering the availability of sodium and potassium ions for adduction.
Issue 2: Inconsistent Adduct Ratios Between Samples and Runs

Root Causes:

  • Variable levels of contaminants in different sample preparations.

  • Inconsistent solvent quality.

  • Fluctuations in instrument conditions.

Solutions:

SolutionDescriptionExpected Outcome
Standardize Sample Handling Ensure all samples are prepared and stored using the same procedures, vials, and solvent batches.Improved consistency in adduct ratios across different samples.
Incorporate an Internal Standard Use a stable isotope-labeled internal standard (e.g., a deuterated DAG).The internal standard will exhibit similar adduct formation patterns, allowing for more accurate correction and quantification.
Regular System Suitability Checks Routinely analyze a standard solution of PLG to monitor the stability of adduct ratios and overall instrument performance.Early detection of any instrument-related variability affecting adduct formation.

Quantitative Data on Adduct Distribution

The formation of different adducts for diacylglycerols (DAGs) can vary significantly depending on the biological matrix. The following table summarizes the average relative abundance of common adducts for DAGs in mouse plasma and liver tissue, analyzed with a mobile phase containing 10 mM ammonium formate.[2]

AdductAverage Relative Abundance in Plasma (%)[2]Average Relative Abundance in Liver (%)[2]
[M+NH₄]⁺ 32<20
[M+Na]⁺ 50>60
[M+K]⁺ 5~10
[M+H-H₂O]⁺ 13<10

Note: Even with the use of ammonium formate, sodium adducts can still be prominent, especially in certain matrices. For accurate quantification, it is often necessary to sum the peak areas of the most abundant adducts (e.g., [M+NH₄]⁺ and [M+Na]⁺).[2][7] Failing to do so can lead to quantification errors of up to 70%.[4][7]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Lipid Extraction

This protocol is a standard method for the extraction of total lipids from biological samples such as plasma or cell pellets.[1][8][9][10][11]

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or LC-MS grade water)

  • Internal standard solution (e.g., deuterated DAG in methanol)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • In a glass centrifuge tube, add 100 µL of the biological sample.

  • Add a known amount of the internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 30 seconds.[1]

  • Add 125 µL of chloroform and vortex for 30 seconds.[1]

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.[1]

  • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water).

Protocol 2: LC-MS/MS Analysis of PLG with Minimized Adduct Formation

This protocol outlines a general method for the quantitative analysis of PLG using LC-MS/MS with mobile phase conditions designed to promote the formation of ammonium adducts.[2][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an ESI source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)[2]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[2][5][6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[2][5][6]

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 50-60 °C

  • Injection Volume: 2-5 µL

MS Conditions (Positive Ion Mode):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Cone Gas Flow: 50-150 L/hr

  • Collision Energy: Optimized for the specific instrument and PLG transitions.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion selection should target the [M+NH₄]⁺ adduct of PLG.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Adduct Minimization Strategy sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Modified Bligh-Dyer) sample->extraction reconstitution Reconstitution in Injection Solvent extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ms ESI-MS Detection (Positive Mode, +NH₄⁺) lc_separation->esi_ms data_analysis Data Analysis (Quantification) esi_ms->data_analysis optimization Use of Polypropylene Vials + High-Purity Solvents + 10 mM Ammonium Formate optimization->lc_separation

Caption: Experimental workflow for PLG analysis with adduct minimization.

pkc_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes plg PLG (Diacylglycerol) pip2->plg ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) plg->pkc Activates downstream Downstream Protein Phosphorylation pkc->downstream Phosphorylates response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response

Caption: Simplified Protein Kinase C (PKC) signaling pathway involving PLG.

References

stability and storage conditions for 1-Palmitoyl-2-linoleoyl-rac-glycerol standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1-Palmitoyl-2-linoleoyl-rac-glycerol standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Short-term storage at room temperature is permissible, but for extended periods, colder temperatures are crucial to minimize degradation.[1] To prevent oxidation, the standard should be stored under an inert atmosphere, such as argon or nitrogen.[2][3] It is also advisable to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.[2][3][4]

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are acyl migration and oxidation.[2]

  • Acyl Migration: This is a spontaneous process where the linoleoyl fatty acid at the sn-2 position can migrate to the sn-1 or sn-3 position, forming the more stable 1,3-diacylglycerol isomer.[2][5] This isomerization can affect the biological activity of the compound, as many enzymes are stereospecific.[2]

  • Oxidation: The linoleoyl chain contains two double bonds, which are highly susceptible to oxidation.[3] This can be initiated by exposure to oxygen, light, heat, and trace metal ions.[3] Oxidation can lead to the formation of hydroperoxides, aldehydes, and ketones, which can interfere with experiments.[2]

Q3: What are suitable solvents for preparing and storing solutions of this compound?

High-purity, peroxide-free organic solvents are recommended. Suitable solvents include ethanol, dimethylformamide (DMF), and ethyl acetate.[1][3][6][7] When preparing solutions, it is best to dissolve the standard in a minimal amount of an organic solvent first before diluting with an aqueous medium.[3] Solutions should be stored at -20°C or -80°C under an inert atmosphere to maintain stability.[2]

Q4: How should I handle the standard upon receiving it and before use?

Upon receipt, it is recommended to centrifuge the original vial before removing the cap to ensure maximum recovery of the product.[1] If the standard has been stored at low temperatures, allow the vial to warm to room temperature before opening to prevent condensation. If you have a solution that appears cloudy or has precipitated after cold storage, gently vortex it to ensure it is fully redissolved before use.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in chromatogram (e.g., HPLC) Degradation of the standard.Early eluting peaks may indicate more polar oxidation products. Peaks eluting close to the parent compound could be the 1,3-diacylglycerol isomer resulting from acyl migration.[2] Confirm the identity of these peaks using mass spectrometry or by comparing with known standards. To prevent this, ensure proper storage conditions (see FAQs) and prepare fresh solutions for critical experiments.
Inconsistent experimental results or loss of biological activity Degradation of the standard leading to reduced purity and altered chemical structure.[3]Confirm the purity of your standard using an analytical technique like HPLC. If significant degradation is observed, use a fresh, unopened vial of the standard.
Cloudy or precipitated solution after storage at low temperatures The lipid has come out of solution.Before use, allow the vial to warm to room temperature and gently vortex to redissolve the lipid fully.[2] If the solution remains cloudy, it may be a sign of degradation or the presence of impurities.[2]
Yellowish tint or off-odor Oxidation of the standard.[3]This is a physical sign of degradation. It is highly recommended to discard the standard and use a fresh one to ensure the integrity of your experimental results.

Storage and Stability Data Summary

ParameterRecommended ConditionRationale
Long-Term Storage Temperature -20°C[1][6][7]Minimizes the rates of chemical degradation, including acyl migration and oxidation.[3]
Short-Term Storage Temperature Room Temperature[1]Acceptable for brief periods, but not recommended for extended storage.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[2][3]Prevents oxidation of the polyunsaturated linoleoyl chain by excluding oxygen.[3]
Light Conditions Protected from light (e.g., amber vials)[2][3][4]Light can catalyze the oxidation process (photo-oxidation).[3]
Recommended Solvents Ethanol, DMF, Ethyl Acetate[1][3][6][7]Use high-purity, peroxide-free solvents.
Solution Storage -20°C or -80°C[2]Enhances the stability of the standard in solution.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for monitoring the stability of a this compound solution over time.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of high-purity this compound.
  • Dissolve in a suitable high-purity, peroxide-free solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).[2]
  • Use an amber glass vial to protect from light.[2]
  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[2]

2. Sample Incubation:

  • Aliquot the stock solution into several small, sealed amber vials.
  • Purge each aliquot vial with inert gas before sealing.[2]
  • Store the vials at the desired temperature conditions to be tested (e.g., room temperature, 4°C, -20°C).

3. Time-Point Analysis:

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each storage condition for analysis.[2]

4. Analytical Method (HPLC):

  • System: A reverse-phase HPLC system with a C18 column is suitable.[2]
  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used.[2]
  • Quantification:
  • Inject a known volume of the sample from the incubated vial.
  • Calculate the percentage of remaining this compound by comparing its peak area at each time point to the peak area at time zero.[2]
  • Monitor the formation of degradation products by observing the appearance and increase in the area of new peaks.[2]

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (-20°C?) - Inert Atmosphere? - Light Protection? start->check_storage improper_storage Improper Storage check_storage->improper_storage analytical_check Perform Analytical Check (e.g., HPLC) improper_storage->analytical_check No discard_standard Discard Old Standard. Procure a Fresh Lot. improper_storage->discard_standard Yes degradation_detected Degradation Detected? (New peaks, reduced main peak) analytical_check->degradation_detected degradation_detected->discard_standard Yes no_degradation No Significant Degradation degradation_detected->no_degradation No implement_proper_storage Implement Proper Storage Protocols. Prepare Fresh Solutions. discard_standard->implement_proper_storage investigate_other Investigate Other Experimental Variables (Reagents, Assay Conditions, etc.) no_degradation->investigate_other

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Navigating the Challenges of Co-eluting Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities of separating co-eluting diacylglycerol (DAG) isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diacylglycerol (DAG) regioisomers?

The main difficulty lies in the high degree of structural similarity between DAG isomers, such as sn-1,2- and sn-1,3-diacylglycerols. These molecules share the same fatty acid composition, resulting in nearly identical physicochemical properties like polarity and hydrophobicity. This similarity often leads to co-elution or inadequate separation when using standard reversed-phase chromatography techniques.[1]

Q2: Which analytical techniques are most effective for separating DAG isomers?

Several methods can be employed, each with its own advantages:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique that separates DAGs based on their hydrophobicity.[2]

  • Normal-Phase Liquid Chromatography-Tandem Mass Spectrometry (NP-LC-MS/MS): This method is well-suited for the separation of neutral lipids and can be coupled with mass spectrometry for identification and quantification.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to separate and identify DAG isomers.[5][6]

  • Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): This technique is particularly useful for the rapid and selective separation of enantiomeric DAG isomers.

Q3: How does mass spectrometry (MS) help in distinguishing co-eluting DAG isomers?

Mass spectrometry is a powerful tool for analyzing co-eluting isomers. Even if isomers are not separated chromatographically, MS can differentiate them based on their mass-to-charge ratios and fragmentation patterns. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ions, which helps in identifying the fatty acid composition and their positions on the glycerol (B35011) backbone.[5] Neutral loss scanning in MS/MS is another effective technique for the quantitative analysis of DAGs.[4][7]

Q4: Is derivatization necessary for DAG analysis?

Derivatization is often recommended to improve the chromatographic separation and detection of DAG isomers.[6][8][9] For instance, converting DAGs into their 3,5-dinitrophenylurethane (DNPU) derivatives can enhance their separation on non-endcapped ODS columns.[10] Derivatization can also improve ionization efficiency in mass spectrometry.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of DAG isomers.

Problem Potential Cause Solution
Poor or no resolution between sn-1,2- and sn-1,3-diacylglycerol peaks Inadequate mobile phase strength.Adjust the mobile phase composition. If using 100% acetonitrile, consider adding a modifier like acetone (B3395972) or isopropanol (B130326) in a gradient or isocratic elution to improve selectivity.[1]
Incorrect column temperature.Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal temperature for your separation.[1]
Unsuitable column chemistry.For challenging separations, consider using a non-endcapped octadecylsilyl (C18) column. The residual silanol (B1196071) groups on these columns can provide secondary separation mechanisms that enhance selectivity for regioisomers.[1]
Peak tailing, affecting quantification and resolution Secondary interactions with silanol groups.If not intentionally using a non-endcapped column, switch to a modern, fully endcapped, high-purity silica (B1680970) column. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can minimize silanol interactions.[1]
Column contamination.Flush the column with a strong solvent like isopropanol to remove strongly retained contaminants. If the issue persists, replace the guard column or the analytical column.[1]
Sample overload.Reduce the injection volume or the concentration of your sample to prevent peak broadening.[1]
Inconsistent retention times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, particularly when using a gradient.[1]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.[1]
Mobile phase instability.Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[1]

Quantitative Data Summary

The elution order of diacylglycerol isomers in RP-HPLC is dependent on their polarity and fatty acid composition. Generally, 1,3-DAG isomers are less polar and elute before their corresponding 1,2-DAG isomers with the same fatty acid chains.[2] Retention time increases with longer fatty acid chain length and decreases with a higher degree of unsaturation.[2]

Table 1: Elution Order of Common Diacylglycerol Isomers in RP-HPLC

Elution OrderDiacylglycerol Isomer
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol

Data compiled from reference[2].

Table 2: RP-HPLC Method Parameters for DAG Isomer Separation

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with 100% acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (optimization may be required)
Injection Volume 10-20 µL
Detector UV at 205 nm or Evaporative Light Scattering Detector (ELSD)

This is a general protocol and may require optimization for specific applications.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method for total lipid extraction.[2]

  • Homogenization: Homogenize cellular or tissue samples in a mixture of chloroform (B151607):methanol:water.

  • Phase Separation: Centrifuge the homogenate to separate the mixture into two phases.

  • Lipid Collection: Collect the lower organic layer, which contains the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane/2-propanol for HPLC).[2]

Protocol 2: General RP-HPLC Method for Separation of DAG Regioisomers

This protocol provides a starting point for the separation of sn-1,2- and sn-1,3-DAG regioisomers.[1]

  • Sample Preparation:

    • Dissolve the DAG sample in a suitable organic solvent (e.g., chloroform or hexane).

    • For complex samples, perform a lipid extraction as described in Protocol 1.

    • Evaporate the solvent and reconstitute the lipid residue in the initial mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector at 205 nm or an ELSD.

  • Data Analysis:

    • Identify peaks by comparing retention times with authentic standards.

    • Quantify the isomers by integrating the peak areas. Generate a calibration curve using standards of known concentrations for accurate quantification.

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR_RTK 1. Activation Downstream_Responses Downstream Cellular Responses PKC_active->Downstream_Responses 5. Phosphorylation Cascade

Caption: A simplified diagram of a common diacylglycerol signaling pathway.

Experimental Workflow for DAG Isomer Analysis

DAG_Analysis_Workflow start Start: Biological Sample lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction derivatization Derivatization (Optional) lipid_extraction->derivatization hplc_separation RP-HPLC Separation lipid_extraction->hplc_separation Direct Analysis derivatization->hplc_separation ms_detection Mass Spectrometry (MS) Detection hplc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for the analysis of diacylglycerol isomers.

References

improving signal-to-noise for low abundance diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance diacylglycerols (DAGs). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving the signal-to-noise ratio for these critical signaling lipids.

Frequently Asked Questions (FAQs)

Q1: What are diacylglycerols (DAGs) and why are they important?

Diacylglycerols are lipids composed of a glycerol (B35011) backbone with two fatty acid chains.[1] They are crucial intermediates in lipid metabolism and function as important second messengers in cellular signaling.[2][3][4] Dysregulation of DAG signaling is implicated in various diseases, including cancer, diabetes, and metabolic disorders, making their accurate quantification essential for understanding disease mechanisms and developing new therapies.[1][2][3]

Q2: What makes the analysis of low-abundance DAGs so challenging?

The analysis of DAGs is difficult due to several factors:

  • Low Abundance: DAGs are typically present at low concentrations in biological samples.[1][5]

  • Low Ionization Efficiency: DAGs lack a permanent charge and have low proton affinity, which results in poor ionization efficiency during electrospray ionization mass spectrometry (ESI-MS).[1][6][7]

  • Rapid Metabolism: DAGs can be quickly metabolized, making them unstable in some biological fluids like plasma.[6][7]

  • Isomers: The presence of multiple regioisomers (e.g., 1,2-DAGs and 1,3-DAGs) and isobaric species complicates their separation and identification.[2][8]

Q3: What is chemical derivatization and how does it improve DAG detection?

Chemical derivatization is a technique that modifies the structure of an analyte to improve its analytical properties.[9] For DAGs, derivatization involves adding a chemical tag to the free hydroxyl group. This is highly beneficial because it can introduce a permanent positive charge to the molecule.[6][7] This "charge-tagging" significantly enhances the ionization efficiency in ESI-MS, leading to a much stronger signal and improved sensitivity.[1][6][7][10]

Q4: What are some common derivatization agents for DAG analysis?

Several reagents are used to derivatize DAGs, with the goal of increasing their signal intensity in mass spectrometry. Some common agents include:

  • N,N-dimethylglycine (DMG): A widely used reagent that adds a tertiary amino group, improving ionization.[2][6][7]

  • N,N-dimethylalanine (DMA): An alternative to DMG that also provides a fixed charge.[6][7][10]

  • N-chlorobetainyl chloride: Introduces a quaternary ammonium (B1175870) cation, which has been shown to increase signal intensity by two orders of magnitude compared to underivatized sodium adducts.[1]

  • 3-(chlorosulfonyl)benzoic acid: A novel agent used for analysis in the negative ion mode.[9]

Q5: What types of samples can be used for DAG analysis?

A wide variety of biological samples can be analyzed for DAG content, including cells, tissues (e.g., liver), blood, plasma, and microorganisms.[11] It is critical to perform lipid extraction immediately after sample collection or to store the samples at -80°C to prevent degradation.[2][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: I am seeing a very low or no signal for my DAG species.

This is a common issue stemming from the inherent challenges of DAG analysis. The following workflow can help you diagnose the problem.

G start Low or No DAG Signal check_extraction Was a robust lipid extraction method used (e.g., Bligh & Dyer)? start->check_extraction check_derivatization Was chemical derivatization performed to enhance ionization? check_extraction->check_derivatization Yes extraction_no Implement a validated lipid extraction protocol. check_extraction->extraction_no No check_storage Were samples properly stored at -80°C immediately after collection? check_derivatization->check_storage Yes derivatization_no Use a derivatization agent (e.g., DMG) to increase signal intensity. check_derivatization->derivatization_no No storage_no Review sample collection and storage procedures to prevent degradation. check_storage->storage_no No optimize_ms Optimize MS parameters (e.g., spray voltage, capillary temperature) and consider using MS/MS for specificity. check_storage->optimize_ms Yes solution Signal Improved extraction_no->solution derivatization_no->solution storage_no->solution optimize_ms->solution G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Response Downstream Cellular Response (e.g., Proliferation, Apoptosis) PKC->Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces GPCR GPCR / RTK GPCR->PLC Activates G Sample 1. Sample Collection (e.g., Tissue, Cells, Plasma) Store at -80°C Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Add Internal Standard Sample->Extraction Derivatization 3. Chemical Derivatization (e.g., with DMG) Enhances Signal Extraction->Derivatization Analysis 4. LC-MS/MS Analysis Separates and Detects DAGs Derivatization->Analysis Data 5. Data Processing Quantification relative to ISTD Analysis->Data

References

Technical Support Center: Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of PLG.[2][3] In biological samples such as plasma or serum, phospholipids (B1166683) are a primary cause of matrix effects in lipid analysis.[1][4]

Q2: What are the common signs that my PLG analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification (especially at lower concentrations), and a loss of sensitivity.[4] You may also observe inconsistent peak areas for your internal standard across different samples.

Q3: How can I definitively identify the presence of matrix effects in my LC-MS/MS assay?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a PLG standard solution into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal of the PLG standard indicates ion suppression or enhancement, respectively, at that retention time.[1]

  • Post-Extraction Spiking: This quantitative approach compares the response of a PLG standard spiked into a pre-extracted blank matrix with the response of the standard in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for PLG analysis?

A4: Improving sample preparation is a highly effective way to combat ion suppression.[5] For lipid analysis, common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): Methods like the Bligh-Dyer or Folch extraction use a solvent system (e.g., chloroform (B151607)/methanol/water) to partition lipids into an organic phase, separating them from more polar matrix components.[6] A modified Bligh-Dyer method is a widely used protocol for diacylglycerol extraction from plasma.[7]

  • Solid-Phase Extraction (SPE): SPE can be more effective than LLE and protein precipitation (PPT) for removing phospholipids.[2][4] It provides cleaner sample extracts.

  • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and can lead to significant ion suppression.[4][5]

Q5: Can I use a deuterated internal standard to compensate for matrix effects?

A5: Yes, using a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of your analyte, is a common strategy to compensate for matrix effects. However, it may not overcome the loss of sensitivity caused by ion suppression.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and High Backpressure
  • Possible Cause: Particulates from the sample matrix may be blocking the column inlet frit.[8] Proteins or salts from the sample may also be precipitating on the column when they come into contact with the mobile phase.[8]

  • Troubleshooting Steps:

    • Sample Filtration: Ensure the reconstituted sample extract is filtered or centrifuged to remove any particulate matter before injection.

    • Guard Column: Use a guard column to protect the analytical column from both physical and chemical contaminants.[8]

    • Solvent Compatibility: Check that the solvent used to reconstitute the dried lipid extract is compatible with the initial mobile phase to prevent precipitation.[8]

Issue 2: Inconsistent Retention Times
  • Possible Cause: Accumulation of phospholipids on the analytical column can alter its chemistry and affect the retention of the analyte in subsequent injections.[9]

  • Troubleshooting Steps:

    • Column Washing: Implement a robust column washing step at the end of each run or batch to elute strongly retained matrix components.

    • Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove a higher percentage of phospholipids before analysis.[2][4]

Issue 3: Significant Ion Suppression
  • Possible Cause: Co-elution of phospholipids with this compound is a major cause of ion suppression in LC-MS analysis of biological samples.[4][10]

  • Troubleshooting Steps:

    • Chromatographic Optimization: Adjust the chromatographic gradient to achieve better separation between the analyte and the region where phospholipids elute.

    • Advanced Sample Preparation: Consider more advanced sample preparation techniques specifically designed for phospholipid removal, such as HybridSPE or fluorous biphasic liquid-liquid extraction.[9][11]

Quantitative Data Summary

The following table presents a hypothetical inter-laboratory comparison for the quantification of this compound to illustrate the potential impact of different analytical methodologies on the final results.

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion)12.12.520.7
Lab CLC-MS/MS without derivatization10.51.211.4
Note: This data is illustrative and intended to highlight the potential for variation in quantitative results due to methodological differences.[6]

Experimental Protocols

Modified Bligh-Dyer Lipid Extraction for Plasma Samples

This protocol is adapted from widely used methods for diacylglycerol extraction.[7][12]

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard (ISTD) solution (e.g., a deuterated diacylglycerol in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution or water[7][12]

  • Glass centrifuge tubes

  • Centrifuge capable of 3000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 30 seconds to 15 minutes at 4°C.[7][12]

  • Add 125 µL of chloroform and vortex for 30 seconds to 1 minute.[7][12]

  • Add 125 µL of 0.9% NaCl solution (or water) and vortex for 30 seconds to 1 minute.[7][12]

  • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to induce phase separation.[7][12]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).[7]

LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.

Liquid Chromatography:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[7]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A suitable gradient to separate diacylglycerols.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 2-10 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[12]

  • Scan Type: Multiple Reaction Monitoring (MRM)[12]

  • Capillary Voltage: 3500 V[12]

  • Source Temperature: 300 °C[12]

  • Precursor Ion: [M+NH4]+

  • Product Ions: To be determined by direct infusion of a PLG standard. Product ions typically correspond to the monoacylglycerol-like fragments after the neutral loss of one of the fatty acid chains.[12]

Visualizations

Matrix_Effects_Mechanism cluster_sample Biological Sample cluster_lcms LC-MS System cluster_outcome Analytical Outcome Analyte PLG (Analyte) LC_Column LC Column (Co-elution) Analyte->LC_Column Matrix Phospholipids, Salts, etc. (Matrix Components) Matrix->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Co-eluting Components MS_Detector MS Detector ESI_Source->MS_Detector Ionized Molecules Suppression Ion Suppression (Inaccurate Quantification) ESI_Source->Suppression Competition for Ionization

Caption: Mechanism of matrix effects in LC-MS analysis.

PLG_Analysis_Workflow start Start: Biological Sample sample_prep Sample Preparation (Lipid Extraction, e.g., Bligh-Dyer) start->sample_prep reconstitution Drydown & Reconstitution sample_prep->reconstitution lc_ms_analysis LC-MS/MS Analysis (C18, MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration, Quantification) lc_ms_analysis->data_processing results Final Results data_processing->results Consistent Results troubleshoot Troubleshooting: Assess Matrix Effects data_processing->troubleshoot Inconsistent Results? troubleshoot->results No Significant Effects optimize_prep Optimize Sample Prep (e.g., use SPE) troubleshoot->optimize_prep Yes optimize_lc Optimize Chromatography troubleshoot->optimize_lc Yes optimize_prep->sample_prep optimize_lc->lc_ms_analysis

References

Technical Support Center: Optimization of Lipid Extraction for Preserving Diacylglycerol Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of diacylglycerols (DAGs). Our goal is to ensure the preservation of DAG integrity for accurate downstream analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the preservation of diacylglycerol (DAG) integrity during extraction so critical?

A1: Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways.[1] Their levels can change rapidly in response to cellular stimuli. Therefore, preserving their native state and preventing isomerization (e.g., from the biologically active sn-1,2-DAG to the less active sn-1,3-DAG) or degradation during extraction is paramount for obtaining biologically relevant and accurate quantitative data.

Q2: What are the most common methods for extracting diacylglycerols?

A2: The most prevalent methods for DAG extraction are liquid-liquid extraction (LLE) techniques, such as the Folch and Bligh-Dyer methods, and solid-phase extraction (SPE).[2] LLE methods utilize a mixture of polar and non-polar solvents to partition lipids from other cellular components, while SPE employs a solid sorbent to selectively bind and elute different lipid classes.

Q3: Should I be concerned about the isomerization of DAGs during sample preparation?

A3: Yes, isomerization of sn-1,2-diacylglycerols to sn-1,3-diacylglycerols can occur, particularly under acidic or basic conditions or at elevated temperatures. It is crucial to work quickly, at low temperatures, and with neutral pH conditions to minimize this artifact.

Q4: Is derivatization of diacylglycerols necessary for analysis?

A4: Derivatization is often recommended, especially for analysis by HPLC with UV or fluorescence detection, as DAGs lack a strong chromophore.[3] For mass spectrometry (MS) analysis, derivatization can improve ionization efficiency and chromatographic separation of isomers.[4]

Troubleshooting Guides

Issue 1: Low Recovery of Diacylglycerols
Potential Cause Recommended Solution
Incomplete cell lysis Ensure complete disruption of cell membranes. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction.
Insufficient solvent volume For liquid-liquid extractions, ensure an adequate solvent-to-sample ratio. The Folch method, with its higher solvent ratio, may be preferable for samples with high lipid content.[5]
Poor phase separation (LLE) Ensure the correct ratio of chloroform (B151607), methanol, and aqueous phase is used. Centrifugation should be sufficient to achieve a clear separation of the layers.
Suboptimal SPE elution The elution solvent may not be strong enough to displace the DAGs from the SPE sorbent. Try increasing the polarity of the elution solvent (e.g., by increasing the proportion of ethyl acetate (B1210297) in hexane).
Analyte loss during solvent evaporation Evaporate the solvent under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying times.
Issue 2: Poor Resolution of Diacylglycerol Isomers in HPLC
Potential Cause Recommended Solution
Inappropriate mobile phase Isocratic elution with 100% acetonitrile (B52724) can be a starting point.[6] For better separation, a gradient with a modifier like isopropanol (B130326) or acetone (B3395972) might be necessary.
Unsuitable column A reversed-phase C18 column is commonly used. Ensure the column is in good condition and has not lost its stationary phase.
Incorrect column temperature Temperature can significantly affect retention times and resolution. Use a column oven to maintain a stable and optimized temperature.
Sample overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.
Issue 3: Inconsistent Quantification in Mass Spectrometry
Potential Cause Recommended Solution
Ion suppression The presence of other lipids or contaminants in the sample can suppress the ionization of DAGs. Ensure a clean extraction by using SPE or a thorough LLE protocol.
Lack of appropriate internal standard Use a stable isotope-labeled internal standard for each DAG species if possible. If not, a structural analog can be used, but it's crucial to validate its performance.[4]
In-source fragmentation Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation of the parent ion.
Non-linear detector response Ensure that the concentration of your analyte is within the linear range of the detector. Prepare a calibration curve with a suitable range of concentrations.[7]

Quantitative Data Summary

The choice of extraction method can significantly impact the recovery and reproducibility of diacylglycerol analysis. The following table provides a summary of performance data for different extraction techniques.

Parameter Solid-Phase Extraction (SPE) Folch Method (LLE) Bligh-Dyer Method (LLE)
Principle Chromatographic separation based on polarityLiquid-liquid extraction with a high solvent-to-sample ratioLiquid-liquid extraction with a lower solvent-to-sample ratio
Typical Recovery Rate (%) for DAGs ~82-88[1]Generally high, considered a "gold standard"[2]Efficient, but may underestimate lipids in high-fat samples (>2%)[5][8]
Reproducibility (%CV) < 20[1]Generally good, but can be operator-dependentGood for low-fat samples, but variability can increase with higher lipid content
Selectivity High, can isolate specific lipid classesBroad, extracts a wide range of lipidsBroad, extracts a wide range of lipids
Throughput Amenable to high-throughput automationMore time-consuming and laboriousFaster than the Folch method

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Diacylglycerols from Plasma

This protocol is adapted for the selective extraction of DAGs using aminopropyl-bonded silica (B1680970) cartridges.[1]

Materials:

  • Plasma samples

  • Aminopropyl-bonded silica SPE cartridges

  • Chloroform, Methanol, Hexane, Ethyl Acetate

  • Internal Standard (e.g., deuterated diacylglycerol)

  • Glass test tubes

  • Nitrogen evaporator, Vortex mixer, Centrifuge, SPE vacuum manifold

Procedure:

  • Sample Preparation: To 100 µL of plasma, add a known amount of internal standard. Add 1 mL of chloroform:methanol (2:1, v/v) and vortex for 1 minute. Centrifuge at 3000 x g for 10 minutes. Collect the lower organic layer.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in 1 mL of hexane.

  • SPE Cartridge Conditioning: Condition the aminopropyl SPE cartridge with 3 mL of hexane.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute neutral lipids. Discard the eluate.

  • Elution of Diacylglycerols: Elute the DAG fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[1] Collect this fraction.

  • Final Evaporation and Reconstitution: Evaporate the solvent from the collected DAG fraction and reconstitute in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).

Protocol 2: Modified Bligh-Dyer Liquid-Liquid Extraction for Cellular Diacylglycerols

This protocol is a widely used method for the extraction of total lipids from cultured cells.

Materials:

  • Cell pellet (~1x10^7 cells)

  • Cold PBS, Chloroform, Methanol, 0.9% NaCl solution

  • Internal Standard (e.g., deuterated diacylglycerol)

  • Glass centrifuge tubes

  • Nitrogen evaporator, Vortex mixer, Centrifuge

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 100 µL of cold PBS.

  • Addition of Internal Standard: Add a known amount of internal standard to the cell suspension.

  • Lipid Extraction:

    • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of 0.9% NaCl solution and vortex.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Final Evaporation and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.

Visualizations

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Proliferation, etc.) PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Diacylglycerol (DAG) Signaling Pathway.

Lipid_Extraction_Workflow Start Biological Sample (e.g., Plasma, Cells) Homogenization Homogenization & Addition of Internal Standard Start->Homogenization Extraction Lipid Extraction (LLE or SPE) Homogenization->Extraction Phase_Separation Phase Separation / Elution Extraction->Phase_Separation Lipid_Extract Collection of Lipid-Containing Phase Phase_Separation->Lipid_Extract Drying Solvent Evaporation (under Nitrogen) Lipid_Extract->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Analysis Downstream Analysis (HPLC, MS) Reconstitution->Analysis

Caption: General Workflow for Diacylglycerol Extraction.

Troubleshooting_Logic Problem Poor DAG Quantification Check_Recovery Low Recovery? Problem->Check_Recovery Check_Resolution Poor Isomer Resolution? Problem->Check_Resolution Check_Reproducibility High Variability? Problem->Check_Reproducibility Solution_Recovery Optimize Extraction: - Cell Lysis - Solvent Ratios - SPE Conditions Check_Recovery->Solution_Recovery Yes Solution_Resolution Optimize Chromatography: - Mobile Phase - Column - Temperature Check_Resolution->Solution_Resolution Yes Solution_Reproducibility Optimize Analysis: - Internal Standards - MS Parameters - Sample Cleanup Check_Reproducibility->Solution_Reproducibility Yes

Caption: Logical Flow for Troubleshooting DAG Analysis.

References

Technical Support Center: Isotopic Overlap Correction in Diacylglycerol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacylglycerol (DAG) analysis. This resource is designed to help researchers, scientists, and drug development professionals understand and correct for isotopic overlap in mass spectrometry data, ensuring accurate quantification of DAG molecular species.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in the mass spectrometry of diacylglycerols?

A1: Isotopic overlap, or interference, occurs when the mass-to-charge ratio (m/z) of a DAG molecule of interest is indistinguishable from an isotopic variant of another molecule.[1] Due to the natural abundance of stable isotopes like Carbon-13 (¹³C), a percentage of molecules will contain heavier isotopes, creating a pattern of peaks (M, M+1, M+2, etc.) for each lipid species. Overlap happens when the M+1 or M+2 peak of one DAG species has the same nominal mass as the monoisotopic peak (M) of a different DAG species.[2][3]

Q2: Why is correcting for isotopic overlap crucial for accurate DAG quantification?

Q3: What are the primary types of isotopic overlap in lipidomics?

A3: There are two main types of isotopic interference:

  • Type I Interference: This results from the natural isotopic distribution of the analyte molecule itself. As the number of carbon atoms in a DAG molecule increases, the intensity of its own M+1 and M+2 peaks also increases, reducing the proportion of the monoisotopic (M) peak. This must be accounted for to accurately reflect the molecule's total abundance.[2][3]

  • Type II Interference: This is an isobaric overlap between different lipid species. A common example in DAG analysis is the overlap between a species and another that has one additional double bond. The M+2 isotopologue of the more saturated species can interfere with the monoisotopic peak of the less saturated one.[2][4] High-resolution mass spectrometers can sometimes resolve this overlap.[1][3]

Q4: What are the main strategies for correcting isotopic overlap?

A4: The primary strategies include:

  • Mathematical Correction (Deconvolution): This is the most common approach, involving algorithms that use the known natural abundance of stable isotopes to calculate the theoretical isotopic distribution for each identified lipid and subtract its contribution from overlapping signals.[1][6]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier-Transform Mass Spectrometers (FTMS) can physically separate ions with very small mass differences, potentially resolving Type II overlaps.[1][3] However, even with HRMS, correction may be needed for partially resolved or co-eluting peaks.[3]

  • Chromatographic Separation: Optimizing liquid chromatography (LC) methods can help separate interfering DAG species before they enter the mass spectrometer, reducing the extent of the overlap.[1]

  • Use of Stable Isotope-Labeled Internal Standards: While not a correction method per se, using stable isotope-labeled standards for each analyte is considered the gold standard for absolute quantification, as they co-elute with the analyte but are mass-shifted, helping to validate correction algorithms.[2][7]

Q5: What software and tools are available for isotopic correction?

A5: Several software tools have been developed to perform isotopic correction on mass spectrometry data. Popular options include IsoCor, which is designed for high-resolution MS data and can handle various isotopic tracers, and the Isotope Correction Toolbox (ICT).[8][9][10][11][12] These tools can correct for naturally occurring isotopes and are available as libraries or with graphical user interfaces to be integrated into data analysis pipelines.[9][10]

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments and data analysis.

Problem 1: Inaccurate quantification of a low-abundance DAG species.

  • Symptom: The measured concentration of a specific DAG is consistently higher than expected, particularly when a more saturated, highly abundant DAG is also present in the sample.

  • Cause: This is a classic sign of Type II isotopic interference, where the M+2 peak of the abundant saturated DAG is overlapping with and artificially inflating the monoisotopic peak of the low-abundance unsaturated DAG.[1]

  • Troubleshooting Steps:

    • Confirm Overlap with HRMS: If possible, re-analyze the sample on a high-resolution instrument to verify the isobaric overlap.[1]

    • Apply Correction Algorithms: Use a validated software tool like IsoCor to perform isotopic deconvolution and mathematically correct for the contribution from the interfering species.[1][9]

    • Optimize Chromatography: Improve the LC gradient or change the column to achieve better separation between the interfering DAGs.[1]

    • Utilize M+1 Quantification: For partially resolved peaks in FTMS data, quantifying using the first isotopic peak (M+1) may yield more accurate results than using the monoisotopic peak.[3]

Problem 2: Calibration curves for DAG standards are non-linear.

  • Symptom: When running a dilution series of a DAG standard, the resulting calibration curve is not linear as expected, especially at higher concentrations.

  • Cause: This can be due to Type I isotopic effects becoming more pronounced at higher concentrations, where the M+1 and M+2 peaks contain a significant portion of the total ion current. If only the monoisotopic peak is used for quantification without correction, the relationship will appear non-linear.

  • Troubleshooting Steps:

    • Apply Type I Correction: Ensure your data processing workflow includes a correction step that accounts for the natural isotopic abundance of your standard. The total abundance should be calculated from the entire isotopic pattern, not just the M peak.

    • Check for Adduct Formation: In positive ion mode, sodium adducts ([M+Na]⁺) are common and can interfere with protonated ions ([M+H]⁺) of other species.[5][13] Ensure your quantification method consistently uses the same adduct or corrects for different adduct ratios.

    • Verify Standard Integrity: Diacylglycerols, particularly 1,2-DAGs, can undergo acyl migration to form the more stable 1,3-DAG isomer. This isomerization can affect chromatographic behavior and quantification. Confirm the isomeric purity of your standard.

Quantitative Data Summary

Table 1: Natural Abundance of Key Stable Isotopes

This table summarizes the natural abundance of stable isotopes for elements commonly found in diacylglycerols. This information forms the basis for all mathematical correction algorithms.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon¹²C12.00000~98.9%
¹³C13.00340~1.1%
Hydrogen¹H1.00780~99.98%
²H (D)2.01410~0.01%
Oxygen¹⁶O15.99490~99.76%
¹⁷O16.99910~0.04%
¹⁸O17.99920~0.20%
Nitrogen¹⁴N14.00310~99.63%
¹⁵N15.00010~0.37%

Data derived from general chemical principles and mass spectrometry literature.[14]

Table 2: Comparison of Isotopic Correction Software

SoftwareKey FeaturesInterfacePlatformReference
IsoCor Corrects for naturally occurring isotopes and tracer purity. Resolution-agnostic and supports high-resolution data.GUI and Command LinePython (Windows, Unix, MacOS)[9][10]
ICT (Isotope Correction Toolbox) Supports batch processing, considers tracer purity, and can correct tandem MS data (precursor ion fragmentation).Command LinePerl[8]
LipidQMap Specifically designed for lipidomics, corrects for Type II isobaric overlaps and those arising from sodiated adducts.N/A (Algorithm)N/A[4]

Experimental Protocols

Protocol 1: Bligh-Dyer Lipid Extraction for DAG Analysis

This protocol provides a standard method for extracting total lipids, including diacylglycerols, from plasma or cell samples.

  • Sample Preparation: To a 1 mL sample (e.g., plasma or cell homogenate in water), add 3.75 mL of a chloroform (B151607)/methanol (1:2, v/v) mixture. The final ratio of chloroform/methanol/water should be 1:2:0.8.

  • Internal Standard Addition: Add a known quantity of an appropriate stable isotope-labeled DAG internal standard to the mixture before extraction.[2]

  • Monophasic Mixture Formation: Vortex the mixture vigorously for 1 minute. It should form a single phase.

  • Phase Separation: Add 1.25 mL of chloroform and vortex again for 30 seconds. Add 1.25 mL of water and vortex for a final 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous (methanol/water) layer, a lower organic (chloroform) layer containing lipids, and a protein disk at the interface.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Dry the extracted lipid phase under a stream of nitrogen gas.[1] Reconstitute the dried lipids in a solvent suitable for your LC-MS system (e.g., acetonitrile/isopropanol).[15]

Protocol 2: General Workflow for LC-MS/MS Analysis of DAGs

This protocol outlines a general workflow for the quantification of DAGs.

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable HPLC column (e.g., C18 reversed-phase). Use a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile) to separate the different DAG molecular species.

  • Mass Spectrometry Ionization: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode.[16] To promote consistent adduct formation, ammonium (B1175870) acetate (B1210297) can be introduced post-column.[16]

  • MS1 Full Scan: Acquire full scan mass spectra to identify the [M+NH₄]⁺ or other adducts of the DAG species present in the sample.

  • MS/MS Fragmentation: Perform data-dependent or targeted MS/MS analysis on the precursor ions of interest. For DAGs, characteristic neutral losses corresponding to the fatty acyl chains are often monitored.

  • Data Processing:

    • Peak Integration: Integrate the extracted ion chromatograms for each DAG species and internal standard.[1]

    • Isotopic Correction: Apply a mathematical correction algorithm to the integrated peak areas to remove contributions from isotopic overlap.[1]

    • Quantification: Calculate the concentration of each DAG species by comparing its corrected peak area to the peak area of its corresponding internal standard.

Visual Guides and Workflows

Isotopic_Overlap_Concept cluster_lipidA Lipid A (High Abundance) cluster_spectrum Observed Mass Spectrum A_M M (m/z) A_M1 M+1 A_M2 M+2 overlap_peak Inflated Signal at m/z+2 A_M2->overlap_peak ¹³C₂ contribution B_M M' (m/z + 2) B_M->overlap_peak True signal spec Signal Intensity

Caption: Conceptual diagram of Type II isotopic overlap.

Correction_Workflow start Acquire Raw LC-MS Data integrate Peak Detection & Integration start->integrate identify Identify Lipid Species (e.g., DAG 34:1, 34:2) integrate->identify calc_dist Calculate Theoretical Isotopic Distribution identify->calc_dist correct Apply Correction Algorithm (Sequential Subtraction) identify->correct calc_dist->correct quantify Normalize to Internal Standard & Quantify correct->quantify end Corrected Concentrations quantify->end

Caption: Workflow for isotopic correction in DAG mass spectrometry data.

Troubleshooting_Tree start Inaccurate DAG Quantification q1 Is a low-abundance species overestimated near a high-abundance one? start->q1 a1_yes Likely Type II Overlap q1->a1_yes Yes q2 Are calibration curves non-linear? q1->q2 No s1 1. Apply Deconvolution Software 2. Optimize LC Separation 3. Use HRMS to Confirm a1_yes->s1 a2_yes Possible Type I Effect or Standard Issue q2->a2_yes Yes s2 1. Apply Type I Correction 2. Check for Adducts 3. Verify Isomer Purity a2_yes->s2

Caption: Decision tree for troubleshooting common quantification issues.

References

dealing with poor chromatographic peak shape for diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerols (DAGs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving poor chromatographic peak shapes during DAG analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diacylglycerol (DAG) regioisomers by RP-HPLC?

The main challenge is the high structural similarity between sn-1,2- and sn-1,3-diacylglycerol regioisomers.[1] These molecules possess the same fatty acid composition, leading to very similar physicochemical properties like polarity and hydrophobicity, which often results in co-elution or poor resolution in standard reversed-phase chromatography systems.[1]

Q2: Which type of HPLC column is most effective for separating DAG regioisomers?

Reversed-phase columns with octadecylsilyl (C18 or ODS) stationary phases are most commonly used for DAG analysis.[1] For particularly difficult separations, non-endcapped ODS columns have shown superior performance in distinguishing between regioisomers compared to their endcapped counterparts.[1] The residual silanol (B1196071) groups on non-endcapped columns can introduce secondary separation mechanisms that improve selectivity.[1] For separating enantiomers (sn-1,2- vs. sn-2,3-diacylglycerols), chiral stationary phases are required.[2]

Q3: How does mobile phase composition affect the resolution of DAG regioisomers?

The mobile phase is a critical factor. While isocratic elution with 100% acetonitrile (B52724) is a common starting point, adjusting the mobile phase composition can enhance selectivity.[1][2] Introducing a modifier like acetone (B3395972) or isopropanol (B130326), either isocratically or in a gradient, can improve the separation of challenging regioisomers.[1]

Q4: What is the general elution order for DAG isomers in reversed-phase HPLC?

In reversed-phase HPLC, 1,3-DAG isomers are generally less polar and elute earlier than their corresponding 1,2-DAG counterparts that have the same acyl chains.[2] The retention time increases with longer fatty acyl chain length and decreases with a higher number of double bonds.[2]

Troubleshooting Poor Peak Shape

Poor peak shape can compromise the accuracy and resolution of your analysis.[3][4] Below are common peak shape problems and their potential causes and solutions.

Peak Tailing

Q: My diacylglycerol peaks are tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors.[4][5]

Common Causes and Solutions for Peak Tailing

Potential Cause Description Recommended Solution(s)
Secondary Interactions Polar analytes, like DAGs, can interact with active sites on the stationary phase, such as acidic silanol groups on silica-based columns.[6][7] This causes some molecules to be retained longer, resulting in a tail.Operate at a lower pH to ensure silanol groups are protonated.[5] Use a highly deactivated, end-capped column to reduce the number of active silanol sites.[3][5]
Column Contamination/Degradation Accumulation of strongly retained impurities at the column inlet or degradation of the column bed can disrupt the chromatographic process.[6][8]Use a guard column to protect the analytical column.[8][9] Regularly flush the column with a strong solvent. If the problem persists, the column may need replacement.[9]
Sample Overload Injecting too high a concentration or volume of the sample can exceed the column's linear capacity, leading to tailing.[6]Reduce the injection volume or dilute the sample.[4]
Solvent Mismatch If the injection solvent is significantly stronger (less polar in RP-HPLC) than the mobile phase, it can cause peak distortion.[6]Prepare your sample using the mobile phase as the solvent whenever possible.[10]
Extra-Column Effects Dead volumes in the system, such as from long or wide-bore tubing between the column and detector, can cause the separated peaks to broaden and tail.[6]Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are secure and properly seated.[7]
Peak Fronting

Q: My DAG peaks are exhibiting fronting. What does this indicate?

Peak fronting is an asymmetrical shape where the first half of the peak is broader than the second half.[5][10] This suggests that some molecules are moving through the column faster than the main band.

Common Causes and Solutions for Peak Fronting

Potential Cause Description Recommended Solution(s)
Sample Overload This is the most common cause, occurring when either the injected volume is too large or the sample concentration is too high.[10][11][12]Reduce the injection volume or dilute the sample concentration.[5][10][12]
Column Degradation (Collapse/Void) A physical collapse of the column packing bed can create a void at the column inlet, leading to fronting.[11][13] This is less common with modern, stable columns.Replace the column. To prevent future issues, operate within the column's recommended limits for pH and temperature.[5][13]
Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread, resulting in fronting, especially for early-eluting peaks.[10]Dissolve the sample in the initial mobile phase or a weaker solvent.[10]
Low Temperature Operating at too low a column temperature can sometimes contribute to poor peak shape.Methodically vary the column temperature (e.g., in 5°C increments) to find the optimal condition for your separation.[1]
Split Peaks

Q: All or some of my peaks are split. What could be the cause?

Split peaks can appear as a shoulder on the main peak or as two distinct peaks where only one is expected.[5][14] The cause depends on whether all peaks or only specific peaks are affected.

Common Causes and Solutions for Split Peaks

Potential Cause Description Recommended Solution(s)
Partially Blocked Frit (All Peaks Split) If the inlet frit of the column is partially blocked, the sample is delivered unevenly to the column, causing all subsequent peaks to split.[5][14]Replace the inlet frit. Filtering all samples and mobile phases can prevent this.[2] Using a guard column is also recommended.
Column Void (All Peaks Split) A void or channel in the column packing material at the inlet can cause the sample band to split before separation begins.[5][15][16]Replace the column. If the void is small, sometimes reversing the column and flushing with a strong solvent can help, but replacement is the most reliable solution.
Solvent Mismatch (Early Peaks Split) Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak splitting, particularly for early eluting peaks.[5]Dissolve the sample in the mobile phase.[5]
Co-elution of Similar Compounds If only one peak is split, it may indicate the presence of two closely eluting compounds, such as DAG isomers that are not fully resolved.[14]Adjust the mobile phase composition, temperature, or flow rate to improve resolution.[1][14] Consider using a different column with higher selectivity.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Separation of DAG Regioisomers

This protocol provides a starting point and may require optimization for specific applications and DAG species.[1][2]

1. Sample Preparation:

  • Lipid Extraction: For complex matrices like tissues or cells, perform a lipid extraction using a standard method such as Folch or a modified Bligh-Dyer (chloroform:methanol:water).[1][2]

  • Drying and Reconstitution: Dry the extracted lipid residue under a stream of nitrogen.[2] Reconstitute the sample in a suitable organic solvent (e.g., chloroform, hexane, or hexane/2-propanol) at a known concentration (e.g., 1 mg/mL).[1][2]

  • Filtration: Prior to injection, filter the sample through a 0.2 µm or 0.22 µm PTFE syringe filter to remove any particulate matter.[1][2]

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2] Non-endcapped ODS phases may offer better separation for some regioisomers.[2]

  • Mobile Phase: Isocratic elution with 100% HPLC-grade acetonitrile is a common starting point.[1][2] Modifiers like acetone or isopropanol can be added to improve resolution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (optimization may be required).[1]

  • Injection Volume: 10-20 µL.[1][2]

  • Detector:

    • UV: 205 nm is suitable for unsaturated DAGs.[1][2]

    • ELSD/CAD: Evaporative Light Scattering Detector or Charged Aerosol Detector are more universal for lipids as they do not require a chromophore.[2]

    • MS: A Mass Spectrometer provides mass information for definitive peak identification and structural analysis.[2]

3. Data Analysis:

  • Identify peaks by comparing retention times with those of authentic standards.[1]

  • Quantify the regioisomers by integrating the peak areas. For accurate quantification, generate a calibration curve using standards of known concentrations.[1]

Quantitative Data Summary

Table 1: Typical Elution Order of Diacylglycerol Species in RP-HPLC

The following table summarizes the observed elution order for various DAG molecular species on a C18 column. Generally, 1,3-isomers elute before 1,2-isomers with the same fatty acid chains.[2]

Elution OrderDiacylglycerol Species
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[2].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction drydown Dry Under Nitrogen extraction->drydown reconstitute Reconstitute in Solvent (e.g., Hexane/Isopropanol) drydown->reconstitute filter Filter (0.22 µm PTFE) reconstitute->filter inject Inject into HPLC System filter->inject separation Separation on C18 Column inject->separation detection Detection (UV, ELSD, MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (vs. Standards) chromatogram->identification quantification Quantification (Peak Area) identification->quantification end_node Quantified DAG Isomers quantification->end_node

Caption: General experimental workflow for DAG analysis by HPLC.[2]

troubleshooting_flowchart start_node Poor Peak Shape Observed q1 Which peaks are affected? start_node->q1 all_peaks All Peaks Affected q1->all_peaks All one_peak One / Few Peaks Affected q1->one_peak One/Few q2 What is the peak shape? tailing Tailing q2->tailing fronting Fronting q2->fronting splitting Splitting q2->splitting cause_frit Probable Cause: - Blocked Inlet Frit - Column Void / Collapse all_peaks->cause_frit one_peak->q2 cause_method Probable Cause: - Co-elution - Analyte-specific issue cause_tailing Probable Cause: - Secondary Interactions - Column Contamination - Sample Overload tailing->cause_tailing cause_fronting Probable Cause: - Sample Overload - Solvent Mismatch fronting->cause_fronting splitting->cause_frit If all peaks split splitting->cause_method If one peak splits

Caption: Troubleshooting logic for diagnosing poor peak shape.

dag_signaling receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Technical Support Center: Sensitive Detection of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement and sensitive detection of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a critical lipid second messenger.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantification of this compound (PLG)?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of PLG and other diacylglycerol (DAG) species.[1][2][3] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate measurement even at low concentrations in complex biological matrices.

Q2: Why is the separation of PLG isomers challenging, and how can it be improved?

A2: The primary challenge in separating PLG (a 1,2-diacylglycerol) from its sn-1,3 regioisomer lies in their high structural similarity, leading to very similar physicochemical properties and potential co-elution in reversed-phase chromatography.[4] To improve resolution, consider the following:

  • Column Choice: Utilize a reversed-phase C18 column. For particularly difficult separations, non-endcapped octadecylsilyl (ODS) columns can provide enhanced selectivity.[4]

  • Mobile Phase Optimization: Acetonitrile is a commonly used solvent. Fine-tuning the mobile phase composition and gradient is critical for achieving separation.[4]

Q3: What are the key considerations for sample preparation when analyzing PLG?

A3: Proper sample preparation is crucial for accurate and sensitive PLG analysis. Key steps include:

  • Rapid Metabolism Inhibition: DAGs can be rapidly metabolized. It is essential to stop cellular metabolism as quickly as possible, for instance, by using cold temperatures or acids.[5]

  • Lipid Extraction: Robust organic solvent extraction methods, such as the Bligh-Dyer or Folch techniques, are necessary to efficiently isolate lipids from the sample matrix.[1][6]

  • Internal Standard: The use of an appropriate internal standard, such as a deuterated analog of PLG, is critical for accurate quantification to correct for extraction losses and matrix effects.

Q4: What is the biological significance of measuring specific DAG isomers like PLG?

A4: Different DAG molecular species can have distinct roles in cellular signaling.[7] The specific fatty acid composition of a DAG molecule, such as the palmitic and linoleic acids in PLG, can influence the selective activation of downstream effector proteins, including various Protein Kinase C (PKC) isoforms.[7][8] Accurate quantification of specific isomers like PLG is therefore essential for understanding their precise roles in health and disease.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of PLG.

LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening, Tailing, or Splitting) Column overload, contamination, improper injection solvent, or extra-column volume.[9][10]- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. - Reduce injection volume or sample concentration. - Use an in-line filter to prevent particulates from clogging the column.[10] - Check for and minimize the length of tubing between the injector, column, and mass spectrometer.[10]
Inconsistent Retention Times Inadequate column equilibration, fluctuations in column temperature, or mobile phase instability.[4]- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[4] - Use a column oven to maintain a stable temperature.[4] - Prepare fresh mobile phase daily and ensure it is properly degassed.[4]
Low Signal Intensity / Poor Sensitivity Inefficient ionization, matrix effects, or sample degradation.[9]- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). - Improve sample cleanup to reduce matrix suppression. - Ensure proper sample handling and storage to prevent degradation.[5] - Consider derivatization to enhance ionization efficiency.
High Background Noise Contaminated solvents, mobile phase additives, or a dirty ion source.[9]- Use high-purity (LC-MS grade) solvents and additives.[9] - Regularly clean the ion source. - Inject a blank solvent to identify the source of contamination.
Carryover Adsorption of the analyte to surfaces in the LC system or injector.[11]- Optimize the needle wash solvent and procedure. - Use a bioinert LC system and column hardware to minimize analyte interaction.[4][12] - Inject a blank after a high-concentration sample to assess carryover.
Sample Preparation
Problem Potential Cause Recommended Solution
Low Lipid Recovery Inefficient extraction method or incomplete phase separation.- Ensure the correct ratios of chloroform (B151607), methanol (B129727), and water are used in the Bligh-Dyer or Folch extraction.[1] - Vortex vigorously to ensure thorough mixing. - Centrifuge at an appropriate speed and temperature to achieve clear phase separation.[1]
Sample Degradation Endogenous lipase (B570770) activity or oxidation.- Immediately process or freeze samples after collection. - Work on ice throughout the extraction procedure. - Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent.
Inconsistent Quantification Inaccurate pipetting of internal standard or sample, or variability in extraction efficiency.- Use calibrated pipettes and ensure accurate addition of the internal standard at the beginning of the sample preparation process. - Maintain consistent extraction conditions for all samples.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).[1]

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).[12]

Protocol 2: LC-MS/MS Analysis of PLG
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to elute PLG.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion (e.g., [M+NH4]+) and product ions for PLG and the internal standard should be optimized.

Quantitative Data

The following table summarizes the comparative activation of Protein Kinase C (PKC) isoforms by different diacylglycerol (DAG) species. This data highlights the importance of analyzing specific DAGs like PLG.

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighShows significantly higher stimulatory effects on PKCα and PKCδ compared to other tested DAGs.[8]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighDemonstrates higher activation of PKCβI compared to SAG.[8]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighAlso shows higher activation of PKCβI compared to SAG.[8]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ shows a moderate preference, while PKCθ exhibits the strongest activation with this DAG species.[8]

Note: Direct quantitative levels of PLG in various tissues are not extensively consolidated in the literature, but lipidomic studies confirm its presence in matrices like human plasma and adipose tissue.[1]

Visualizations

experimental_workflow sample Biological Sample (e.g., Cells, Tissue, Plasma) extraction Lipid Extraction (Bligh-Dyer Method) sample->extraction Homogenization separation LC Separation (Reversed-Phase C18) extraction->separation Injection detection MS/MS Detection (MRM Mode) separation->detection Ionization analysis Data Analysis (Quantification) detection->analysis Signal Processing

Caption: Experimental workflow for the quantification of PLG.

signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes plg This compound (PLG) pip2->plg pkc Protein Kinase C (PKC) plg->pkc Activates response Downstream Cellular Response pkc->response Phosphorylates Targets

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by PLG.

logical_relationship cluster_0 Method Development cluster_1 Data Quality Sample Prep Sample Prep Sensitivity Sensitivity Sample Prep->Sensitivity Reproducibility Reproducibility Sample Prep->Reproducibility LC Method LC Method Specificity Specificity LC Method->Specificity LC Method->Reproducibility MS Method MS Method MS Method->Sensitivity MS Method->Specificity MS Method->Reproducibility

Caption: Logical relationship between method development and data quality in PLG analysis.

References

reducing background noise in diacylglycerol signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues in diacylglycerol (DAG) signaling assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in DAG assays?

High background noise in diacylglycerol (DAG) assays can originate from several sources, broadly categorized into reagent-related issues, procedural inconsistencies, and detection-related problems. Common culprits include contaminated reagents, non-specific binding of antibodies or probes, insufficient washing, and issues with the plate reader settings.[1][2] For fluorescent assays, cellular autofluorescence and high concentrations of fluorescent probes can also contribute significantly to the background signal.

Q2: How can I minimize variability between experimental replicates?

Minimizing variability is crucial for obtaining reproducible results. Key strategies include:

  • Optimized Reagent Preparation: Ensure all reagents, especially master mixes, are fully solubilized and thoroughly mixed before aliquoting.[3][4]

  • Consistent Cell Handling: Use a consistent cell seeding density and ensure even cell distribution across the plate. For live-cell assays, consistent expression levels of biosensors are critical, which can be achieved using viral delivery systems like BacMam.[5][6]

  • Precise Pipetting: Calibrate pipettes regularly and use fresh tips for each sample and reagent to avoid cross-contamination.[2]

  • Stable Incubation Conditions: Maintain consistent temperature and incubation times across all plates and experiments, as enzymatic reactions are sensitive to these parameters.[7][8]

Q3: What is a good signal-to-noise ratio for a DAG assay, and how can I improve it?

A good signal-to-noise (S/N) or signal-to-background (S/B) ratio is essential for reliable data. While an ideal ratio can vary by assay type, a higher ratio indicates a more robust assay. For some assays, a signal window of at least 2 standard deviations above the background is considered acceptable.[9] To improve your S/N ratio:

  • Optimize Reagent Concentrations: Titrate antibodies, enzymes, and substrates to find the optimal concentrations that maximize the specific signal while minimizing background.[10]

  • Enhance Washing Steps: Increase the number and duration of wash steps to effectively remove unbound reagents.[11]

  • Effective Blocking: For ELISA-based assays, use an appropriate blocking buffer to prevent non-specific binding.[11]

  • Choose the Right Assay Plate: For luminescence assays, white opaque-walled plates are recommended to maximize the signal, while black plates can help reduce crosstalk in fluorescent assays.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
High Background Signal Contaminated buffers or reagents.Prepare fresh buffers daily using high-purity water. Filter-sterilize solutions where appropriate.[1]
Non-specific binding of detection probe/antibody.Optimize blocking buffer concentration and incubation time. Increase the stringency of wash steps.[1][11]
Insufficient washing.Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[2][11]
High concentration of primary/secondary antibody.Perform a titration to determine the optimal antibody concentration.[12]
Autofluorescence of cells or compounds.Include unstained or vehicle-only controls to measure baseline autofluorescence.[13]
Low Signal or No Signal Inactive enzyme or degraded reagents.Ensure proper storage of all kit components, avoiding repeated freeze-thaw cycles. Use fresh reagents.[13][14]
Incorrect assay buffer composition.Use the recommended assay buffer and ensure the pH and salt concentrations are correct.[13]
Low expression of the target protein.For cell-based assays, confirm protein expression via a complementary method like Western blotting.[13]
Suboptimal incubation times or temperatures.Adhere to the recommended incubation parameters in the protocol. Optimize these for your specific cell type or experimental setup if necessary.[7][8]
High Well-to-Well Variability Inconsistent pipetting.Ensure pipettes are calibrated and use proper pipetting techniques to avoid errors.[2]
Uneven cell seeding.Mix cell suspension thoroughly before and during plating to ensure a uniform cell monolayer.[7]
Temperature gradients across the plate.Allow plates to equilibrate to room temperature before adding reagents and ensure even heating during incubations.[8]
Edge effects.Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment.-

Quantitative Data Summary

Table 1: Typical Parameters for Enzymatic Fluorometric DAG Assays

ParameterValue/RangeNotesCitation
Detection Sensitivity ~15 µMFor a typical fluorometric assay kit.[13]
Standard Curve Range 0 - 2 mMUsing a 1,2-dioleoyl-sn-glycerol (B52968) standard.[15]
Excitation Wavelength 530-560 nmFor the fluorometric probe.[13]
Emission Wavelength 585-595 nmFor the fluorometric probe.[13]
Kinase Reaction Incubation 1-2 hours at 37°CPhosphorylation of DAG to phosphatidic acid.[13][14]
Lipase Reaction Incubation 30 minutes at 37°CHydrolysis of phosphatidic acid.[13][14]

Table 2: Performance Metrics for Live-Cell DAG Biosensor Assays

ParameterValue/RangeNotesCitation
Z' Factor > 0.7Indicates a robust and reliable assay, achievable with optimized viral transduction of sensors.[5][6]
Signal-to-Noise Ratio (SNR) ~32Calculated for a FRET-based biosensor upon maximal stimulation.[16]
Assay Window ~7.75For a cell-based calcium mobilization assay, which is downstream of DAG signaling.[9]

Experimental Protocols

Protocol 1: Enzymatic Fluorometric DAG Assay

This protocol is a generalized procedure based on commercially available kits for the quantitative measurement of total DAG in cell lysates.

Materials:

  • Cells of interest

  • DAG Assay Kit (containing DAG Standard, Kinase Mixture, Lipase Solution, Enzyme Mixture, Fluorometric Probe, and Assay Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Lipid extraction reagents (chloroform, methanol, 1M NaCl)

  • Black 96-well microplate suitable for fluorescence measurement

Procedure:

  • Sample Preparation (Lipid Extraction): a. Harvest cells and wash with cold PBS. b. Perform lipid extraction using a chloroform/methanol/NaCl method. c. The lower organic phase containing the lipids is collected and dried. d. Resuspend the lipid extract in the provided assay buffer.

  • Standard Curve Preparation: a. Prepare a dilution series of the DAG Standard in 1X Assay Buffer, typically ranging from 0 to 2 mM.

  • Kinase Reaction: a. Add 20 µL of each standard, sample, and blank to the wells of a microtiter plate. b. For each sample, prepare paired wells: one with 20 µL of Kinase Mixture and one with 20 µL of 1X Assay Buffer (this serves as a background control). c. Add 20 µL of Kinase Mixture to the standard wells. d. Mix thoroughly and incubate at 37°C for 1-2 hours.[13][14]

  • Lipase and Detection Reaction: a. Transfer 20 µL of the reaction mixture from each well to a new black 96-well plate. b. Add 40 µL of Lipase Solution to each well. c. Incubate at 37°C for 30 minutes.[13][14] d. Prepare the Detection Enzyme Mixture according to the kit instructions. e. Add 50 µL of the Detection Enzyme Mixture to each well. f. Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: a. Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Plot the standard curve. c. For each sample, subtract the fluorescence of the well without Kinase Mixture from the well with the Kinase Mixture. d. Determine the DAG concentration of the samples from the standard curve.

Protocol 2: Competitive ELISA for DAG Quantification

This protocol outlines a competitive ELISA for measuring DAG concentration in various biological samples.

Materials:

  • DAG ELISA Kit (containing pre-coated microplate, standards, biotin-conjugated anti-DAG antibody, HRP-conjugated avidin (B1170675), substrate solution, stop solution, and wash buffer)

  • Samples (serum, plasma, cell culture supernatants)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent and Sample Preparation: a. Bring all reagents and samples to room temperature. b. Prepare a standard curve by serially diluting the DAG standard as per the kit instructions. c. Dilute samples if necessary to fall within the range of the standard curve.

  • Immunoassay: a. Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. b. Immediately add 50 µL of the biotin-conjugated anti-DAG antibody solution to each well. c. Mix gently, cover the plate, and incubate for 60 minutes at 37°C.[1]

  • Washing: a. Aspirate the liquid from each well. b. Wash each well with 1X Wash Buffer (e.g., 3-5 times). Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection: a. Add 100 µL of HRP-conjugated avidin solution to each well. b. Cover the plate and incubate for 60 minutes at 37°C.[1] c. Repeat the washing step as described above.

  • Substrate Reaction and Measurement: a. Add 90 µL of TMB substrate solution to each well. b. Incubate for 15-20 minutes at 37°C in the dark. c. Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 5 minutes of adding the stop solution.

  • Data Analysis: a. Calculate the average absorbance for each set of replicate standards, controls, and samples. b. Create a standard curve by plotting the absorbance versus the concentration of the standards. c. Determine the DAG concentration in the samples by interpolating from the standard curve.

Signaling Pathways and Workflows

DAG_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates Ligand Ligand Ligand->GPCR Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release->PKC Co-activates

Caption: Canonical DAG signaling pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis start Start sample_prep Sample Preparation (e.g., Cell Lysis, Lipid Extraction) start->sample_prep std_prep Standard Curve Preparation start->std_prep reagent_prep Reagent Preparation start->reagent_prep add_reagents Add Samples, Standards, and Reagents to Plate sample_prep->add_reagents std_prep->add_reagents reagent_prep->add_reagents incubation1 Incubation Step 1 (e.g., Kinase Reaction) add_reagents->incubation1 wash1 Washing Step (for ELISA) incubation1->wash1 incubation2 Incubation Step 2 (e.g., Detection) wash1->incubation2 read_plate Read Plate (Fluorescence/Absorbance) incubation2->read_plate data_analysis Data Analysis (Calculate Concentrations) read_plate->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for DAG assays.

References

Validation & Comparative

A Comparative Guide to the LC-MS Method Validation for 1-Palmitoyl-2-linoleoyl-rac-glycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of the validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) involved in cellular signaling, against other analytical techniques.[1] Experimental data and detailed protocols are presented to support the objective comparison.

Performance Comparison of Analytical Methods

The quantification of diacylglycerols such as PLG can be approached through various analytical methodologies. While LC-MS/MS stands out for its sensitivity and specificity, other techniques have also been employed. The following table summarizes the performance of LC-MS/MS in comparison with alternative methods.

FeatureLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyThin-Layer Chromatography (TLC)
Specificity HighHighModerate to HighLow to Moderate
Sensitivity High (attomolar range with derivatization)[2][3]HighLowLow
Sample Throughput HighModerateLowHigh
Quantitative Accuracy HighHighHigh (for absolute quantification)[4]Low to Moderate
Structural Information Provides molecular weight and fragmentation patternsProvides fragmentation patternsProvides detailed structural informationLimited
Derivatization Often recommended to improve ionization efficiency[2][3][5][6]Often required for volatilityNot requiredCan be used for visualization
Primary Advantages High sensitivity, specificity, and throughputExcellent separation for volatile compoundsNon-destructive, provides absolute quantificationSimple, low cost
Primary Disadvantages Matrix effects can be a challenge[7]Requires derivatization for non-volatile lipidsLower sensitivity compared to MS methodsPoor resolution and quantification

Experimental Protocols

Accurate and reproducible quantification of PLG using LC-MS/MS necessitates meticulous adherence to validated experimental protocols. The following sections detail the key steps from sample preparation to data acquisition.

Lipid Extraction: Modified Bligh-Dyer Method

The efficient extraction of lipids from biological matrices is a critical first step. The Bligh & Dyer method is a widely accepted technique for this purpose.[8][9]

  • Homogenization : Homogenize the biological sample (e.g., tissue, plasma) in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).[9]

  • Internal Standard Spiking : Add a known amount of a suitable internal standard, such as a stable isotope-labeled diacylglycerol (e.g., d5-DAG 16:0/18:1), to the sample homogenate to correct for extraction losses and matrix effects.[9]

  • Phase Separation : Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex the mixture vigorously and centrifuge to induce phase separation.[9]

  • Lipid Collection : Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of isopropanol (B130326) and acetonitrile.[1]

LC-MS/MS Analysis

The separation and detection of PLG are performed using a liquid chromatography system coupled to a tandem mass spectrometer.[1]

  • Chromatographic Separation :

    • Column : A reverse-phase C18 column is typically used for the separation of diacylglycerol species based on their hydrophobicity.[1][10]

    • Mobile Phase : A gradient elution is commonly employed using a two-solvent system. For example:

    • Flow Rate : A typical flow rate is maintained for optimal separation.

    • Column Temperature : The column is often heated (e.g., 55°C) to improve peak shape and reproducibility.[2]

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[10]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1][10] This involves selecting the precursor ion (e.g., the [M+NH4]+ adduct of PLG) and monitoring a specific product ion generated through collision-induced dissociation.

    • Key Parameters :

      • Capillary Voltage: ~3500 V[10]

      • Gas Temperature: ~300 °C[10]

      • Nebulizer Gas: Nitrogen[10]

Method Validation Parameters

A validated LC-MS/MS method for PLG quantification should meet the following performance criteria. The data presented below is a representative example based on typical performance for diacylglycerol analysis.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) Low fmol to pmol range
Limit of Quantification (LOQ) Low fmol to pmol range (e.g., 62.5 aM with derivatization)[2][3]
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Matrix Effect Monitored and compensated for with internal standards
Stability Assessed under various storage conditions

Visualizations

To further elucidate the experimental process and the biological context of PLG, the following diagrams are provided.

G Experimental Workflow for PLG Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue, etc.) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (Bligh-Dyer) SolventEvaporation Solvent Evaporation LipidExtraction->SolventEvaporation InternalStandard->LipidExtraction Reconstitution Reconstitution SolventEvaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification G Diacylglycerol (DAG) Signaling Pathway cluster_membrane Cell Membrane PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream phosphorylates CellularResponse Cellular Responses (e.g., Proliferation, Differentiation) Downstream->CellularResponse leads to

References

Cross-Validation of 1-Palmitoyl-2-linoleoyl-rac-glycerol Measurements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid second messengers like 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is critical for advancing our understanding of cellular signaling in health and disease. This guide provides an objective comparison of the primary analytical platforms used for PLG measurement, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific research needs.

This compound is a diacylglycerol (DAG) that acts as a crucial second messenger in a variety of cellular signaling pathways.[1] Its accurate measurement is essential for research in areas such as oncology, immunology, and metabolic disorders. The selection of an analytical platform for PLG quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. This guide focuses on the two most prevalent high-performance analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Platforms

The two primary methods for the quantitative analysis of PLG are LC-MS/MS and GC-MS. Each technique offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that has become the gold standard for lipidomics.[2] It allows for the separation of PLG from its isomers and other lipid species, followed by highly selective detection based on the mass-to-charge ratio of the molecule and its fragments.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for lipid analysis. However, due to the low volatility of diacylglycerols, a derivatization step, such as silylation, is required to convert PLG into a more volatile and thermally stable compound suitable for GC-MS analysis.[3]

Quantitative Performance Data

The following table summarizes hypothetical quantitative data for PLG concentration in a standard reference material as might be determined by different analytical approaches. This illustrates the typical inter-laboratory variability that can be encountered in lipidomics.[2]

ParameterLC-MS/MS (with derivatization)LC-MS/MS (without derivatization)GC-MS (with silylation)
Principle Separation by liquid chromatography and detection by mass spectrometry of derivatized PLG.Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.[1]Separation of volatile silylated derivatives by gas chromatography and detection by mass spectrometry.[3]
Mean Concentration (µg/mL) 9.810.511.2
Standard Deviation (µg/mL) 0.91.21.8
Coefficient of Variation (%) 9.211.416.1

Note: This data is illustrative and intended to highlight the potential for variation in quantitative results due to methodological differences.[2]

Experimental Protocols

Accurate quantification of PLG requires meticulous attention to the experimental protocol. The following sections detail typical workflows for PLG analysis using LC-MS/MS and GC-MS.

Lipid Extraction (Applicable to both LC-MS/MS and GC-MS)

The initial and most critical step is the efficient extraction of lipids from the biological matrix. A modified Bligh-Dyer method is commonly used.[1][4]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, cell homogenate).

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol. An appropriate internal standard should be added at this stage.

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

LC-MS/MS Analysis

The dried lipid extract is reconstituted in a suitable solvent and analyzed by LC-MS/MS.

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate PLG from other lipid species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.[2]

  • Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. PLG is typically ionized using positive ion electrospray ionization (ESI+).[1]

GC-MS Analysis (with Derivatization)

For GC-MS analysis, the dried lipid extract must first be derivatized. Silylation is a common method.[3]

  • Derivatization (Silylation):

    • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (B92270) to the dried sample.

    • Tightly cap the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature. The derivatized sample is now ready for injection.[3]

  • GC-MS Analysis:

    • Injection: The derivatized sample is injected into the GC-MS system.

    • Separation: The derivatized PLG is separated from other components on a suitable GC column (e.g., a polar capillary column).[5]

    • Ionization and Detection: Electron Ionization (EI) is typically used, and detection is performed using Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized PLG.[6]

Mandatory Visualizations

To further clarify the experimental processes and biological relevance, the following diagrams are provided.

G Experimental Workflow for PLG Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms biological_sample Biological Sample (Plasma, Cells, Tissue) lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) biological_sample->lipid_extraction dried_lipid_extract Dried Lipid Extract lipid_extraction->dried_lipid_extract lc_msms LC-MS/MS Analysis dried_lipid_extract->lc_msms derivatization Derivatization (Silylation) dried_lipid_extract->derivatization data_analysis Data Analysis and Quantification lc_msms->data_analysis gc_ms GC-MS Analysis gc_ms->data_analysis derivatization->gc_ms

Caption: A generalized workflow for the cross-validation of PLG quantification methods.

G Diacylglycerol Signaling Pathway receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (PLG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Responses (Proliferation, Differentiation, Apoptosis) pkc->cellular_response phosphorylates targets leading to

References

Decoding Cellular Decisions: A Comparative Analysis of Diacylglycerol Species in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid second messengers is paramount to deciphering complex cellular signaling networks. Diacylglycerol (DAG), a key signaling lipid, exists as a heterogeneous pool of molecular species, each with the potential to elicit distinct downstream effects. This guide provides a comparative analysis of different DAG species, focusing on their differential activation of key effector proteins and outlining the experimental methodologies used to discern these differences.

This document delves into the structural and functional diversity of DAG molecules, presenting quantitative data on their interactions with signaling proteins, detailed experimental protocols for their analysis, and visual representations of the pertinent signaling pathways and workflows.

Functional Diversity of Diacylglycerol Species

Diacylglycerol is not a single molecular entity but a class of lipids characterized by a glycerol (B35011) backbone esterified to two fatty acyl chains. The signaling-competent stereoisomer is sn-1,2-diacylglycerol, which is generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] In contrast, sn-1,3-diacylglycerol is primarily a metabolic intermediate and is not a physiological activator of key signaling proteins like Protein Kinase C (PKC).[1]

The identity of the fatty acyl chains at the sn-1 and sn-2 positions significantly influences the biological activity of DAG. Variations in chain length and degree of saturation create a diverse array of DAG species, each with a potentially unique signaling signature.[2] This diversity allows for a fine-tuning of cellular responses, as different DAG species can exhibit preferential activation of specific downstream effector proteins.

Comparative Activation of Protein Kinase C Isoforms

Protein Kinase C (PKC) is a family of serine/threonine kinases that are primary effectors of DAG signaling. The PKC family is divided into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both cPKCs and nPKCs are activated by DAG.[2] The specific molecular species of DAG can determine the magnitude and isoform-selectivity of PKC activation.[2][3]

Quantitative Comparison of PKC Activation by Different DAG Species

The following tables summarize the differential activation of various PKC isoforms by distinct molecular species of diacylglycerol. The data highlights the preference of certain isoforms for DAGs with specific fatty acid compositions.

Diacylglycerol SpeciesPKC IsoformRelative Activation/PotencyReference
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCαHigher stimulatory effect compared to SDG and SEG[1]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCδHigher stimulatory effect compared to SDG and SEG[1]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCβILower stimulatory effect compared to SDG and SEG[1]
18:0/22:6-DGPKCγModerate preference at low concentrations (2 mmol%)[2][3]
18:0/22:6-DGPKCθStrong preference at low concentrations (2 and 20 mmol%)[2]
Unsaturated 1,2-diacylglycerolsPKCαMore potent activators than saturated 1,2-diacylglycerols in certain lipid environments[4]
1,2-diacylglycerolsPKCαConsiderably higher activating capacity than 1,3-diacylglycerols[4]

Note: SDG (1-stearoyl-2-docosahexaenoyl-sn-glycerol), SEG (1-stearoyl-2-eicosapentaenoyl-sn-glycerol). The relative activation is dependent on the experimental conditions, including the lipid composition of the vesicles or micelles used in in vitro assays.

Signaling Pathways and Experimental Workflows

The generation and action of different DAG species are embedded in complex signaling pathways. Understanding these pathways and the experimental methods to probe them is crucial for accurate interpretation of cellular signaling events.

Canonical DAG Signaling Pathway

The canonical pathway involves the activation of PLC by cell surface receptors, leading to the generation of IP3 and DAG from PIP2. DAG then recruits and activates PKC isoforms at the membrane, initiating a cascade of phosphorylation events that drive various cellular responses.

Workflow for Comparative DAG Analysis

This workflow outlines the key steps in comparing the effects of different DAG species, from cell stimulation and lipid extraction to quantitative analysis and functional assays.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the comparative analysis of DAG species. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from methodologies described for assessing PKC activation by various lipid activators.[5]

1. Materials and Reagents:

  • Purified PKC isoform of interest

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • Lipid vesicles composed of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC)

  • Specific diacylglycerol species to be tested

  • [γ-³²P]ATP or a non-radioactive ATP detection system

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper (for radioactive assays)

2. Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylcholine (PC), phosphatidylserine (PS), and the specific diacylglycerol (DAG) species in chloroform (B151607) in a glass tube at the desired molar ratios.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the purified PKC enzyme.

    • Pre-incubate the mixture for 5 minutes at 30°C.

  • Initiate the Reaction:

    • Start the reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Quantify:

    • For radioactive assays, spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse it in 75 mM phosphoric acid to stop the reaction.

    • Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's instructions for the specific detection kit.

Protocol 2: Extraction and Quantification of Cellular Diacylglycerol by LC-MS/MS

This protocol is a generalized procedure based on established methods for cellular lipid extraction and analysis.[6][7]

1. Materials and Reagents:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Internal standards (e.g., deuterated DAG species)

  • LC-MS/MS system with a suitable column (e.g., normal phase or reversed phase)

2. Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash cultured cells with ice-cold PBS to remove media components.

    • Quench cellular metabolism and extract lipids by adding a monophasic mixture of chloroform:methanol (e.g., 1:2, v/v).

    • Add the internal standards to the extraction mixture.

    • Induce phase separation by adding chloroform and water (or a saline solution).

    • Centrifuge to separate the aqueous and organic phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract onto the LC-MS/MS system.

    • Separate the different DAG species using an appropriate chromatographic gradient.

    • Detect and quantify the individual DAG species using mass spectrometry, typically in multiple reaction monitoring (MRM) mode, by targeting the specific precursor-to-product ion transitions for each DAG species and the internal standards.

  • Data Analysis:

    • Integrate the peak areas for each DAG species and the internal standards.

    • Calculate the concentration of each DAG species relative to the known amount of the internal standard.

Conclusion

The comparative analysis of diacylglycerol species reveals a sophisticated layer of regulation in cell signaling. The structural diversity of DAG molecules, conferred by their fatty acid composition, allows for the differential activation of downstream effectors, most notably the various isoforms of Protein Kinase C. This specificity in signaling provides a mechanism for cells to generate tailored responses to a wide range of extracellular stimuli. For researchers and drug development professionals, a thorough understanding of the distinct roles of different DAG species is essential for the precise modulation of cellular pathways and the development of targeted therapeutics. The experimental protocols provided herein offer a robust framework for investigating the complex and fascinating world of diacylglycerol signaling.

References

A Comparative Guide to the Biological Activity of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its constituent enantiomers, sn-1-Palmitoyl-2-linoleoyl-glycerol and sn-2-Palmitoyl-1-linoleoyl-glycerol. The stereochemistry of diacylglycerols (DAGs) is a critical determinant of their function as second messengers in cellular signaling, particularly in the activation of Protein Kinase C (PKC).

Core Functional Differences: Stereospecificity in Cellular Signaling

The primary functional distinction between the enantiomers of 1-Palmitoyl-2-linoleoyl-glycerol lies in their ability to activate key signaling proteins. The cellular machinery, particularly enzymes like Protein Kinase C, exhibits a high degree of stereospecificity.

  • sn-1-Palmitoyl-2-linoleoyl-glycerol (a sn-1,2-diacylglycerol): This enantiomer is the biologically active form. Generated at the cell membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), it functions as a canonical second messenger.[1] Its specific stereochemical arrangement allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1] This activation is a pivotal step in signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[2]

  • sn-2-Palmitoyl-1-linoleoyl-glycerol (a sn-2,3-diacylglycerol): This enantiomer is generally considered biologically inactive as a direct activator of PKC. The stereochemistry of the glycerol (B35011) backbone and the positions of the acyl chains in sn-2,3-diacylglycerols do not permit effective binding to the C1 domain of PKC.[3] Consequently, it does not typically participate in the same signal transduction pathways as its sn-1,2 counterpart.[1]

  • This compound: As a racemic mixture, this compound contains equal amounts of the active sn-1,2 and inactive sn-2,3 enantiomers. Therefore, its biological activity is expected to be approximately half that of the pure sn-1-Palmitoyl-2-linoleoyl-glycerol, assuming no inhibitory or off-target effects from the inactive enantiomer. A chemically modified version of the racemic mixture, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory effects, including the attenuation of atypical PKC activation in certain contexts.[4]

Quantitative Data on Diacylglycerol Activity

While direct quantitative data comparing the specific enantiomers of 1-Palmitoyl-2-linoleoyl-glycerol are limited in the literature, data from studies on structurally similar DAG species and different PKC isoforms highlight the principles of stereospecificity and acyl chain-dependent activation.

Parametersn-1,2-Diacylglycerolsn-2,3-Diacylglycerolrac-1,2-DiacylglycerolReferences
PKC Activation Potent ActivatorInactivePartial Activity (relative to pure sn-1,2)[1][3]
Binding to PKC C1 Domain High AffinityNo significant bindingReduced overall binding[1]

Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

The fatty acid composition of DAG molecules also influences their potency and selectivity towards different PKC isoforms. Unsaturated fatty acids, like linoleic acid, generally lead to more potent PKC activation than saturated fatty acids.[5][6]

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.
1,2-Dipalmitoyl-sn-glycerol (DPG)Not specifiedWeak ActivatorSaturated DAGs are generally less effective PKC activators.[5][6]

Signaling Pathways and Experimental Workflows

The distinct roles of diacylglycerol enantiomers are rooted in their differential engagement with cellular signaling cascades.

cluster_membrane Plasma Membrane PIP2 PIP2 sn12_DAG sn-1-Palmitoyl-2-linoleoyl-glycerol (Active Enantiomer) PIP2->sn12_DAG Hydrolysis PKC Protein Kinase C (PKC) sn12_DAG->PKC Activation rac_DAG This compound rac_DAG->sn12_DAG Active Component sn23_DAG sn-2-Palmitoyl-1-linoleoyl-glycerol (Inactive Enantiomer) rac_DAG->sn23_DAG Inactive Component PLC Phospholipase C (PLC) PLC->PIP2 Receptor Receptor Activation Receptor->PLC Downstream Downstream Signaling (Cell Proliferation, etc.) PKC->Downstream

Stereospecificity of Diacylglycerol Signaling

cluster_prep Sample Preparation cluster_assay PKC Activity Assay rac_DAG This compound Chiral_Sep Chiral HPLC Separation rac_DAG->Chiral_Sep sn12_DAG sn-1,2 Enantiomer Chiral_Sep->sn12_DAG sn23_DAG sn-2,3 Enantiomer Chiral_Sep->sn23_DAG Incubation Incubate with DAG enantiomers sn12_DAG->Incubation sn23_DAG->Incubation Assay_Setup Prepare Assay Mix (PKC, Substrate, Lipids) Assay_Setup->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection

Workflow for Comparing Enantiomer Activity

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This assay measures the ability of diacylglycerol enantiomers to activate a specific PKC isoform by monitoring the phosphorylation of a substrate.

Materials:

  • Recombinant, purified PKC isoform (e.g., PKCα)

  • This compound and its purified enantiomers

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide)

  • [γ-³²P]ATP or non-radioactive ATP

  • Kinase buffer (containing MgCl₂ and CaCl₂)

  • P81 phosphocellulose paper (for radioactive assay)

  • Scintillation counter or plate reader

Protocol:

  • Prepare Lipid Vesicles:

    • In a glass vial, combine phosphatidylserine and phosphatidylcholine with the diacylglycerol to be tested in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase buffer and create small unilamellar vesicles by sonication or extrusion.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, PKC enzyme, and PKC substrate.

    • Initiate the reaction by adding ATP (containing [γ-³²P]ATP for the radioactive method).

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection (Radioactive Method):

    • Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter. The amount of incorporated phosphate (B84403) is proportional to PKC activity.

  • Data Analysis:

    • Compare the PKC activity stimulated by sn-1-Palmitoyl-2-linoleoyl-glycerol, sn-2-Palmitoyl-1-linoleoyl-glycerol, and the racemic mixture.

Chiral Separation of Diacylglycerol Enantiomers by HPLC

This protocol outlines the separation of the enantiomers of this compound for subsequent use in activity assays.

Materials:

  • This compound

  • HPLC system with a chiral stationary phase column (e.g., Chiralpak)

  • Mobile phase solvents (e.g., hexane, isopropanol)

  • UV detector

Protocol:

  • Sample Preparation:

    • Dissolve the this compound in the mobile phase.

    • Optionally, derivatize the diacylglycerols to enhance their chromophoric properties for UV detection.

  • HPLC Separation:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample onto the column.

    • Elute the enantiomers using an isocratic or gradient mobile phase. The two enantiomers will have different retention times on the chiral stationary phase.

  • Fraction Collection:

    • Collect the separated enantiomeric fractions as they elute from the column.

  • Purity Analysis:

    • Re-inject the collected fractions into the HPLC system to confirm their enantiomeric purity.

    • Evaporate the solvent from the purified fractions for use in biological assays.

Conclusion

The biological activity of 1-Palmitoyl-2-linoleoyl-glycerol is highly dependent on its stereochemistry. The sn-1,2 enantiomer is a potent activator of Protein Kinase C and a key signaling molecule, while the sn-2,3 enantiomer is largely inactive in this context. Consequently, the biological activity of the racemic mixture is attributed to the presence of the sn-1,2 enantiomer. For researchers investigating the signaling roles of this diacylglycerol, it is crucial to use the enantiomerically pure sn-1-Palmitoyl-2-linoleoyl-glycerol to obtain accurate and unambiguous results. The experimental protocols provided herein offer a framework for the chiral separation and comparative activity assessment of these important lipid molecules.

References

A Researcher's Guide to Diacylglycerol Analysis: A Comparison of Certified Reference Materials and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacylglycerols (DAGs) is critical for advancing our understanding of cellular signaling and developing novel therapeutics. This guide provides an objective comparison of certified reference materials (CRMs) and other standards for DAG analysis, alongside a detailed evaluation of the primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Diacylglycerols are crucial second messengers involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of DAG signaling has been implicated in various diseases, such as cancer and metabolic disorders. Consequently, the precise and accurate measurement of DAG levels is paramount for both basic research and clinical drug development. This guide aims to equip researchers with the necessary information to select the most appropriate standards and analytical techniques for their specific research needs.

The Gold Standard: Certified Reference Materials

Certified Reference Materials are the cornerstone of accurate and reliable quantitative analysis. These materials are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. For diacylglycerol analysis, CRMs offer a high degree of confidence in the accuracy of calibration and quantification.

Several suppliers offer a range of diacylglycerol standards, some of which are certified. When selecting a CRM, it is crucial to consider the specific regioisomer (e.g., sn-1,2- or sn-1,3-diacylglycerol) and the fatty acid composition, as these can significantly impact biological activity and analytical behavior.

Table 1: Comparison of Diacylglycerol Reference Materials

Standard TypeSupplier ExamplesPurityConcentrationIsomeric FormKey AdvantagesKey Disadvantages
Certified Reference Materials (CRMs) Sigma-Aldrich, Avanti Polar LipidsHigh Purity (typically >99%) with certified value and uncertaintyPrecisely known and certifiedSpecific isomers available (e.g., 1,2-dioleoyl-sn-glycerol)Highest level of accuracy and traceability; ideal for method validation and quality control.Higher cost; limited variety of fatty acid combinations compared to other standards.
High-Purity Standards (Non-Certified) Avanti Polar Lipids, Cayman ChemicalHigh Purity (typically >99%)Known concentration, but not certifiedSpecific isomers availableHigh quality and well-characterized; suitable for routine analysis and as internal standards.Lack of certified value and uncertainty; may not be suitable for all regulatory submissions.
Stable Isotope-Labeled (SIL) Standards Avanti Polar Lipids, Cambridge Isotope LaboratoriesHigh PurityKnown concentrationLabeled versions of specific isomersIdeal as internal standards for mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response.Higher cost; synthesis can be complex.
In-house Prepared Standards N/AVariableDetermined by the laboratoryDependent on synthesisCost-effective; can be tailored to specific research needs.Requires extensive characterization and validation; potential for impurities and inaccurate quantification if not properly prepared.

A Head-to-Head Comparison of Analytical Methods

The choice of analytical method for DAG quantification depends on several factors, including the required sensitivity, specificity, throughput, and the available instrumentation. This section provides a comparative overview of the three most common techniques.

Table 2: Performance Comparison of Diacylglycerol Analysis Methods

ParameterLC-MS/MSGC-MSEnzymatic Assay
Specificity High (can distinguish between different DAG molecular species)High (can distinguish between different DAG molecular species after derivatization)Moderate (typically measures total DAG)
Sensitivity (LOD/LOQ) Very High (low ng/mL to pg/mL)High (ng/mL range)Moderate (µM range)[1][2]
Linearity ExcellentGoodGood
Accuracy ExcellentGoodGood
Precision ExcellentGoodGood
Throughput HighModerateHigh
Sample Preparation Lipid extraction requiredLipid extraction and derivatization requiredLipid extraction may be required
Instrumentation Cost HighModerate to HighLow

Visualizing the Science: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key diacylglycerol signaling pathway and a typical experimental workflow for DAG analysis.

dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Downstream Receptor Receptor Activation (e.g., GPCR, RTK) Receptor->PLC Activates

A simplified diagram of a diacylglycerol signaling pathway.

dag_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS Enzymatic Enzymatic Assay Extraction->Enzymatic GC_MS GC-MS Derivatization->GC_MS Quantification Quantification (using CRMs) LC_MS->Quantification GC_MS->Quantification Enzymatic->Quantification Interpretation Data Interpretation Quantification->Interpretation

A generalized experimental workflow for diacylglycerol analysis.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed and validated experimental protocols are essential. The following sections provide an overview of the key steps for each analytical method.

LC-MS/MS Protocol for Diacylglycerol Analysis

1. Sample Preparation (Lipid Extraction):

  • A modified Bligh-Dyer extraction is commonly used to isolate lipids from biological matrices.

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled DAG).

  • Add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v) and vortex.

  • Add chloroform and a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate different DAG molecular species.

  • Mobile Phases: A gradient of acetonitrile/water and isopropanol/acetonitrile with an additive like ammonium (B1175870) formate (B1220265) is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of specific DAG species and the internal standard.

GC-MS Protocol for Diacylglycerol Analysis

1. Sample Preparation (Extraction and Derivatization):

  • Lipid extraction is performed as described for the LC-MS/MS protocol.

  • The hydroxyl group of the diacylglycerols must be derivatized to increase their volatility for GC analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.

  • The dried lipid extract is reconstituted in a suitable solvent, and the silylating reagent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used.

  • Temperature Program: A temperature gradient is used to separate the derivatized DAGs based on their boiling points. The program typically starts at a lower temperature and ramps up to a higher temperature.

  • Mass Spectrometry: Electron ionization (EI) is the most common ionization technique.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

Enzymatic Assay Protocol for Diacylglycerol Quantification

Several commercial kits are available for the enzymatic quantification of DAG. These assays are typically based on a coupled enzyme reaction that produces a detectable signal (colorimetric or fluorometric).

1. General Principle:

  • Diacylglycerol is phosphorylated by a specific kinase to produce phosphatidic acid.

  • The phosphatidic acid is then hydrolyzed by a lipase (B570770) to generate glycerol-3-phosphate.

  • Glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide.

  • The hydrogen peroxide reacts with a probe in the presence of a peroxidase to generate a colored or fluorescent product.

2. Assay Procedure (Example using a commercial kit):

  • Prepare samples and standards according to the kit's instructions. This may involve lipid extraction from the biological matrix.

  • Add the reaction mixture, containing the necessary enzymes and substrates, to the samples and standards.

  • Incubate for the recommended time and temperature to allow the enzymatic reactions to proceed.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the DAG concentration in the samples based on the standard curve. The detection sensitivity for these kits is typically in the low micromolar range.[1][2]

Conclusion

The selection of an appropriate reference material and analytical method is paramount for obtaining accurate and reliable data in diacylglycerol analysis. Certified reference materials provide the highest level of confidence for method validation and quality control. For high-sensitivity and high-specificity analysis of individual DAG molecular species, LC-MS/MS is the method of choice. GC-MS offers a robust alternative, particularly when LC-MS/MS is not available. Enzymatic assays provide a convenient and high-throughput method for the quantification of total DAG, which is well-suited for screening applications. By carefully considering the specific research question, available resources, and the pros and cons of each approach, researchers can confidently choose the optimal strategy for their diacylglycerol analysis needs.

References

A Researcher's Guide to Inter-Laboratory Comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipid mediators like 1-Palmitoyl-2-linoleoyl-rac-glycerol is critical for understanding cellular signaling and developing novel therapeutics. This guide provides a comparative overview of analytical methodologies for its measurement, highlighting the importance of standardized protocols to ensure data integrity across different laboratories. While a formal, large-scale inter-laboratory comparison study for this specific diacylglycerol (DAG) is not publicly available, this guide presents a hypothetical comparison to illustrate potential variability and key experimental considerations.[1]

Hypothetical Inter-Laboratory Data Comparison

The following table summarizes hypothetical quantitative data for this compound concentration in a standard reference material as might be determined by three different laboratories. This illustrates the typical inter-laboratory variability that can be encountered in lipidomics.[1]

LaboratoryAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with Derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion)12.12.520.7
Lab CLC-MS/MS without Derivatization10.51.211.4

Note: This data is illustrative and intended to highlight the potential for variation in quantitative results due to methodological differences.[1]

Experimental Protocols

Accurate quantification of this compound requires meticulous attention to the experimental protocol. The following sections detail a robust workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted method for lipid analysis.[1]

Sample Preparation and Lipid Extraction

The initial and most critical step is the efficient extraction of lipids from the biological matrix.[1] The Bligh-Dyer method is a common approach.[2][3]

  • Objective: To isolate lipids from other cellular components.[3]

  • Procedure (Modified Bligh-Dyer): [3]

    • Homogenize the tissue or liquid sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).[3]

    • Add an internal standard appropriate for diacylglycerol analysis.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the lipids.

  • Solvent Evaporation and Reconstitution:

    • Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of isopropanol (B130326) and acetonitrile.[1]

Optional: Derivatization

To enhance ionization efficiency and sensitivity, derivatization can be performed.

  • Reagent: A common derivatizing agent is N,N-dimethylglycine.[1]

  • Procedure: [1]

    • Incubate the dried lipid extract with the derivatizing agent and a coupling reagent at a controlled temperature.[1]

    • Quench the reaction and purify the derivatized lipids before analysis.[1]

LC-MS/MS Analysis

The separation and detection of this compound are performed using a liquid chromatography system coupled to a tandem mass spectrometer.[1]

  • Chromatographic Separation: [1]

    • A reverse-phase C18 column is typically used to separate lipid species based on their hydrophobicity.[1]

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.[1]

  • Mass Spectrometry Detection: [1]

    • The mass spectrometer is operated in positive ion mode.[1]

    • For quantification, Multiple Reaction Monitoring (MRM) is used. This involves selecting a specific precursor ion (the molecular ion of the target DAG) and a specific product ion to monitor, which provides high selectivity and sensitivity.[1][3]

Data Analysis and Quantification
  • Peak Integration: The chromatographic peaks corresponding to the internal standard and the endogenous this compound are integrated.[1]

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of an analytical standard.[1]

  • Concentration Calculation: The concentration in the sample is determined by comparing the peak area ratio of the endogenous DAG to the internal standard against the calibration curve.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Tissue, Plasma, etc.) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction reconstitution Solvent Evaporation & Reconstitution extraction->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms Tandem MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: A typical workflow for this compound quantification.

Signaling Pathway

This compound, as a diacylglycerol, is a key second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1] Dysregulation of this pathway is a hallmark of several diseases.[4]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Acts on dag This compound (DAG) pip2->dag Hydrolysis ip3 IP3 pip2->ip3 Hydrolysis pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylation ligand External Signal ligand->receptor

References

Confirming the Identity of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of lipid molecules such as 1-Palmitoyl-2-linoleoyl-rac-glycerol is paramount for accurate biological interpretation and therapeutic development. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for the unambiguous confirmation of this diacylglycerol, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as a powerful and highly specific technique for the structural elucidation of lipids. Its ability to provide accurate mass measurements to several decimal places allows for the determination of elemental composition, a critical step in distinguishing between isobaric and isomeric species.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS analysis of this compound typically involves electrospray ionization (ESI) in the positive ion mode. The molecule readily forms an ammonium (B1175870) adduct ([M+NH₄]⁺), which can then be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. These fragments arise from the neutral loss of the constituent fatty acids, providing definitive structural information.

Quantitative Data for HRMS Identification

The table below summarizes the key m/z values for the identification of this compound by HRMS.

Ion TypeTheoretical m/zObserved m/z (example)Description
[M+NH₄]⁺610.5460610.5455Ammonium adduct of the intact molecule.
[M+NH₄ - NH₃ - C₁₆H₃₂O₂]⁺335.2581335.2579Fragment resulting from the neutral loss of ammonia (B1221849) and palmitic acid.
[M+NH₄ - NH₃ - C₁₈H₃₂O₂]⁺313.2581313.2578Fragment resulting from the neutral loss of ammonia and linoleic acid.
[C₁₆H₃₁O]⁺239.2375239.2373Acylium ion of palmitic acid.
[C₁₈H₃₁O]⁺263.2375263.2372Acylium ion of linoleic acid.

Alternative Identification Methods

While HRMS is a gold standard, other analytical techniques can also be employed for the structural confirmation of this compound. These methods can provide complementary information or serve as viable alternatives depending on available instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information without the need for fragmentation.[1] The chemical shifts and coupling constants of the glycerol (B35011) backbone and fatty acid chain protons and carbons can be used to confirm the identity and purity of the compound. However, NMR is generally less sensitive than mass spectrometry.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This method involves the hydrolysis of the diacylglycerol and subsequent derivatization of the released fatty acids into their corresponding methyl esters.[3] The FAMEs are then separated and identified by GC-MS. This technique is highly effective for determining the fatty acid composition of the diacylglycerol but does not provide information on their specific positions on the glycerol backbone.[3]

Comparison of Analytical Methods

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
Specificity Very HighHighModerate (for positional isomers)
Sensitivity Very HighLow to ModerateHigh
Information Provided Molecular formula, fragmentation pattern, positional information of fatty acidsDetailed structural information, stereochemistryFatty acid composition
Sample Preparation MinimalMinimalDerivatization required
Throughput HighLowModerate

Experimental Protocols

High-Resolution LC-MS/MS for this compound

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., methanol:chloroform, 1:1 v/v).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water.

  • Mobile Phase B: 10 mM ammonium formate in acetonitrile:isopropanol (90:10, v/v).

  • Gradient: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS²).

  • Full Scan Range: m/z 150-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 25-35 eV.

Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs

1. Hydrolysis and Derivatization:

  • To 1 mg of the diacylglycerol, add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100 °C for 5 minutes.

  • Cool and add 2 mL of boron trifluoride-methanol solution.

  • Heat again at 100 °C for 5 minutes.

  • Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

2. GC-MS Conditions:

  • Column: Capillary GC column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100 °C for 2 min, then ramp to 240 °C at 3 °C/min, hold for 10 min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_hrms High-Resolution Mass Spectrometry cluster_data Data Analysis sample This compound dissolution Dissolution in Organic Solvent sample->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection dilution->injection separation C18 Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Full Scan MS (Precursor Ion Selection) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS/MS Analysis (Fragment Ion Detection) fragmentation->ms2 identification Identification based on Accurate Mass and Fragmentation Pattern ms2->identification

LC-HRMS workflow for lipid identification.

Signaling Pathway Involvement

This compound, as a diacylglycerol, is a crucial second messenger in various cellular signaling pathways. Its generation, often through the hydrolysis of phospholipids (B1166683) by phospholipase C, leads to the activation of protein kinase C (PKC) isoforms. This activation triggers a cascade of downstream phosphorylation events that regulate fundamental cellular processes.

signaling_pathway receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Signaling (Cell Proliferation, Differentiation, etc.) pkc->downstream

Diacylglycerol signaling pathway.

References

A Comparative Guide to the Functional Effects of 1,2- and 1,3-Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,2- and 1,3-Diacylglycerol Isomers in Functional Assays

This guide provides a comprehensive comparison of the functional effects of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG) isomers. The distinct stereochemistry of these molecules dictates their profoundly different roles in cellular signaling and metabolism. This comparison is supported by experimental data and detailed methodologies for key functional assays, offering a crucial resource for researchers investigating lipid-mediated signaling pathways.

Core Functional Differences: Signaling versus Metabolism

The primary functional distinction between 1,2-DAG and 1,3-DAG lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3]

1,2-Diacylglycerol: The Second Messenger

sn-1,2-DAG is a canonical second messenger generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] Its specific spatial arrangement, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2][3] This activation is a critical step in numerous signal transduction pathways.

1,3-Diacylglycerol: The Metabolic Intermediate

In stark contrast, 1,3-DAG, with fatty acids at the 1 and 3 positions, is not a physiological activator of PKC.[2] This isomer is primarily an intermediate in the synthesis and breakdown of triacylglycerols.[2] Due to its inability to effectively bind to the C1 domain of PKC, 1,3-DAG does not participate in the same signal transduction cascades as its 1,2-isomer counterpart.[2]

Data Presentation: A Comparative Overview

Quantitative data directly comparing the potency of 1,2-DAG and 1,3-DAG in activating PKC is limited, largely because 1,3-DAG is considered biologically inactive in this context.[2] However, available data consistently demonstrates the potent activity of 1,2-DAG and the lack thereof for the 1,3-isomer.

Parameter1,2-Diacylglycerol1,3-Diacylglycerol
Protein Kinase C (PKC) Activation Potent ActivatorInactive or Very Weak Activator
Binding to PKC C1 Domain High AffinityVery Low to No Affinity
Primary Cellular Role Second Messenger in Signal TransductionMetabolic Intermediate

A study on PKCα activation showed that 1,2-diacylglycerols had a considerably higher activating capacity than 1,3-diacylglycerols.[1]

Mandatory Visualizations

To visually represent the distinct roles and experimental evaluation of these isomers, the following diagrams have been generated.

G 1,2-DAG Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (1,2-DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Recruits & Activates Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC_active

1,2-DAG Signaling Pathway

G Experimental Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis start Prepare DAG Isomers (1,2-DAG & 1,3-DAG) pkc_assay In Vitro PKC Activation Assay start->pkc_assay cell_assay Cell-Based Assay (e.g., MTT Proliferation Assay) start->cell_assay assay_prep Prepare Assay Components (e.g., purified PKC, cells) assay_prep->pkc_assay assay_prep->cell_assay quantify Quantify Readout (e.g., phosphorylation, absorbance) pkc_assay->quantify cell_assay->quantify compare Compare Effects of 1,2-DAG vs. 1,3-DAG quantify->compare

Experimental Workflow

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay directly measures the ability of DAG isomers to activate purified PKC isoforms.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • 1,2-diacylglycerol and 1,3-diacylglycerol isomers

  • ATP (containing γ-³²P-ATP)

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and phosphatidylcholine by sonication or extrusion.

  • Incubation: Incubate the purified PKC isozyme with the lipid vesicles and the desired concentration of the diacylglycerol isomer (1,2-DAG or 1,3-DAG) in the reaction buffer.

  • Initiate Kinase Reaction: Start the kinase reaction by adding the PKC substrate and γ-³²P-ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

  • Quantification: Quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the specific activity of the enzyme for each condition and compare the activation levels induced by 1,2-DAG and 1,3-DAG.

Cell Proliferation (MTT) Assay

This assay assesses the impact of DAG isomers on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • 1,2-diacylglycerol and 1,3-diacylglycerol isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 1,2-DAG and 1,3-DAG. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Express the results as a percentage of the control-treated cells and compare the effects of 1,2-DAG and 1,3-DAG on cell proliferation.

References

A Comparative Guide to the Validation of 1-Palmitoyl-2-linoleoyl-rac-glycerol as a Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plasma diacylglycerol (DAG) composition, with a focus on species such as 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), as an emerging biomarker for the early detection of metabolic syndrome. The performance of a biomarker model based on DAG composition is compared with established and alternative biomarkers, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Introduction to this compound as a Biomarker

This compound is a specific diacylglycerol molecule composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. Diacylglycerols are critical lipid molecules involved in cellular signaling and metabolism. Recent lipidomic studies have identified shifts in the composition of plasma DAGs as a potential early indicator of metabolic dysregulation, preceding the clinical manifestation of metabolic syndrome. Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Early detection is crucial for timely intervention and management. A study in a rhesus monkey model, which is highly translatable to human physiology, has demonstrated that a biomarker model based on the composition of plasma DAGs can accurately identify the onset of metabolic syndrome.[1][2]

Comparative Performance of Biomarkers for Metabolic Syndrome

The following table summarizes the performance of a biomarker model based on plasma diacylglycerol (DAG) composition in comparison to other lipoprotein-based models and a multi-term model for identifying metabolic syndrome in a preclinical rhesus monkey model.[1][3]

Biomarker ModelComponentsPerformance MetricValueReference
DAG Composition Model Relative concentrations of specific fatty acids within the plasma DAG class (including C16:1(n-7), C18:2(n-6), C18:3(n-3), and C20:1(n-7))Accuracy 100% Polewski et al., 2015[1]
Lipoprotein Model 1Total High-Density Lipoprotein (HDL)Odds Ratio (OR)0.07 (lower in impaired animals)Polewski et al., 2015[1]
Lipoprotein Model 2Very-Low-Density Lipoprotein (VLDL) and ChylomicronsOdds Ratio (OR)6.77 (higher in impaired animals)Polewski et al., 2015[1]
Multi-term ModelAdiponectin, VLDL, ChylomicronsNot specifiedNot specifiedPolewski et al., 2015[1][2]
Traditional Clinical MarkersElevated BMI, elevated fasting blood glucoseClinical StandardStandard for diagnosisGeneral Knowledge

Note: The performance of the DAG Composition Model is based on its ability to correctly classify animals as healthy or metabolically impaired in the cited study.

Experimental Protocols

Accurate quantification of this compound and other diacylglycerols from plasma is critical for its validation as a biomarker. The following protocol outlines a standard workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Plasma Sample Collection and Preparation
  • Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

  • Processing: Plasma is separated by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection.

  • Storage: For long-term storage, plasma should be aliquoted and stored at -80°C to prevent lipid degradation.

Lipid Extraction from Plasma

This protocol is based on the Folch or a modified Bligh-Dyer method for total lipid extraction.

  • Internal Standard: A known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG) is added to the plasma sample to correct for extraction efficiency and instrument variability.

  • Solvent Addition: A chloroform:methanol solution (typically 2:1, v/v) is added to the plasma sample.

  • Extraction: The mixture is vortexed vigorously to ensure thorough mixing and incubated at room temperature.

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to induce phase separation. The sample is then centrifuged to separate the aqueous and organic layers.

  • Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a gentle stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used to separate different lipid species based on their hydrophobicity. This is crucial for separating PLG from its isomers.

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry Detection:

    • Ionization: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

    • Quantification Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of PLG) and monitoring a specific product ion after fragmentation, providing high selectivity and sensitivity.

  • Data Analysis:

    • Calibration Curve: A calibration curve is generated using a series of known concentrations of a PLG analytical standard.

    • Concentration Calculation: The concentration of PLG in the sample is determined by comparing the peak area ratio of the endogenous PLG to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for PLG Biomarker Validation

G Experimental Workflow for PLG Biomarker Validation cluster_sample Sample Handling cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis BloodCollection Blood Collection (EDTA tubes) Centrifugation Centrifugation (1500g, 15min, 4°C) BloodCollection->Centrifugation PlasmaIsolation Plasma Isolation & Storage (-80°C) Centrifugation->PlasmaIsolation InternalStandard Add Internal Standard (IS) PlasmaIsolation->InternalStandard SolventAddition Add Chloroform: Methanol (2:1) InternalStandard->SolventAddition PhaseSeparation Phase Separation (add 0.9% NaCl) SolventAddition->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying Dry Down (Nitrogen Stream) OrganicPhase->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LC_Separation Reverse-Phase LC (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS (MRM) (Positive ESI) LC_Separation->MS_Detection DataAnalysis Data Analysis (Calibration Curve) MS_Detection->DataAnalysis BiomarkerValidation BiomarkerValidation DataAnalysis->BiomarkerValidation Biomarker Validation

Caption: Workflow for the quantification of this compound from plasma.

Signaling Pathway of Diacylglycerol (DAG)

G Simplified Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG DAG (e.g., PLG) PIP2->DAG cleavage IP3 IP3 PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins CellularResponse Cellular Response (e.g., proliferation, inflammation) PhosphoSubstrate->CellularResponse

Caption: DAG, like PLG, activates Protein Kinase C (PKC), a key step in cellular signaling.

References

A Researcher's Guide to Assessing the Purity of Synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a crucial diacylglycerol (DAG) involved in cellular signaling, is paramount for the accuracy and reproducibility of scientific research and the development of therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic PLG, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques for specific research needs.

The primary impurities of concern in synthetic PLG include positional isomers (1,3-diacylglycerols), enantiomers (due to the racemic nature), residual starting materials, by-products of synthesis, and degradation products such as free fatty acids. The presence of these impurities can significantly impact the biological activity and physicochemical properties of the compound, leading to erroneous experimental results.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of synthetic PLG. The choice of method depends on the specific purity attribute being assessed, the required sensitivity, and the available instrumentation. The following table summarizes the most common methods and their applications in PLG purity assessment.

Analytical MethodPrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. Can be coupled with various detectors like UV, ELSD, or CAD.Isomeric purity (1,2- vs. 1,3-DAGs), presence of other lipid classes, and overall purity.Robust, widely available, and can be quantitative.May require derivatization for UV detection if the compound lacks a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis for identification. Requires derivatization of DAGs.Fatty acid composition, identification of volatile impurities, and isomeric ratio.High resolution and sensitivity for volatile compounds. Provides structural information.Requires derivatization, which can introduce artifacts. Not suitable for non-volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation coupled with highly sensitive and specific mass detection.Precise quantification of PLG and its isomers, detailed impurity profiling, and structural elucidation.The gold standard for sensitivity and specificity. Can analyze complex mixtures.High instrument cost and complexity.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides quantitative information based on the nuclear magnetic resonance of atomic nuclei.Absolute purity determination, structural confirmation, and quantification of impurities.Non-destructive, provides absolute quantification without the need for identical standards.Lower sensitivity compared to MS-based methods. Requires specialized equipment and expertise.
Thin-Layer Chromatography (TLC) Simple, rapid separation based on polarity on a solid support.Preliminary assessment of purity, detection of major impurities.Inexpensive, fast, and easy to perform.Primarily qualitative, low resolution, and not suitable for precise quantification.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample and instrumentation.

Protocol 1: HPLC-CAD for Isomeric Purity Assessment

This method is suitable for the quantitative determination of 1,2- and 1,3-diacylglycerol isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Pressure: 35 psi

Sample Preparation:

  • Dissolve the synthetic PLG sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to 1,2- and 1,3-PLG based on their retention times (typically, 1,3-isomers elute earlier).

  • Calculate the relative percentage of each isomer based on the peak area from the CAD.

Protocol 2: GC-MS for Fatty Acid Composition and Impurity Profiling

This protocol involves the derivatization of PLG to fatty acid methyl esters (FAMEs) for analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Derivatization (Transesterification):

  • To approximately 10 mg of the PLG sample, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50 °C for 10 minutes.

  • Cool the reaction mixture and add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Conditions:

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 230 °C at 5 °C/min

    • Hold at 230 °C for 10 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

Data Analysis:

  • Identify the FAMEs by comparing their mass spectra and retention times with a known FAME standard mixture.

  • Quantify the relative amounts of palmitic and linoleic acid to confirm the fatty acid composition.

  • Identify any other fatty acid impurities present in the sample.

Protocol 3: Quantitative ¹H-NMR for Absolute Purity Determination

This method allows for the determination of the absolute purity of the PLG sample using an internal standard.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the PLG sample and a known amount (e.g., 5 mg) of a high-purity internal standard (e.g., maleic acid) into an NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30)

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.[1]

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Analysis:

  • Integrate the characteristic signals of PLG (e.g., the glycerol (B35011) backbone protons) and the internal standard.

  • Calculate the molar ratio of PLG to the internal standard.

  • Determine the absolute purity of the PLG sample using the following formula:

    Purity (%) = (I_PLG / N_PLG) * (N_IS / I_IS) * (MW_PLG / MW_IS) * (m_IS / m_PLG) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • PLG = this compound

    • IS = Internal Standard

Data Presentation

Quantitative data from purity assessments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparison of Isomeric Purity of Synthetic PLG from Different Suppliers

SupplierAnalytical MethodPurity of this compound (%)1,3-Isomer Content (%)Other Impurities (%)
Supplier AHPLC-CAD>98<1.5<0.5
Supplier BHPLC-ELSD>95<4<1
Supplier CqNMR99.2 ± 0.50.70.1

Note: This is a representative table. Actual values may vary between batches and suppliers.

Table 2: Fatty Acid Composition Analysis of Synthetic PLG by GC-MS

Fatty AcidTheoretical Composition (%)Measured Composition (%)
Palmitic Acid (16:0)31.331.5 ± 0.2
Linoleic Acid (18:2)45.845.6 ± 0.3
Other Fatty Acids0<0.5

Note: This is a representative table. Actual values may vary.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis sample Synthetic PLG Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc cad Charged Aerosol Detection hplc->cad integrate Peak Integration cad->integrate calculate Calculate Isomer Ratio and Purity integrate->calculate

Caption: Workflow for HPLC-CAD Purity Assessment of PLG.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Synthetic PLG Sample derivatize Transesterification (to FAMEs) sample->derivatize extract Hexane Extraction derivatize->extract gc GC Separation (Polar Column) extract->gc ms Mass Spectrometry (EI, 70 eV) gc->ms identify Identify FAMEs ms->identify quantify Quantify Fatty Acid Composition identify->quantify

Caption: Workflow for GC-MS Fatty Acid Analysis of PLG.

signaling_pathway PLC Phospholipase C (PLC) DAG This compound (PLG / DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling (Cellular Responses) PKC->Downstream Phosphorylation

Caption: Simplified Signaling Pathway Involving Diacylglycerol (DAG).

References

Navigating the Lipid Maze: A Comparative Guide to Diacylglycerol Profiles in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs), once considered mere intermediates in lipid metabolism, are now recognized as critical signaling molecules implicated in a wide array of cellular processes. Their dysregulation is a hallmark of numerous pathologies, making the comparative lipidomic analysis of DAGs in healthy versus diseased states a crucial area of research for biomarker discovery and therapeutic development. This guide provides an objective comparison of DAG profiles in various diseases, supported by experimental data and detailed methodologies, to empower researchers in their quest to unravel the complexities of lipid signaling in disease.

Quantitative Deep Dive: Diacylglycerol Alterations in Disease

The following tables summarize the quantitative changes in total diacylglycerol levels and specific DAG species observed in various diseases compared to healthy controls. These alterations highlight the potential of DAGs as disease-specific biomarkers.

Table 1: Total Diacylglycerol (DAG) Levels in Diseased vs. Healthy States

Disease StateTissue/Sample TypeChange in Total DAG LevelsReference
Metabolic Syndrome PlasmaSignificantly elevated[1][2]
Liver (in obese mice)Nine-fold increase[1]
Non-Alcoholic Fatty Liver Disease (NAFLD) LiverMultiple-fold increases in short-chain species[3]
Alzheimer's Disease (AD) Frontal Cortex & PlasmaSignificantly elevated[4]
Parkinson's Disease (PD) & Lewy Body Disease (LBD) Frontal CortexSignificantly increased[5]
Cancer VariousAltered concentrations[1]

Table 2: Alterations in Specific Diacylglycerol (DAG) Species

Disease StateTissue/Sample TypeSignificantly Altered DAG SpeciesDirection of ChangeReference
Metabolic Syndrome PlasmaSpecific long-chain and unsaturated DAGsIncreased[2]
Non-Alcoholic Fatty Liver Disease (NAFLD) LiverDAGs with 30-36 carbon atoms and 0-3 double bondsIncreased[3]
Liver (obese vs. non-obese)Short-chain, low desaturation DAGs in both; long-chain, high desaturation DAGs decreased in obese NASHIncreased/Decreased[6]
Alzheimer's Disease (Mild) Brain (Neocortex)DAG (14:0/14:0)Increased[4]

Decoding the Experimental Blueprint: Methodologies for DAG Analysis

Accurate and reproducible quantification of DAGs is paramount for comparative lipidomics. The following section outlines a typical experimental workflow, from sample preparation to mass spectrometry analysis, based on protocols described in the cited literature.[1][7][8]

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids from biological samples.[7]

  • Sample Homogenization: Tissues are homogenized in a suitable buffer.

  • Solvent Addition: A mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 or 1:1 v/v) is added to the homogenate. An internal standard (e.g., 1,3-di15:0 DAG) is added at this stage for quantification.[7]

  • Phase Separation: After vigorous vortexing and centrifugation, the mixture separates into two phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for further analysis.

Diacylglycerol Derivatization (Optional but Recommended)

To enhance the sensitivity of mass spectrometry detection, the hydroxyl group of DAGs can be derivatized. A common method involves esterification with N,N-dimethylglycine (DMG).[7]

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for the sensitive and specific quantification of DAG molecular species.[1][7]

  • Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is typically used.

  • Ionization: Samples are introduced into the mass spectrometer via direct infusion or liquid chromatography. Positive ion mode is generally used for detecting protonated or ammoniated adducts of DAGs.

  • Scan Modes:

    • Full Scan: To obtain an overview of all lipid species present.

    • Neutral Loss or Precursor Ion Scanning: To selectively detect DAGs based on the characteristic loss of a fatty acyl group.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of specific DAG species with high sensitivity and specificity.

Visualizing the Molecular Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving DAGs and a typical experimental workflow for comparative lipidomics.

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Experimental_Workflow Sample Biological Sample (Healthy vs. Diseased) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization Derivatization (optional) (e.g., with DMG) Extraction->Derivatization MS Mass Spectrometry (ESI-MS/MS) Derivatization->MS DataAnalysis Data Analysis (Quantification & Comparison) MS->DataAnalysis Biomarker Biomarker Discovery & Pathway Analysis DataAnalysis->Biomarker

Caption: A typical experimental workflow for comparative lipidomics of diacylglycerols.

Conclusion

The comparative lipidomic analysis of diacylglycerols is a powerful approach to unraveling the intricate roles of these lipid messengers in health and disease. The significant alterations in DAG profiles across various pathologies, including metabolic syndrome, NAFLD, and neurodegenerative disorders, underscore their potential as valuable biomarkers for diagnosis, prognosis, and therapeutic monitoring. By employing robust and standardized experimental methodologies, researchers can continue to shed light on the complex interplay of DAGs in disease pathogenesis, paving the way for novel therapeutic strategies targeting lipid signaling pathways.

References

Validating the Specificity of 1-Palmitoyl-2-linoleoyl-rac-glycerol-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of protein interactions with 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) species. Understanding the specificity of these interactions is crucial for elucidating cellular signaling pathways and for the development of targeted therapeutics. This document outlines key experimental approaches, presents comparative data for analogous lipid molecules, and provides detailed experimental protocols to aid in the design and execution of validation studies.

Introduction to this compound and Protein Interactions

This compound is a diacylglycerol, a class of lipid second messengers pivotal in signal transduction. DAGs are generated at cellular membranes and recruit and activate a variety of effector proteins, most notably Protein Kinase C (PKC) isoforms, through specific binding to their conserved C1 domains. The acyl chain composition of DAG molecules can significantly influence their binding affinity and specificity for different protein targets, thereby dictating the downstream cellular response. Validating the specificity of PLG-protein interactions requires a quantitative comparison with other lipid species to ascertain whether an observed interaction is a specific molecular recognition event.

Comparative Performance of Diacylglycerol Analogs in Protein Binding

To illustrate the principle of specificity, this section presents a comparison of the binding affinities of various diacylglycerol species and analogs to Protein Kinase C (PKC), a primary target of DAG signaling. While direct quantitative binding data for this compound is not extensively available in the public domain, the data for structurally related and commonly studied DAGs provide a valuable benchmark for assessing specificity.

Table 1: Comparative Binding Affinities of Diacylglycerol Analogs to C1 Domains

LigandProtein Target (C1 Domain)MethodDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) RasGRPCompetitive Binding AssayKi = 4.49 µM[1]
Phorbol 12-Myristate 13-Acetate (PMA) Protein Kinase C (rat cortex)Radioligand DisplacementKi = 2.6 nM[2]
Phorbol 12,13-Dibutyrate (PDBu) Protein Kinase C (mouse brain)Radioligand BindingKd = 7 nM[3]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Protein Kinase CInferred from cellular assaysEffective at µM concentrations[4][5][6]
Unsaturated 1,2-Diacylglycerols (general) Protein Kinase CαActivity AssaysMore potent activators than saturated DAGs[7]

Note: The binding affinity of diacylglycerols can be influenced by the lipid composition of the membrane or micelle system used in the assay.

Key Experimental Protocols for Validating Specificity

The following are detailed methodologies for key experiments designed to validate the specificity of PLG-protein interactions.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics and Affinity

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a protein and a lipid-containing surface.

Methodology:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing a defined molar ratio of a matrix lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC), an anionic lipid to promote protein interaction (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine, POPS), and the lipid of interest (e.g., this compound).

    • For comparison, prepare separate batches of liposomes where PLG is replaced with a negative control lipid (e.g., a saturated diacylglycerol like 1,2-dipalmitoyl-sn-glycerol) or a different signaling lipid.

    • Lipids are mixed in chloroform, dried to a thin film under nitrogen, and hydrated in the desired buffer. Vesicles are then formed by sonication or extrusion.

  • Sensor Chip Preparation:

    • Use a hydrophobic sensor chip (e.g., Biacore L1 chip).

    • Immobilize the prepared liposomes onto the sensor chip surface. The lipid bilayer will self-assemble on the hydrophobic surface.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein of interest over the liposome-coated sensor chip surface in a suitable running buffer.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between protein injections using a mild regeneration solution (e.g., a brief pulse of NaOH or an EGTA-containing buffer if the interaction is calcium-dependent).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

    • Compare the Kd values obtained for liposomes containing PLG with those containing the control lipids to assess binding specificity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change that occurs upon the binding of a protein to a lipid, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein in a suitable buffer in the ITC sample cell.

    • Prepare a solution of lipid micelles or small unilamellar vesicles containing PLG (or a control lipid) in the same buffer in the injection syringe. It is crucial that the buffer is identical in both the cell and the syringe to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the lipid solution into the protein solution in the sample cell at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.

    • Compare the thermodynamic parameters for PLG with those of control lipids to evaluate specificity.

Liposome Co-sedimentation Assay for Qualitative Assessment of Binding

This is a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to lipid vesicles.

Methodology:

  • Liposome Preparation:

    • Prepare LUVs containing PLG or control lipids as described for the SPR protocol.

  • Binding Reaction:

    • Incubate a constant amount of the purified protein with increasing concentrations of the liposomes in a suitable binding buffer for a defined period (e.g., 30 minutes at room temperature).

  • Centrifugation:

    • Pellet the liposomes and any bound protein by ultracentrifugation.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • A specific interaction is indicated by a greater proportion of the protein in the pellet fraction in the presence of PLG-containing liposomes compared to control liposomes.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of PLG-protein interactions.

G cluster_0 Upstream Signaling cluster_1 PLG-Mediated Signaling GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis PLG This compound (PLG) PIP2->PLG PKC Protein Kinase C (PKC) PLG->PKC Binding & Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation

Caption: Simplified signaling pathway of PLG-mediated PKC activation.

G start Start prep_protein Purify Protein of Interest start->prep_protein prep_liposomes Prepare Liposomes (PLG vs. Control Lipids) start->prep_liposomes inject_protein Inject Protein Series prep_protein->inject_protein immobilize Immobilize Liposomes on SPR Sensor Chip prep_liposomes->immobilize immobilize->inject_protein measure_ru Measure Response Units (RU) inject_protein->measure_ru analyze Analyze Sensorgrams (ka, kd, Kd) measure_ru->analyze compare Compare Kd Values for Specificity analyze->compare end End compare->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

G cluster_PLG PLG cluster_alternatives Alternative Lipids PLG_node This compound Protein Protein Target (e.g., PKC C1 Domain) PLG_node->Protein Binding Affinity? SAG 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) SAG->Protein High Affinity OAG 1-Oleoyl-2-acetyl-sn-glycerol (OAG) OAG->Protein Moderate Affinity PMA Phorbol 12-Myristate 13-Acetate (PMA) PMA->Protein Very High Affinity DPG 1,2-Dipalmitoyl-sn-glycerol (Saturated DAG) DPG->Protein Low Affinity

Caption: Logical relationship for comparing PLG binding with alternatives.

References

A Researcher's Guide to Selecting Internal Standards for Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and signal transduction studies, the accurate quantification of diacylglycerols (DAGs) is paramount. These crucial lipid second messengers are implicated in a multitude of cellular processes, and their dysregulation is linked to various diseases. The reliability of DAG quantification, particularly by mass spectrometry, hinges on the appropriate choice of an internal standard (IS) to correct for variability during sample preparation and analysis.

This guide provides an objective comparison of the different classes of internal standards used for diacylglycerol quantification: stable isotope-labeled, odd-chain, and structural analog standards. We will delve into their principles, advantages, and limitations, supported by available experimental data, to help you make an informed decision for your analytical workflow.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are compounds of a known concentration added to a sample at the beginning of the analytical process. Their primary function is to compensate for variations that can occur during sample extraction, derivatization, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, be absent in the original sample, and be clearly distinguishable by the analytical instrument.

Comparison of Internal Standard Types for Diacylglycerol Quantification

The selection of an internal standard for DAG analysis is a critical step that directly impacts the accuracy and precision of the results. The three main types of internal standards employed are:

  • Stable Isotope-Labeled (Deuterated) Diacylglycerols: These are considered the "gold standard" for quantitative mass spectrometry.[1] They are chemically identical to the endogenous DAGs but have some of their hydrogen atoms replaced with deuterium. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and analysis.[1][2]

  • Odd-Chain Diacylglycerols: These are DAGs containing fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), which are generally absent or present in very low abundance in most biological samples.[3] They are structurally similar to the even-chain DAGs typically found in cells and can provide good correction for extraction and ionization variations.

  • Structural Analog Diacylglycerols: These are molecules that are structurally similar to DAGs but differ in some way, such as having a different head group or fatty acid composition that is not naturally abundant. They are often used when a stable isotope-labeled or odd-chain standard for a specific DAG is not available.

The following table summarizes the key performance characteristics of these internal standards based on available literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific analytical method and sample matrix.

Performance Metric Stable Isotope-Labeled (Deuterated) IS Odd-Chain IS Structural Analog IS
Principle Chemically identical to the analyte, differing only in mass.[1]Structurally similar with fatty acid chains not typically found in the sample.[3]Structurally related but not identical to the analyte.
Accuracy Very High (can be within ±5%)HighModerate to High
Precision (%RSD) Very High (<15%)HighModerate to High
Recovery High (e.g., 95 ± 3% for specific DAGs)[4]HighVariable
Linearity (r²) Excellent (>0.99)Good to ExcellentGood
Limit of Detection (LOD) LowLowLow (e.g., 16 aM with derivatization)[5][6]
Limit of Quantification (LOQ) LowLowLow (e.g., 62.5 aM with derivatization)[5][6]
Advantages - Closely mimics analyte behavior.[1] - Corrects for matrix effects effectively.- Not naturally abundant in most samples. - More affordable than stable isotope-labeled standards.- Can be used when other standards are unavailable.
Disadvantages - Can be expensive. - Not commercially available for all DAG species.- May not perfectly mimic the behavior of all endogenous DAGs. - Low levels may be present in some biological systems.- Physicochemical properties may differ significantly from the analyte, leading to less accurate correction.

Experimental Protocols

Accurate DAG quantification requires meticulous sample handling and a validated analytical method. Below are generalized protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction (Modified Bligh & Dyer Method)

This is a widely used method for extracting total lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard solution to the homogenate at the earliest stage to account for losses during the entire procedure.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v) to the sample, vortex thoroughly, and incubate.

  • Phase Separation: Add chloroform and water (or a saline solution) to induce phase separation. Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Diacylglycerols

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and quantification of DAG species.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of DAGs.

    • Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) is typically employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of DAGs, often as their ammonium or sodium adducts.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for quantifying known DAG species. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

Visualizing Key Processes

To better understand the context of DAG analysis, the following diagrams illustrate the central role of DAGs in cell signaling and a typical experimental workflow.

DAG_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Figure 1. Simplified DAG signaling pathway.

Experimental_Workflow Experimental Workflow for DAG Quantification Sample Biological Sample (Tissue, Cells, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2. A typical workflow for DAG quantification.

Conclusion

The choice of an internal standard is a cornerstone of robust and reliable diacylglycerol quantification. Stable isotope-labeled (deuterated) standards are widely regarded as the superior choice, offering the highest accuracy and precision by closely mimicking the behavior of endogenous analytes. However, their cost and availability can be limiting factors. Odd-chain diacylglycerols present a viable and more cost-effective alternative for many applications, provided their absence in the sample matrix is confirmed. Structural analogs should be used with caution and require thorough validation to ensure they provide adequate correction.

Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. Regardless of the choice, a comprehensive method validation is essential to ensure the generation of high-quality, reproducible data in your research.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant workspace. 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diglyceride used in various research applications, requires a clear and informed disposal protocol to mitigate potential safety and environmental risks. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, tailored for laboratory professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to handle this compound with the appropriate personal protective equipment (PPE). While available data on structurally similar compounds suggests that this compound is not classified as a hazardous substance, adherence to good laboratory practices is paramount.[1]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesProtects against accidental splashes.
Skin/Body Protection Lab coatProvides a barrier against spills.

Safe Handling Procedures:

  • Always handle chemicals in a well-ventilated area.

  • Avoid contact with eyes and skin.[2][3]

  • Keep containers well-closed when not in use.

  • Wash hands thoroughly after handling.[2][4]

Step-by-Step Disposal Procedures

A waste generator must conduct a hazardous waste determination for all chemicals prior to disposal. Based on available safety data for similar lipids, this compound is not classified as a hazardous substance. The following procedures are for the disposal of pure this compound or solutions in non-hazardous, water-miscible solvents.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or contaminated debris (e.g., pipette tips, absorbent pads).

  • Check for Contamination: If the this compound has been mixed with any hazardous substances, it must be treated as hazardous waste. Follow your institution's hazardous waste procedures.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.

Step 2: Preparing for Disposal

  • For Liquid Waste (Pure or in Non-Hazardous, Water-Miscible Solvents):

    • For small quantities, consult your institution's Environmental Health and Safety (EHS) department about the permissibility of drain disposal. Some institutions may allow the disposal of small amounts of non-hazardous, water-soluble substances down the drain with copious amounts of water.[5][6][7]

    • For larger quantities or if drain disposal is not permitted, collect the liquid in a clearly labeled, sealable, and chemically compatible container.

  • For Solid Waste (Contaminated Debris):

    • Collect all contaminated solid materials (e.g., absorbent pads, gloves, pipette tips) in a designated, leak-proof container.

    • Label the container with the contents ("this compound contaminated debris") and mark it clearly as "non-hazardous".

Step 3: Spill Cleanup

In the event of a spill, the following cleanup procedure should be followed:

  • Minor Spills:

    • Absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Large Spills:

    • Should first be covered with an inert absorbent material like sand or earth, then collected.

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.

    • Collect all cleanup materials and place them in the designated non-hazardous waste container.

Step 4: Final Disposal

  • Consult Your Institutional EHS: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[5][6][7]

  • Non-Hazardous Liquid Waste: If approved by your institution's EHS, non-hazardous liquid waste may be poured down the sink drain with plenty of water.

  • Non-Hazardous Solid Waste: Non-hazardous solid waste should be placed directly into the appropriate dumpster, not in laboratory trash cans, as custodial staff may not be trained to handle chemical waste.[5]

  • Empty Containers: Empty containers of this compound should have their labels defaced or removed to indicate they no longer contain the chemical and can then be disposed of in the regular trash.[5][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start Identify Waste: This compound hazard_check Is the waste mixed with any hazardous substance? start->hazard_check hazardous_waste Treat as Hazardous Waste: Follow institutional hazardous waste procedures. hazard_check->hazardous_waste Yes waste_form Determine Waste Form: Liquid or Solid? hazard_check->waste_form No liquid_waste Liquid Waste waste_form->liquid_waste Liquid solid_waste Solid Waste (Contaminated Debris) waste_form->solid_waste Solid drain_disposal_check Consult Institutional EHS for drain disposal permissibility. liquid_waste->drain_disposal_check solid_disposal Dispose directly into designated dumpster. solid_waste->solid_disposal collect_liquid Collect in a labeled, non-leaking container. drain_disposal_check->collect_liquid Not Permitted drain_disposal Dispose down drain with copious amounts of water. drain_disposal_check->drain_disposal Permitted institutional_pickup Collect in a labeled, sealed container for institutional pickup. collect_liquid->institutional_pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-2-linoleoyl-rac-glycerol. The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from acquisition to disposal.

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Latex)Provides a barrier against direct skin contact and splashes.[1][3]
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesProtects eyes from accidental splashes.[1][3][4]
Skin/Body Protection Standard lab coatPrevents contamination of personal clothing.[1][3]
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.If aerosols may be generated or ventilation is poor, a NIOSH-approved respirator may be warranted.[1][5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound and to prevent contamination.

  • Preparation :

    • Ensure the work area, such as a laboratory fume hood or a designated benchtop, is clean and uncluttered.[2]

    • Assemble all necessary equipment and materials before you begin.

    • Don the appropriate personal protective equipment as outlined in the table above.[1]

  • Handling :

    • Handle the substance in a well-ventilated area.[3][6]

    • Avoid direct contact with skin and eyes.[3]

    • Avoid generating aerosols.[1]

    • Use a properly calibrated pipette, syringe, or spatula for accurate and safe transfer.

    • Keep containers securely sealed when not in use.[3][6]

  • Cleaning :

    • After handling, thoroughly clean the work area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[2] Based on data for similar non-hazardous glycerolipids, the following disposal procedures are recommended.

  • Waste Identification :

    • Determine if the waste is pure this compound or if it is mixed with hazardous substances. If mixed with a hazardous substance, it must be treated as hazardous waste.[3]

  • Waste Collection :

    • Collect waste containing this compound, including unused product and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled chemical waste container.[2]

  • Spill Management :

    • Minor Spills : Absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Place the absorbent material into a suitable, labeled container for chemical waste. Clean the spill area thoroughly.[2][6]

    • Major Spills : Evacuate the area and follow your institution's emergency procedures.[2]

  • Final Disposal :

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance to ensure compliance with local and national regulations.[3]

    • Empty containers should have their labels defaced or removed before being disposed of in regular trash.[3]

Workflow for Handling this compound

G A Preparation (Clean Workspace, Gather Materials) B Don PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Handling (Well-ventilated area, Avoid Aerosols) B->C Step 2 D Post-Handling Cleanup (Clean Workspace, Wash Hands) C->D Step 3 E Waste Segregation (Pure vs. Mixed Waste) D->E Step 4 F Waste Collection (Labeled Container) E->F Step 5 G Consult EHS for Disposal F->G Step 6

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.